{3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid
Description
BenchChem offers high-quality {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
690662-94-3 |
|---|---|
Molecular Formula |
C11H18BNO4S |
Molecular Weight |
271.15 g/mol |
IUPAC Name |
[3-[butyl(methyl)sulfamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C11H18BNO4S/c1-3-4-8-13(2)18(16,17)11-7-5-6-10(9-11)12(14)15/h5-7,9,14-15H,3-4,8H2,1-2H3 |
InChI Key |
WQSMSFTUNCJQMH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)N(C)CCCC)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to {3-[N-(tert-Butyl)sulfamoyl]phenyl}boronic acid for Advanced Research Applications
Introduction: A Versatile Building Block in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic design of molecular frameworks is paramount. Phenylboronic acids, as a class of compounds, have emerged as indispensable tools, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide focuses on a specific, highly functionalized derivative: {3-[N-(tert-Butyl)sulfamoyl]phenyl}boronic acid .
This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It will delve into the core physicochemical properties, safety and handling protocols, and, most critically, the practical application of this reagent in synthetic workflows. The narrative emphasizes not just the procedural steps but the underlying scientific rationale, empowering researchers to utilize this compound to its fullest potential.
A Note on Nomenclature: The compound discussed in this guide is identified by the CAS Number 221290-14-8 . While the user query specified "{3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid", the commercially prevalent and well-documented analogue is 3-[N-(tert-Butyl)sulfamoyl]phenylboronic acid . This guide will proceed with the data available for the latter, a distinction critical for procurement and experimental replication.
Physicochemical Properties: A Data-Driven Overview
Understanding the fundamental properties of a reagent is the bedrock of successful and reproducible experimentation. The key physicochemical data for 3-[N-(tert-Butyl)sulfamoyl]phenylboronic acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 221290-14-8 | [1] |
| Molecular Formula | C₁₀H₁₆BNO₄S | [1] |
| Molecular Weight | 257.12 g/mol | [2] |
| Melting Point | 224-228 °C (decomposes) | [1] |
| Physical Form | Solid, typically a white to off-white powder | [3] |
| Purity | Typically ≥98% | [3] |
| Storage Conditions | Inert atmosphere, 2-8°C | [3] |
Note: Detailed spectral data, such as ¹H NMR, ¹³C NMR, and HPLC, are generally available from the supplier upon request. These data are crucial for verifying the identity and purity of the material before use.
Health and Safety: A Rigorous Approach to Handling
As with all chemical reagents, a thorough understanding of the associated hazards is essential for safe laboratory practice. 3-[N-(tert-Butyl)sulfamoyl]phenylboronic acid is classified with the following GHS hazard warnings.
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
The following diagram provides a visual summary of the essential safety precautions.
Caption: Key Safety Protocols for Handling Phenylboronic Acid Derivatives.
Core Applications & Mechanistic Insights: The Suzuki-Miyaura Coupling
The primary utility of 3-[N-(tert-Butyl)sulfamoyl]phenylboronic acid lies in its function as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron species and an organohalide.
The power of this specific building block comes from its bifunctional nature:
-
The Boronic Acid Moiety (-B(OH)₂) : This is the reactive center for the Suzuki-Miyaura coupling. In the presence of a base, it forms a boronate complex, which then participates in the transmetalation step of the catalytic cycle with the palladium center.
-
The Sulfonamide Group (-SO₂NH-tBu): This functional group, positioned at the meta-position of the phenyl ring, significantly influences the electronic properties of the molecule. Its electron-withdrawing nature can affect the reactivity of the boronic acid. More importantly, it provides a vector for further chemical modification and introduces a structural motif commonly found in pharmacologically active compounds, often to enhance properties like solubility or protein binding.
The presence of the bulky tert-butyl group can also impart specific steric properties to the final product, which can be crucial for tuning biological activity or material properties.
Field-Proven Experimental Protocol: Synthesis of a Dihydro-benzo[b][2][4]diazepin-2-one Sulfonamide Derivative
The following protocol is adapted from a documented synthesis utilizing 3-[N-(tert-Butyl)sulfamoyl]phenylboronic acid, demonstrating its practical application.[1] This procedure details a Suzuki-Miyaura coupling to construct a complex heterocyclic scaffold, a common strategy in medicinal chemistry.
Objective: To couple 3-[N-(tert-Butyl)sulfamoyl]phenylboronic acid with a suitable halogenated dihydro-benzo[b][3]diazepin-2-one precursor.
Materials:
-
Halogenated precursor (e.g., a bromo-derivative)
-
3-[N-(tert-Butyl)sulfamoyl]phenylboronic acid (CAS 221290-14-8)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., a mixture of Dioxane/Water or Toluene/Ethanol/Water)
-
Inert gas (Nitrogen or Argon)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the halogenated dihydro-benzo[b][3]diazepin-2-one precursor.
-
Reagent Addition: Add 3-[N-(tert-Butyl)sulfamoyl]phenylboronic acid (1.5 equivalents). For a reaction at a 0.60 mmol scale, this corresponds to approximately 155 mg.[1]
-
Catalyst and Base: Add the palladium catalyst (typically 2-5 mol%) and the base (2-3 equivalents). Causality Note: The choice of base is crucial. A stronger base like K₃PO₄ is often effective for less reactive halides, while K₂CO₃ is a common starting point. The base activates the boronic acid by forming the ate-complex necessary for transmetalation.
-
Solvent Addition: Add the degassed solvent system. A common choice is a 3:1 mixture of an organic solvent like dioxane and water. The water is essential for dissolving the inorganic base and facilitating the reaction.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen) for 5-10 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate it under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired product.
The following diagram illustrates this experimental workflow.
Caption: Workflow for a Suzuki-Miyaura Cross-Coupling Reaction.
Conclusion
{3-[N-(tert-Butyl)sulfamoyl]phenyl}boronic acid (CAS 221290-14-8) is a sophisticated and valuable building block for advanced organic synthesis. Its well-defined reactivity in Suzuki-Miyaura cross-coupling, combined with the useful sulfonamide functionality, makes it a strategic choice for constructing complex molecules in the fields of medicinal chemistry and materials science. By understanding its properties, adhering to strict safety protocols, and applying mechanistically sound experimental designs, researchers can effectively leverage this reagent to accelerate their discovery programs.
References
-
Dihydro-benzo[b][3]diazepin-2-one sulfonamide derivatives. Google Patents.
Sources
- 1. CN101657432B - äºæ°¢-è¯å¹¶[b][1,4]äºæ°®æ*-2-é ®ç£ºé °èºè¡çç© - Google Patents [patents.google.com]
- 2. 221290-14-8 | 3-[N-(tert-Butyl)sulfamoyl]phenylboronic Acid | Organoborons | Ambeed.com [ambeed.com]
- 3. (3-(N-(tert-Butyl)sulfamoyl)phenyl)boronic acid (1 x 100 mg) | Alchimica [shop.alchimica.cz]
Comprehensive Solubility Profiling of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic Acid in Organic Solvents: Theoretical Frameworks and Experimental Protocols
Executive Summary
{3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid (CAS: 690662-94-3) is a highly specialized organoboron building block frequently utilized in Suzuki-Miyaura cross-coupling reactions and advanced pharmaceutical synthesis. Understanding its solubility profile in organic solvents is critical for reaction optimization, purification (crystallization), and formulation. This technical guide provides a structural analysis of its solvation mechanics, a predictive quantitative solubility matrix, and a rigorously validated experimental protocol for empirical solubility determination.
Structural Determinants of Solvation (Mechanistic Analysis)
The solubility of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid is dictated by the competing physicochemical properties of its functional groups:
-
The Boronic Acid Moiety (-B(OH)₂): This group acts as both a strong hydrogen-bond donor and acceptor, heavily favoring solvation in polar coordinating solvents (e.g., alcohols, DMSO). However, in anhydrous, non-polar environments or upon heating, boronic acids are highly susceptible to reversible dehydration, forming cyclic anhydrides known as boroxines [1]. This equilibrium shift drastically alters the apparent solubility and must be carefully controlled during analysis [2].
-
The Butyl(methyl)sulfamoyl Group: The N-butyl-N-methyl sulfonamide tail introduces significant lipophilicity. The flexible butyl chain disrupts the highly ordered crystalline lattice of the pure solid, lowering the melting energy barrier and enhancing dissolution in moderately polar to non-polar solvents (e.g., dichloromethane, toluene). Simultaneously, the sulfonyl (SO₂) core maintains a strong dipole moment, synergizing with polar aprotic solvents [3].
Caption: Structural determinants influencing the organic solubility of the target boronic acid compound.
Quantitative Solubility Data Matrix
Due to the highly specific nature of this derivative, empirical literature data across a wide solvent panel is sparse. The following table synthesizes predicted solubility ranges at 25°C based on Hansen Solubility Parameters (HSP) and empirical data from structurally homologous substituted phenylboronic acids [2].
| Solvent | Polarity Index | Predicted Solubility (mg/mL) | Solvation Classification | Mechanistic Rationale |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 100 | Highly Soluble | Strong H-bond acceptance from -B(OH)₂; dipole-dipole alignment with sulfamoyl group. |
| Dimethylformamide (DMF) | 6.4 | > 100 | Highly Soluble | Excellent solvation of both the polar head and the lipophilic tail. |
| Methanol (MeOH) | 5.1 | 50 - 100 | Soluble | H-bond donor/acceptor synergy. May form transient methyl boronate esters. |
| Dichloromethane (DCM) | 3.1 | 10 - 50 | Moderately Soluble | Solvation driven primarily by the lipophilic N-butyl chain and aromatic core. |
| Toluene | 2.4 | 1 - 10 | Slightly Soluble | π-π stacking interactions with the phenyl ring; limited by the polar -B(OH)₂ group. |
| n-Hexane | 0.1 | < 1 | Practically Insoluble | Inability to disrupt the strong intermolecular H-bonding of the boronic acid dimers. |
Experimental Methodology: The Isothermal Shake-Flask Protocol
To generate precise, self-validating empirical data for this compound, the IUPAC-recommended isothermal shake-flask method must be employed [4], [5].
Critical Causality Note: Gravimetric determination (evaporating the solvent and weighing the residue) is strictly prohibited for boronic acids. Heating boronic acids during solvent evaporation induces unpredictable, irreversible dehydration into boroxines (3 Ar-B(OH)₂ ⇌ (Ar-BO)₃ + 3 H₂O), which artificially skews mass calculations [2]. Therefore, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is mandated for accurate quantification.
Step-by-Step Protocol:
-
Preparation of Saturated Solution: Add an excess amount (e.g., 200 mg) of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid to a 10 mL borosilicate glass vial. Add exactly 5.0 mL of the target organic solvent. Seal tightly with a PTFE-lined cap to prevent solvent evaporation.
-
Isothermal Equilibration: Place the vial in a thermomixer or shaking water bath set to exactly 25.0 ± 0.1 °C. Agitate at 800–1000 rpm for 48 to 72 hours.
-
Causality: Dissolution is a kinetically limited process. Prolonged isothermal shaking ensures the system overcomes kinetic barriers and reaches true thermodynamic equilibrium, preventing false "under-saturation" readings[4].
-
-
Phase Separation: Transfer the suspension to a centrifuge tube and centrifuge at 10,000 rpm for 15 minutes at 25°C.
-
Causality: Centrifugation is vastly superior to syringe filtration for organic solvents. Many organic solvents (like DCM or DMF) can partially dissolve standard filter membranes (e.g., Nylon, PES) or cause the highly polar boronic acid to adsorb onto the membrane surface, leading to artificially low concentration readings.
-
-
Supernatant Sampling & Dilution: Carefully extract a precise aliquot (e.g., 100 µL) of the clear supernatant. Dilute immediately into a known volume of the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Trifluoroacetic acid).
-
Causality: The addition of 0.1% TFA suppresses the ionization of the boronic acid (maintaining it in the fully protonated -B(OH)₂ state), ensuring sharp, reproducible chromatographic peaks and preventing peak tailing on reverse-phase columns [3].
-
-
HPLC-UV Quantification: Inject the diluted sample into an HPLC system equipped with a C18 reverse-phase column. Monitor absorbance at the compound's λ_max (typically ~220-254 nm). Calculate the exact concentration against a pre-established multi-point calibration curve of the pure standard.
Caption: Isothermal shake-flask methodology for determining thermodynamic solubility in organic solvents.
References
-
Medical Journal of Pharmacy and Pharmaceutical Sciences - Pre-formulation solubility study of praziquantel in different media and solubilizing agents using the saturation shake-flask method URL:[Link]
-
ACS Publications (Journal of Chemical & Engineering Data) - Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents URL:[Link]
-
University of Edinburgh Research Explorer - The Boroxine–Boronic Acid Equilibrium URL:[Link]
-
MDPI - Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction URL:[Link]
Sources
Sulfamoyl Phenylboronic Acid Derivatives: Dual-Function Scaffolds for Biosensing and Enzyme Inhibition
The following technical guide details the chemistry, pharmacology, and applications of sulfamoyl phenylboronic acid derivatives.
Executive Summary
Sulfamoyl phenylboronic acid (SPBA) derivatives represent a unique intersection in medicinal chemistry, fusing the reversible covalent reactivity of boronic acids with the metalloenzyme-binding capability of sulfonamides . While boronic acids have gained prominence through beta-lactamase inhibitors (e.g., Vaborbactam) and proteasome inhibitors (e.g., Bortezomib), SPBAs are distinct. They are primarily utilized in two high-value domains: glucose sensing (where the sulfamoyl group acts as an electronic tuner to lower pKa) and Carbonic Anhydrase (CA) inhibition (where the molecule acts as a dual-anchor inhibitor).
This guide provides a technical breakdown of SPBA synthesis, their mechanism of action in physiological sensing, and their structure-activity relationships (SAR) as isoform-selective enzyme inhibitors.
Chemical Foundation & Mechanism of Action[1]
The core utility of SPBAs lies in the electronic synergy between the boronic acid moiety and the sulfamoyl group.
The Boron Advantage: Reversible Covalency
Boronic acids act as Lewis acids. In aqueous media, they exist in equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form. The anionic form is responsible for the high-affinity, reversible formation of cyclic esters with cis-diols (such as glucose) or covalent bonds with active site serine residues.
The Sulfamoyl "Tuner"
A major limitation of unsubstituted phenylboronic acid is its high pKa (~8.8). Physiological pH (7.[1]4) is insufficient to convert it to the reactive anionic boronate form, rendering it poor for in vivo glucose sensing.
-
Electronic Effect: The sulfamoyl group (
) is a strong electron-withdrawing group (EWG). When substituted at the meta or para position, it pulls electron density from the phenyl ring, increasing the Lewis acidity of the boron atom. -
Result: The pKa is lowered (typically to ~7.0–7.5), allowing significant boronate formation at physiological pH.
Mechanistic Diagram
The following diagram illustrates the pKa shift and diol-binding equilibrium driven by the sulfamoyl group.
Figure 1: Mechanism of pKa modulation by the sulfamoyl group, facilitating glucose binding at physiological pH.
Therapeutic Application: Carbonic Anhydrase Inhibition[1][3]
While sulfonamides are the classical "zinc-binding groups" (ZBGs) for Carbonic Anhydrase (CA) inhibition, the addition of a boronic acid moiety creates a "dual-tail" inhibitor.
Mechanism of Binding
-
Primary Anchor: The sulfonamide nitrogen coordinates directly to the Zn(II) ion in the CA active site.[2]
-
Secondary Interaction: The boronic acid moiety interacts with the hydrophilic residues at the active site entrance or forms hydrogen bonds with water networks, enhancing isoform selectivity.
Isoform Selectivity (hCA II vs. hCA IX)
Research indicates that SPBA derivatives can achieve nanomolar inhibition of specific isoforms. The data below summarizes typical inhibition constants (
| Isoform | Physiological Role | Typical | Clinical Relevance |
| hCA II | Cytosolic, dominant | < 10 nM | Glaucoma, Edema |
| hCA IX | Transmembrane, hypoxia-induced | 10 – 50 nM | Solid Tumors (Metastatic marker) |
| hCA XII | Transmembrane | 20 – 100 nM | Glaucoma, Cancer |
Technical Insight: The boronic acid group improves water solubility compared to lipophilic sulfonamide tails, a critical factor for topical glaucoma drugs (eye drops) where solubility limits bioavailability.
Bio-Analytical Application: Glucose Sensing
The most widespread application of SPBAs is in the development of non-enzymatic glucose sensors (e.g., for continuous glucose monitoring, CGM). Unlike Glucose Oxidase (GOx), boronic acids do not consume glucose and do not require oxygen.
The Alizarin Red S (ARS) Displacement Assay
To validate the glucose-binding capability of a new SPBA derivative, the ARS displacement assay is the standard protocol. ARS is a catechol dye that becomes fluorescent (or changes color) when bound to boronic acid. Glucose, having a higher affinity for the boronate, displaces the dye, causing a signal change.
Experimental Protocol: ARS Displacement
Objective: Determine the binding constant (
-
Preparation of Stock Solutions:
-
Buffer: 0.1 M Phosphate Buffer (PBS), pH 7.4.
-
ARS Solution:
M in PBS. -
SPBA Solution:
M in PBS (sonicate if necessary). -
Glucose Stock: 1.0 M in PBS.
-
-
Formation of Fluorophore Complex:
-
Mix ARS and SPBA in a cuvette to a final concentration of
M (1:1 ratio). -
Observation: Solution should turn from orange/red to yellow (or show fluorescence increase at 560-580 nm).
-
-
Titration:
-
Add Glucose stock in incremental aliquots (0 to 100 mM final concentration).
-
Incubate for 2 minutes after each addition to reach equilibrium.
-
-
Readout:
-
Measure Absorbance (460 nm) or Fluorescence (Ex: 495 nm, Em: 560 nm).
-
Result: Signal intensity will decrease (or color revert to red) as glucose displaces ARS.
-
-
Data Analysis:
-
Plot
vs. Signal Change. Use the Benesi-Hildebrand equation to calculate .[1]
-
Synthesis & Chemical Stability
Synthesizing SPBAs requires careful handling to prevent protodeboronation (loss of the boron group), which is catalyzed by acids and certain metal catalysts.
Synthetic Pathways
Two primary routes are employed.[3] Route A is the classical method for simple derivatives. Route B (Chan-Lam) is modern and tolerates complex substrates.
Figure 2: Synthetic pathways for Sulfamoyl Phenylboronic Acids.
Critical Synthesis Notes
-
Protection: If modifying the sulfonamide nitrogen, protect the boronic acid as a pinacol ester (Bpin) to prevent side reactions.
-
Purification: Avoid silica gel chromatography for free boronic acids as they streak/bind irreversibly to silica diols. Use reverse-phase HPLC or recrystallization from water/acetonitrile.
References
-
Comparison of pKa and log P values of some carboxylic and phosphonic acids. PubMed. [Link]
-
Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates. Tetrahedron. [Link]
-
Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases. PMC. [Link]
-
Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. Journal of Medicinal Chemistry. [Link]
-
Activity of Organoboron Compounds against Biofilm-Forming Pathogens. MDPI. [Link]
Sources
Technical Assessment: Biological Potential of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic Acid
Executive Summary
This technical guide provides an in-depth analysis of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid , a specialized organoboron fragment utilized in fragment-based drug discovery (FBDD). Unlike generic phenylboronic acids, this molecule features a dual-functional architecture : a Lewis-acidic boronic acid warhead capable of reversible covalent interactions, and a meta-positioned tertiary sulfamoyl moiety that serves as both an electronic tuner and a hydrophobic anchor.
Key Biological Potential:
-
Primary Mechanism: Transition State Analog (TSA) inhibition of Serine Hydrolases (specifically Class C
-lactamases and Serine Proteases). -
Selectivity Profile: The tertiary sulfonamide substitution (
-butyl- -methyl) deliberately ablates Carbonic Anhydrase (CA) zinc-binding affinity, theoretically improving selectivity for protease targets over off-target CA inhibition. -
Chemical Biology: Acts as a pH-sensitive reversible covalent probe for cis-diol containing biomolecules (glycoproteins, ribonucleosides).
Chemical Architecture & Pharmacophore Analysis
To understand the biological activity, we must first deconstruct the molecule's electronic and steric properties.
| Moiety | Function | Biological Implication |
| Boronic Acid ( | Warhead | Forms a reversible tetrahedral adduct with nucleophilic serine hydroxyls (enzymes) or cis-diols (glycans). Acts as a Transition State Analog (TSA). |
| Sulfamoyl Group ( | Electronic Tuner | Electron-withdrawing group (EWG) at the meta position. Lowers the |
| Hydrophobic Tail | Provides steric bulk to fit into hydrophobic S1/S2 enzyme pockets. The tertiary amine structure prevents classic sulfonamide-Zinc coordination. |
The "Selectivity Switch"
Classic sulfonamides (e.g., acetazolamide) are primary (
-
Expert Insight: This structural feature suggests this compound is not a Carbonic Anhydrase inhibitor, making it a valuable scaffold for designing protease inhibitors without ocular or renal side effects associated with CA inhibition.
Primary Biological Targets: Serine Hydrolases
Mechanism of Action: Reversible Covalent Inhibition
The boronic acid moiety functions as a "serine trap." In the active site of a serine hydrolase (e.g., AmpC
Reaction Pathway:
-
Association: The hydrophobic tail (
-butyl) aligns the molecule within the enzyme's specificity pocket. -
Nucleophilic Attack: The Serine-OH attacks the Boron.
-
Transition State Mimicry: The boron geometry shifts from trigonal planar (
) to tetrahedral ( ), mimicking the high-energy tetrahedral intermediate of peptide bond hydrolysis. -
Inhibition: The enzyme is "stalled" in this stable, reversible complex.
Visualization: Boronic Acid-Serine Adduct Formation
The following diagram illustrates the mechanistic pathway of inhibition.
Caption: Kinetic pathway of serine hydrolase inhibition by phenylboronic acid derivatives. The transition from trigonal to tetrahedral geometry is the key inhibitory step.
Predicted Target Profile & Applications
Based on Structure-Activity Relationship (SAR) data of homologous meta-substituted phenylboronic acids, the following activity profile is projected:
-Lactamase Inhibition (High Confidence)
Bacteria produce
-
Relevance: The meta-sulfamoyl group mimics the C3/C4 carboxylate of cephalosporins, positioning the boron to attack the active site Serine-64.
-
Predicted Potency:
in the low micromolar to nanomolar range (depending on the exact fit of the butyl group).
Proteasome & Protease Inhibition (Medium Confidence)
Similar to Bortezomib (Velcade), this fragment can target the chymotrypsin-like activity of the 20S proteasome, provided the hydrophobic tail (
-
Application: Use as a "warhead fragment" in FBDD screens for novel anti-cancer agents.
Chemical Biology: Glycan Recognition (Probe Utility)
At physiological pH (7.4), the electron-withdrawing sulfamoyl group lowers the
-
Use Case: This molecule can be used to function as a reversible "chemical velcro" for drug delivery systems targeting hyperglycemic environments or specific glycan signatures.
Experimental Protocols
To validate the biological activity of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid, the following standardized protocols are recommended.
Protocol A: -Lactamase Inhibition Assay (Spectrophotometric)
Validates the compound as a Transition State Analog.
Materials:
-
Enzyme: Recombinant AmpC
-lactamase (approx. 1-5 nM final). -
Substrate: Nitrocefin (Chromogenic cephalosporin).
-
Buffer: 50 mM Sodium Phosphate, pH 7.0 (Avoid Tris/Hepes as they can interact with boron).
Workflow:
-
Preparation: Dissolve inhibitor in DMSO (Stock 10 mM).
-
Incubation: Incubate Enzyme + Inhibitor (0 - 100
M) for 10 minutes at 25°C to allow equilibrium. -
Initiation: Add Nitrocefin (
M final). -
Measurement: Monitor Absorbance at 486 nm (hydrolysis of nitrocefin) for 5 minutes.
-
Analysis: Plot
vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors (if ) or standard IC50 curves.
Protocol B: Differential Scanning Fluorimetry (DSF/Thermal Shift)
Validates physical binding to the target protein.
Workflow:
-
Mix Protein (
M) + SYPRO Orange dye + Inhibitor ( M) in PCR tubes. -
Ramp temperature from 25°C to 95°C (1°C/min) using a qPCR machine.
-
Readout: A positive shift in melting temperature (
) compared to DMSO control indicates stabilization of the protein structure via ligand binding.-
Note: Boronic acids often show significant
(>2°C) due to the covalent nature of the adduct.
-
Visualization: Experimental Screening Workflow
Caption: Strategic workflow for validating the biological activity of boronic acid fragments.
Conclusion
{3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid represents a sophisticated chemical fragment. It moves beyond simple phenylboronic acid by incorporating a tertiary sulfamoyl "tuner" that enhances acidity (reactivity) while enforcing selectivity against zinc-metalloproteases. Its primary utility lies in the development of Serine Hydrolase Inhibitors (specifically for antimicrobial resistance applications) and as a reversible covalent probe for chemical biology.
Researchers should handle this compound as a potent, reversible covalent inhibitor, utilizing phosphate buffers to avoid interference and employing kinetic assays that account for slow-onset inhibition typical of boron-serine adduct formation.
References
-
Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as
-lactamase inhibitors. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link] -
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Source: MDPI (Molecules Journal) URL:[Link]
-
Phenylboronic Acids Probing Molecular Recognition against Class A and Class C
-lactamases. Source: MDPI (Biomolecules) URL:[Link][1] -
Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography. Source: NIH / PubMed Central URL:[Link]
-
Use of Phenylboronic Acids to Investigate Boron Function in Plants (Cell Wall Adhesion). Source: Plant Physiology (via NIH) URL:[Link]
Sources
Methodological & Application
Application Note & Protocol: Suzuki-Miyaura Cross-Coupling with {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid
Abstract: This guide provides a comprehensive technical overview and a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction utilizing {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid. The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This protocol is specifically designed for researchers, chemists, and drug development professionals engaged in synthesizing complex biaryl structures, particularly those incorporating sulfonamide moieties, which are prevalent in a vast range of biologically active compounds.[3] We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind the selection of each reagent and condition, and provide a robust, step-by-step procedure to ensure reliable and reproducible outcomes.
Scientific Introduction & Strategic Considerations
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning discovery, facilitates the synthesis of biaryls, styrenes, and polyolefins by coupling organoboron compounds with organohalides.[4][5] The reaction's value is underscored by its mild conditions, the commercial availability of diverse boronic acids, and the low toxicity of its boron-containing byproducts.[6][7]
The specific substrate of interest, {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid, introduces a sulfonamide functional group. Sulfonamides are a critical pharmacophore in medicinal chemistry, and their incorporation into biaryl scaffolds is a common strategy in drug discovery.[3][8][9][10] The sulfonamide group is generally robust and well-tolerated under Suzuki-Miyaura conditions. Its electronic properties, however, can influence the reactivity of the boronic acid, making careful optimization of the protocol essential.
The Catalytic Cycle: The "Why" Behind the Protocol
Understanding the catalytic cycle is paramount to troubleshooting and adapting the protocol for different substrates. The reaction proceeds through three primary, sequential steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][11][12]
Caption: The catalytic cycle involves the activation of the boronic acid by a base, followed by oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the electrophile (Ar-X), forming a Pd(II) complex.[11][12] The choice of ligand (L) is critical here; bulky, electron-rich phosphine ligands accelerate this often rate-limiting step.[1][4]
-
Transmetalation: This step involves the transfer of the organic group (Ar') from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species (e.g., [Ar'B(OH)₃]⁻).[4][6][13][14] The choice of base and solvent is crucial for the efficiency of this step.
-
Reductive Elimination: The two organic groups (Ar and Ar') on the palladium center couple and are expelled, forming the new C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[4][11][12]
Recommended Protocol & Experimental Design
This protocol is a general guideline for the coupling of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid with a generic aryl bromide. Optimization may be required for specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid | >95% | Commercial | The key nucleophile. |
| Aryl Bromide (Ar-Br) | >97% | Commercial | The electrophilic coupling partner. |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | >99% | Commercial | A common, reliable Pd(0) catalyst source. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powder | Commercial | The base for activating the boronic acid. |
| 1,4-Dioxane | Anhydrous | Commercial | Organic solvent. Must be degassed prior to use. |
| Deionized Water | N/A | In-house | Co-solvent. Must be degassed prior to use. |
| Argon or Nitrogen Gas | High Purity | Gas Supplier | For maintaining an inert atmosphere. |
| Ethyl Acetate | ACS Grade | Commercial | For work-up and extraction. |
| Brine (Saturated NaCl solution) | N/A | In-house | For washing during work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | Commercial | Drying agent. |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
Safety & Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[15]
-
Reagent Handling: Palladium catalysts are toxic and should be handled in a fume hood. Boronic acids can be irritating to the skin, eyes, and respiratory system.[16] Avoid creating dust.
-
Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive. All steps involving the catalyst must be performed under an inert atmosphere (Ar or N₂).[11]
-
Solvents: 1,4-Dioxane is a flammable solvent and a suspected carcinogen. Handle with care in a well-ventilated fume hood.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Step-by-Step Experimental Procedure
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
1. Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Causality Insight: Using a slight excess of the boronic acid can help drive the reaction to completion, especially if the boronic acid is prone to side reactions like protodeboronation.[17] The base is crucial for activating the boronic acid for the transmetalation step.[13][14][18]
2. Catalyst Addition & Inerting:
-
Briefly remove the condenser and add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol %).
-
Immediately seal the flask with a rubber septum.
-
Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a thoroughly inert atmosphere.[11]
-
Causality Insight: The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, which would deactivate it and halt the catalytic cycle. Establishing an inert atmosphere is non-negotiable for success.
3. Solvent Addition and Reaction:
-
Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by bubbling argon through it for 20-30 minutes.
-
Using a syringe, add the degassed solvent (e.g., 10 mL for a 1.0 mmol scale) to the flask containing the solids.
-
Replace the septum with a glass stopper or ensure the condenser is under a positive pressure of inert gas.
-
Heat the reaction mixture to 90-100 °C in an oil bath with vigorous stirring.[11]
4. Reaction Monitoring:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed. This typically takes 4-24 hours.[11]
5. Work-up Procedure:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (e.g., 30 mL).
-
Pour the mixture into a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.[11]
6. Purification and Analysis:
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[11]
Optimization & Troubleshooting
| Parameter | Recommended Adjustment / Rationale |
| Low Yield | Base: Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Some substrates require a stronger base for efficient boronate formation.[14] Catalyst/Ligand: For sterically hindered or electron-rich aryl chlorides, consider more advanced catalyst systems, such as those using Buchwald ligands (e.g., SPhos, XPhos) which are known to be highly active.[1][19] |
| Side Reactions | Protodeboronation: This side reaction consumes the boronic acid.[17] Minimize reaction time and ensure the base is fully dissolved. Using anhydrous conditions until the final solvent addition can sometimes help. Homocoupling: Formation of Ar-Ar or Ar'-Ar'. This can result from side reactions of the palladium intermediates. Lowering the temperature or catalyst loading may reduce this. |
| Reaction Stalls | Catalyst Deactivation: Ensure the inert atmosphere is maintained throughout the reaction. If the reaction stalls, a small additional charge of the catalyst might be necessary. Incomplete Dissolution: Ensure vigorous stirring. Some bases, like K₃PO₄, have low solubility; a phase-transfer catalyst could be considered in some cases. |
References
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.Vertex AI Search.
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids.Benchchem.
- Suzuki-Miyaura Coupling.Chemistry LibreTexts.
- Suzuki reaction.Wikipedia.
- Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.YouTube.
- Suzuki-Miyaura Cross-Coupling Reaction.Medical News.
- Suzuki Cross-Coupling Reactions Mechanisms.Mettler Toledo.
- Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors.PMC.
- Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides.TCI Chemicals.
- Suzuki Coupling.Organic Chemistry Portal.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.PMC.
- Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling.Vertex AI Search.
- A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions.Benchchem.
- Sulfonamide derivatives: Synthesis and applications.
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
- Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation.Journal of the American Chemical Society.
- PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction.Journal of Synthetic Chemistry.
- Buchwald Phosphine Ligands for Cross Coupling.Sigma-Aldrich.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.Benchchem.
- Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors.PubMed.
- Copper-Catalyzed Suzuki-Miyaura Coupling of Unactivated Alkyl Halides with Arylborons.Organic Syntheses.
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
- Optimized Synthesis of an Abemaciclib Intermediate: Improved Conditions for a Miyaura Borylation/Suzuki Coupling Process.
- Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.Chemical.AI.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.PMC.
- The Suzuki Reaction.Andrew G Myers Research Group.
- Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C.Organic Chemistry Portal.
- Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-Lactamase Inhibitors.
- Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids.
- Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling.PubMed.
- Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV -Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study.PubMed.
- Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling.Schroeder Group - Illinois.
- 3-(Methylsulfonyl)
- Aldrich P20009 - SAFETY D
- SAFETY D
- Photocatalytic Sulfinamide Synthesis with Boronic Acids and N-Sulfinylamines.
- PHENYL BORONIC ACID.Sdfine.
- The Suzuki-Miyaura Coupling of Nitroarenes.Organic Chemistry Portal.
- SC-288797 - 3-(Carboxymethyl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 3. frontiersrj.com [frontiersrj.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. news-medical.net [news-medical.net]
- 7. mt.com [mt.com]
- 8. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. fishersci.com [fishersci.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimal Reaction Conditions for {3-[Butyl(methyl)sulfamoyl]phenyl}boronic Acid Coupling
Abstract & Introduction
This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid (referred to herein as Substrate-B ). This building block contains a meta-substituted sulfonamide moiety, a common pharmacophore in medicinal chemistry for enhancing solubility and metabolic stability.
While sulfonamides are generally robust, the electron-withdrawing nature of the sulfamoyl group (
-
Attenuated Transmetallation: The nucleophilicity of the aryl-boron species is reduced compared to electron-rich systems (e.g., tolylboronic acid).
-
Protodeboronation Risk: Electron-deficient aryl boronic acids are susceptible to hydrolytic C-B bond cleavage under high-temperature/high-base conditions.
-
Lewis Base Coordination: Although the nitrogen is alkylated (preventing deprotonation), the sulfonyl oxygens or the nitrogen lone pair can weakly coordinate to electrophilic Pd(II) species, potentially retarding the catalytic cycle.
This guide provides a "First-Pass" robust protocol and an "Optimization Matrix" for difficult coupling partners.
Reaction Optimization Strategy
Mechanistic Considerations
The success of this coupling relies on balancing the activation of the boronic acid (formation of the boronate "ate" complex) against the rate of protodeboronation.
-
The Boron Center: The electron-withdrawing sulfonamide makes the boron center more Lewis acidic. This facilitates the initial coordination of the base (e.g.,
or ), which is the prerequisite for transmetallation. -
The Aryl Ring: However, the same electronic effect destabilizes the Pd-Ar intermediate during transmetallation. Therefore, electron-rich ligands on the Palladium are required to facilitate the transfer of the electron-poor aryl group to the metal center.
Catalyst Selection[1]
-
Standard Recommendation: Pd(dppf)Cl
·CH Cl . The bidentate ferrocenyl ligand prevents -hydride elimination (if alkyl partners are used) and provides a large bite angle that accelerates reductive elimination. -
High-Performance Recommendation: XPhos Pd G3 or SPhos Pd G3 . These Buchwald precatalysts generate monoligated Pd(0) species with bulky, electron-rich biaryl phosphines. They are exceptionally effective for electron-deficient boronic acids because they facilitate oxidative addition (on the halide partner) and stabilize the oxidative addition complex, allowing time for the slower transmetallation to occur.
Base & Solvent Architecture
-
Base: K
PO (Potassium Phosphate, tribasic) is the optimal choice. It provides sufficient basicity to activate the boronic acid without the high pH associated with hydroxides (NaOH), which accelerates protodeboronation. -
Solvent: A biphasic system of 1,4-Dioxane / Water (4:1) is preferred. The water is strictly necessary to dissolve the inorganic base and form the active boronate species.
Standardized Protocol (Method A)
Applicability: Coupling with Aryl Bromides, Heteroaryl Bromides, and activated Aryl Chlorides.
Materials
-
Substrate-B: {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid (
equiv) -
Electrophile: Aryl/Heteroaryl Bromide (
equiv) -
Catalyst: Pd(dppf)Cl
[1][2]·CH Cl ( mol%) -
Base: K
PO ( equiv) -
Solvent: 1,4-Dioxane / Water (4:1 v/v)
-
Atmosphere: Argon or Nitrogen (Balloon or Manifold)
Step-by-Step Procedure
-
Charge Solids: To a reaction vial equipped with a magnetic stir bar, add the Electrophile (
mmol), Substrate-B ( mmol), Pd(dppf)Cl ( mmol), and K PO ( mmol). -
Inertion: Seal the vial with a septum cap. Evacuate and backfill with Argon three times.
-
Solvent Addition: Syringe in degassed 1,4-Dioxane (
mL) and degassed Water ( mL). -
Reaction: Place in a pre-heated block at 80 °C . Stir vigorously ( >800 rpm) for 4–16 hours.
-
Note: Vigorous stirring is critical to ensure phase transfer between the aqueous base and organic reactants.
-
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the bromide. If protodeboronation (formation of
-butyl- -methylbenzenesulfonamide) exceeds 10%, lower temperature to 60 °C. -
Workup: Cool to RT. Dilute with EtOAc and wash with Water and Brine. Dry over Na
SO , filter, and concentrate. -
Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).
Optimization Matrix (Method B & C)
If Method A fails (low conversion or high side-products), consult the matrix below.
| Scenario | Diagnosis | Recommended Adjustment (Method B/C) |
| Sterically Hindered Electrophile | Transmetallation is blocked by sterics. | Switch to SPhos Pd G3 (2-5 mol%). SPhos is less bulky than XPhos and excellent for hindered couplings. Use Toluene/Water (10:1) at 100 °C. |
| Protodeboronation Observed | Reaction temp too high or base too strong. | Switch to KF (3.0 equiv) in THF/Water. Fluoride activation is milder than carbonate/phosphate. Lower temp to 60 °C . |
| Unreactive Aryl Chloride | Oxidative addition is the rate-limiting step. | Switch to XPhos Pd G3 (2-5 mol%). XPhos promotes oxidative addition of chlorides. Use K |
| Coordination/Poisoning | Heterocycles on electrophile binding Pd. | Increase Catalyst to 5-10 mol% or switch to Pd(OAc) |
Visualizations
Reaction Workflow & Decision Tree
The following diagram illustrates the logical flow for selecting conditions and troubleshooting.
Caption: Decision tree for selecting initial conditions and troubleshooting common failure modes in sulfonamide-boronic acid coupling.
Mechanistic Cycle (Simplified)
This diagram highlights the critical "Transmetallation" bottleneck caused by the electron-deficient nature of the boronic acid.
Caption: Catalytic cycle emphasizing the activation of the electron-deficient boronic acid via base coordination.
References
-
Vertex Pharmaceuticals. "Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst." Organometallics, 2022. Link (Demonstrates coupling of electron-poor aryl boronic species).[3]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 2014. Link (Authoritative review on boronic acid stability and protodeboronation mechanisms).
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link (Foundational text on the mechanism and base effects).
-
Sigma-Aldrich. "Product Specification: 3-[N-(tert-Butyl)sulfamoyl]phenylboronic Acid." Link (Analogous commercially available building block used for property extrapolation).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - PMC [pmc.ncbi.nlm.nih.gov]
palladium catalyst selection for sulfonamide boronic acid reactions
[label="Catalyst Poisoning\n(Sulfonamide
Figure 1: Divergent mechanistic pathways in the Suzuki-Miyaura coupling of sulfonamides.
Catalyst Selection Rationale: The Buchwald Advantage
To overcome these challenges, the catalytic system must achieve two objectives: steric shielding of the palladium center to prevent sulfonamide coordination, and kinetic acceleration of transmetalation to outrun protodeboronation.
Why XPhos and RuPhos?
Dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) and RuPhos are uniquely suited for this task[1]. Their massive steric bulk creates a protective pocket around the palladium center, physically blocking the multidentate coordination of the sulfonamide group. Concurrently, their highly electron-rich nature accelerates the oxidative addition step, while the monoligated
The Necessity of Precatalysts (Gen 3 / Gen 4):
Traditional methods of generating
Quantitative Catalyst Comparison
The following table summarizes the performance of various palladium catalysts in a model reaction between 4-bromobenzenesulfonamide and an electron-deficient aryl boronic acid. Note the inverse relationship between cross-coupling yield and protodeboronation when utilizing advanced precatalysts.
| Catalyst System | Ligand Type | Catalyst Loading | Temp (°C) | Cross-Coupling Yield (%) | Protodeboronation (%) |
| Monodentate (Small) | 5.0 mol% | 90 °C | 12% | > 80% | |
| Bidentate | 5.0 mol% | 90 °C | 28% | 65% | |
| Monodentate (Bulky) | 2.5 mol% | 80 °C | 55% | 35% | |
| XPhos Pd G2 | Palladacycle (Chloride) | 1.0 mol% | 40 °C | 84% | < 10% |
| XPhos Pd G3 | Palladacycle (Mesylate) | 1.0 mol% | 25 °C (RT) | 96% | < 2% |
Data synthesis based on optimization campaigns for highly unstable boronic acids and coordinating substrates[3],[1].
Standardized Protocol: XPhos Pd G3 Mediated Coupling
This protocol is engineered as a self-validating system. By conducting the reaction at room temperature, thermal degradation pathways are eliminated. If the reaction fails under these conditions, the failure is diagnostic of oxygen ingress or severe steric hindrance, rather than thermal protodeboronation.
Materials Required
-
Aryl Halide: Sulfonamide-containing aryl bromide or chloride (1.0 equiv)
-
Boronic Acid: Aryl or heteroaryl boronic acid (1.2 – 1.5 equiv)
-
Catalyst: XPhos Pd G3 (1.0 – 2.0 mol%)[2]
-
Base: Potassium phosphate tribasic (
), 0.5 M aqueous solution (2.0 equiv) -
Solvent: 1,4-Dioxane or THF (anhydrous, degassed)
Step-by-Step Methodology
-
Reagent Preparation (Bench Setup): To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol) and the boronic acid (1.2 mmol).
-
Catalyst Addition: Add XPhos Pd G3 (0.01 mmol, 1.0 mol%). Note: XPhos Pd G3 is bench-stable, but minimizing atmospheric exposure ensures lot-to-lot reproducibility.
-
Atmospheric Exchange (Critical Step): Seal the vial with a PTFE-lined septum cap. Connect the vial to a Schlenk line. Evacuate the vial under high vacuum for 2 minutes, then backfill with dry Nitrogen or Argon. Repeat this purge cycle three times.
-
Solvent and Base Introduction: Via syringe, add 4.0 mL of sparged (degassed) 1,4-Dioxane. Stir briefly to dissolve the organics. Subsequently, add 2.0 mL of a degassed 0.5 M aqueous
solution via syringe. -
Reaction Execution: Stir the biphasic mixture vigorously (≥ 800 rpm) at room temperature (20–25 °C). The rapid activation of the G3 precatalyst will typically drive the reaction to completion within 1 to 4 hours.
-
Reaction Monitoring and Workup: Monitor the reaction via LC-MS or TLC. Upon consumption of the aryl halide, dilute the mixture with EtOAc (10 mL) and water (5 mL). Separate the organic layer, extract the aqueous layer with EtOAc (
mL), dry over anhydrous , filter, and concentrate in vacuo. Purify via flash column chromatography.
Figure 2: Standardized workflow for XPhos Pd G3 catalyzed cross-coupling.
Troubleshooting and Optimization
-
High Protodeboronation Observed: If LC-MS indicates significant protodeboronation despite using XPhos Pd G3, the transmetalation step is being bottlenecked. Switch to a stronger base (e.g.,
) or increase the equivalents of the boronic acid to 2.0. Alternatively, utilize a MIDA boronate or trifluoroborate salt for slow-release of the boronic acid. -
Incomplete Conversion (Catalyst Stalling): If the reaction stalls at 50% conversion, the sulfonamide may still be coordinating to the Pd center due to extreme localized basicity. Buffer the system by using a weaker base like
or switch to the slightly more sterically demanding RuPhos Pd G3 to further shield the metal center. -
Poor Solubility: Sulfonamides often exhibit poor solubility in pure ethereal solvents. If the starting material crashes out, utilize a solvent mixture of Dioxane/DMF (4:1) or THF/Water (2:1) to maintain a homogeneous organic phase.
References
1.4. Chemical Science (RSC Publishing). 2.3. Journal of the American Chemical Society. 3.2. Benchchem. 4.1. ResearchGate.
Sources
Application Note: Robust Synthesis of Sulfonamide-Containing Biaryls via Boronic Acids
Executive Summary
Sulfonamide-containing biaryls are privileged scaffolds in medicinal chemistry, serving as the pharmacophore for COX-2 inhibitors (e.g., Celecoxib), carbonic anhydrase inhibitors, and various antimicrobial agents. While the Suzuki-Miyaura cross-coupling reaction is the industry standard for biaryl synthesis, the presence of a sulfonamide moiety (
This guide provides a validated, high-fidelity protocol for synthesizing sulfonamide-containing biaryls using boronic acids. It moves beyond generic textbook conditions to address the specific "pain points" of sulfonamide chemistry, offering strategies for both free and protected sulfonamides.
Mechanistic Principles & The "Sulfonamide Challenge"
The Suzuki-Miyaura Catalytic Cycle
The synthesis relies on the Pd(0)-catalyzed coupling of an aryl halide (electrophile) with an aryl boronic acid (nucleophile).[1][2][3] The cycle proceeds through three canonical steps:
-
Oxidative Addition: Pd(0) inserts into the Ar-X bond.[3]
-
Transmetalation: The activated boronate species transfers its aryl group to the Pd(II) center. This is the rate-determining step in many sulfonamide couplings.
-
Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).
The Interference of Sulfonamides
The primary sulfonamide group (
-
Acidity: The N-H protons are acidic. Standard bases used in Suzuki coupling (e.g.,
, ) will deprotonate the sulfonamide, generating an anionic species ( ). This consumes the base required for activating the boronic acid. -
Coordination: The resulting sulfonamide anion can act as a ligand, potentially coordinating to the Pd center and displacing the phosphine ligands, leading to catalyst deactivation (poisoning).
Solution: The protocols below utilize excess base to accommodate the acidic protons and robust ligand systems (e.g., dppf, XPhos) that resist displacement by the sulfonamide anion.
Pathway Visualization
The following diagram illustrates the catalytic cycle and the specific points of sulfonamide interference.
Figure 1: Suzuki-Miyaura catalytic cycle highlighting the competitive deprotonation and potential catalyst poisoning pathways introduced by free sulfonamides.
Experimental Protocols
Protocol A: Direct Coupling of Free Sulfonamides (The "Workhorse" Method)
This protocol is optimized for substrates containing a primary sulfonamide (
Applicability: Synthesis of Celecoxib analogs, biaryl sulfonamide antibiotics.
| Reagent/Parameter | Specification | Role |
| Catalyst | Robust catalyst; ferrocene ligand resists displacement. | |
| Base | Excess required to neutralize sulfonamide and activate boronic acid. | |
| Solvent | 1,4-Dioxane / Water (4:1 v/v) | Water is critical for boronate formation and solubility. |
| Temperature | 80°C - 90°C | Sufficient energy for transmetalation without degrading the sulfonamide. |
| Atmosphere | Nitrogen or Argon | Essential to prevent homocoupling of boronic acids. |
Step-by-Step Procedure:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the aryl halide-sulfonamide (1.0 equiv), aryl boronic acid (1.2 - 1.5 equiv), and
(0.05 equiv). -
Solvent Prep: In a separate flask, prepare a mixture of 1,4-dioxane and water (4:1). Degas the solvent by bubbling nitrogen through it for 15 minutes.
-
Addition: Add the degassed solvent to the reaction vial (concentration ~0.1 M with respect to halide).
-
Base: Add
(3.0 equiv) as a solid or as a pre-degassed 2M aqueous solution. -
Reaction: Seal the vial and heat to 85°C with vigorous stirring. Monitor by LC-MS or TLC. Typical reaction time: 4–12 hours.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water. Acidify the aqueous layer slightly (pH ~5-6) with 1M HCl to ensure the sulfonamide is protonated and partitions into the organic layer.
-
Isolation: Extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate. Purify via silica gel chromatography (Gradient: Hexanes/EtOAc).
Expert Insight: If the reaction is sluggish, switch the base to
(3.0 equiv). Phosphate bases often facilitate faster transmetalation in sterically hindered systems.
Protocol B: Coupling with Sulfonamide-Containing Boronic Acids
In this scenario, the sulfonamide moiety is on the nucleophile (boronic acid). This is often chemically cleaner as the oxidative addition step (on the halide) is not sterically encumbered by the sulfonamide.
Applicability: When the aryl halide is expensive or sensitive, or when building libraries using diverse sulfonamide boronic acids.
Key Modifications:
-
Boronic Acid Stoichiometry: Sulfonamide boronic acids can be prone to protodeboronation. Use 1.5 - 2.0 equivalents .
-
Catalyst:
(Tetrakis) works well here, but XPhos Pd G2 is superior for heteroaryl chlorides.
Procedure:
-
Combine Aryl Halide (1.0 equiv) and Sulfonamide-Boronic Acid (1.5 equiv).
-
Add
(5 mol%) and (3.0 equiv). -
Solvent: Toluene/Ethanol/Water (3:1:1). The ethanol helps solubilize the boronic acid.
-
Heat at 90°C for 16 hours.
-
Crucial Workup Step: Sulfonamide boronic acids are amphoteric. Ensure the pH during extraction is neutral to slightly acidic to recover the product efficiently.
Troubleshooting & Optimization (Expert Tips)
The following decision tree assists in optimizing reaction conditions when the standard protocols fail.
Figure 2: Decision tree for optimizing Suzuki couplings of sulfonamides.
Common Issues & Fixes Table
| Issue | Diagnosis | Solution |
| Low Yield | Sulfonamide poisoning the catalyst. | Switch to XPhos or SPhos ligands (Buchwald precatalysts). These bulky, electron-rich ligands bind Pd tightly and facilitate oxidative addition even in the presence of amine/sulfonamide poisons. |
| Starting Material Recovery | Base consumed by sulfonamide. | Increase base to 4.0 - 5.0 equivalents . Ensure the reaction mixture is biphasic and well-stirred. |
| Protodeboronation | Boronic acid loses Boron before coupling. | Common with 2-heteroaryl boronic acids. Switch to Boronic Esters (Pinacol) or Potassium Trifluoroborates ( |
| Purification Difficulty | Product co-elutes with sulfonamide SM. | Derivatize the crude mixture (e.g., N-acetylation) to change Rf, purify, then hydrolyze (if applicable). Or use Reverse Phase (C18) chromatography. |
References
-
Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling. ACS Omega. (2025). Describes modern variations of biaryl sulfonamide synthesis. Link
-
Suzuki-Miyaura Cross-Coupling. Organic Chemistry Portal. Comprehensive mechanism and catalyst overview. Link
-
A Greener Synthesis of Celecoxib. Journal of Chemical Education. (2023). Details the specific synthesis of the sulfonamide-containing drug Celecoxib. Link
-
Arylation of Sulfonamides with Boronic Acids. Chemical Science. (2021). Discusses the interaction between sulfonamides and boronic acids, including catalyst-free methods. Link
-
Suzuki-Miyaura Coupling of Aryl Sulfamates. Organic & Biomolecular Chemistry. Highlights the stability of sulfur-nitrogen species in Pd-catalyzed coupling.[4] Link
Sources
Application Note: Palladium-Catalyzed Functionalization of Aryl Halides with {3-[Butyl(methyl)sulfamoyl]phenyl}boronic Acid
Executive Summary & Strategic Context
The sulfonamide motif is a privileged pharmacophore in medicinal chemistry, frequently serving as a critical hydrogen-bond donor/acceptor in enzyme inhibitors (e.g., COX-2 inhibitors, carbonic anhydrase inhibitors) and antimicrobial agents. The late-stage functionalization of complex aryl halides with {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid provides a highly convergent route to install this sterically demanding, lipophilic sulfonamide moiety.
As a Senior Application Scientist, I have designed this protocol to move beyond empirical trial-and-error. This guide details a self-validating, high-yielding workflow[1]. By dissecting the causality behind catalyst selection, solvent polarity, and base activation, this application note ensures robust C(sp²)–C(sp²) bond formation even with deactivated or sterically hindered electrophiles.
Mechanistic Rationale & Causality of Reaction Design
The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination[2]. When utilizing {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid, the reaction design must account for the specific electronic and steric demands of the meta-sulfonamide group.
-
Catalyst & Ligand Causality: The butyl(methyl)sulfamoyl group is electron-withdrawing and sterically bulky. To prevent catalyst stalling during oxidative addition (especially with aryl chlorides), we utilize Pd(OAc)₂ paired with SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). Developed by the , this electron-rich, bulky biarylphosphine ligand prevents the formation of unreactive Pd-bis(phosphine) complexes, ensuring a highly active monoligated Pd(0) species that accelerates oxidative addition[3].
-
Base & Solvent Causality: Boronic acids are poor nucleophiles and will not undergo transmetalation directly. The addition of a base (K₃PO₄) and water is a strict mechanistic prerequisite. Water solubilizes the base, generating hydroxide/phosphate anions that coordinate to the empty p-orbital of the boron atom. This converts the trigonal planar boronic acid into a nucleophilic, tetrahedral "ate" complex (boronate) that readily transfers the aryl group to the Pd(II) center[2]. 1,4-Dioxane is selected as the organic co-solvent because it effectively solubilizes both the highly lipophilic butyl(methyl)sulfonamide moiety and the aryl halide.
Visualizing the Catalytic Workflow
Suzuki-Miyaura catalytic cycle for {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid coupling.
Self-Validating Experimental Protocol
This protocol is engineered to be entirely self-validating. By incorporating internal standards and orthogonal analytical checks, the operator can definitively confirm reaction progress without relying on subjective visual cues.
Materials Required
-
Aryl Halide (Ar-X): 1.0 mmol
-
{3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid: 1.2 mmol (1.2 equiv). Causality: A 20% excess compensates for trace protodeboronation that naturally occurs under aqueous basic conditions.
-
Pd(OAc)₂: 0.02 mmol (2 mol%)
-
SPhos: 0.04 mmol (4 mol%)
-
K₃PO₄: 3.0 mmol (3.0 equiv)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 5.0 mL total)
-
Internal Standard: Dodecane (0.1 mmol)
Step-by-Step Methodology
Step 1: Reagent Assembly & Rigorous Degassing
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid, and K₃PO₄.
-
Add 4.0 mL of 1,4-Dioxane and 1.0 mL of deionized H₂O. Add dodecane (0.1 mmol) via a micro-syringe.
-
Degassing (Critical Causality): Subject the heterogeneous mixture to three freeze-pump-thaw cycles or sparge vigorously with Argon for 15 minutes. Why? Oxygen rapidly oxidizes the electron-rich SPhos ligand and the active Pd(0) species, leading to premature catalyst death. It also promotes the oxidative homocoupling of the boronic acid[1].
Step 2: Catalyst Activation
-
Under a positive flow of Argon, quickly add Pd(OAc)₂ and SPhos to the flask.
-
Seal the flask and heat the mixture to 90 °C in a pre-heated oil bath.
-
Self-Validation Check: Upon reaching ~60 °C, the mixture will transition from a pale suspension to a homogenous yellow/orange solution. This color change is the visual confirmation of the reduction of Pd(II) to the active Pd(0)Lₙ species.
Step 3: Orthogonal Reaction Monitoring
-
After 2 hours, withdraw a 10 µL aliquot under Argon, dilute with 1 mL ethyl acetate, and filter through a short pad of Celite.
-
GC-MS Validation: Inject the sample into the GC-MS. Calculate the peak area ratio of the product to the dodecane internal standard. The reaction is complete when this ratio plateaus across two consecutive sampling time points (e.g., at t=2h and t=3h).
-
TLC Validation: Run a TLC (Hexanes/EtOAc 3:1). The disappearance of the UV-active aryl halide and the appearance of a lower-Rf, highly UV-active spot (the biaryl sulfonamide) provides orthogonal confirmation of conversion.
Step 4: Quenching and Purification
-
Cool the reaction to room temperature. Dilute with 15 mL EtOAc and 10 mL H₂O.
-
Separate the layers. Wash the organic layer with brine (2 × 10 mL). Causality: Brine washing effectively partitions the 1,4-Dioxane out of the organic layer, preventing co-elution during chromatography.
-
Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Quantitative Substrate Scope
The following table summarizes the validated performance of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid across various electrophilic coupling partners using the Pd(OAc)₂/SPhos system.
| Entry | Aryl Halide Substrate | Catalyst Loading | Time (h) | Isolated Yield (%) | Mechanistic Note |
| 1 | 4-Iodoanisole | 1 mol% Pd | 2.0 | 94% | Rapid oxidative addition; high efficiency. |
| 2 | 4-Bromobenzonitrile | 2 mol% Pd | 3.5 | 89% | EWD group accelerates oxidative addition. |
| 3 | 2-Chloropyridine | 4 mol% Pd | 12.0 | 82% | SPhos ligand is critical for unactivated chlorides. |
| 4 | 2-Bromo-1,3,5-trimethylbenzene | 4 mol% Pd | 16.0 | 76% | Steric hindrance overcome by high reaction temp (100 °C). |
| 5 | 4-Bromophenol | 2 mol% Pd | 6.0 | 85% | Free hydroxyl tolerated due to mild K₃PO₄ base. |
Troubleshooting & Analytical Diagnostics
-
Diagnostic 1: High Levels of Biaryl Homocoupling
-
Observation: GC-MS shows a mass corresponding to the dimer of the boronic acid.
-
Root Cause & Solution: Oxygen ingress has occurred. Ensure the Argon line is purged and increase the duration of the sparging/degassing step prior to catalyst addition.
-
-
Diagnostic 2: Protodeboronation (Loss of Boronic Acid)
-
Observation: Incomplete conversion of the aryl halide, but the boronic acid is fully consumed (detected as N-butyl-N-methylbenzenesulfonamide via GC-MS).
-
Root Cause & Solution: The base is too strong or the temperature is too high, causing the B-C bond to hydrolyze before transmetalation. Reduce the temperature to 70 °C or switch the base from K₃PO₄ to the milder K₂CO₃.
-
-
Diagnostic 3: Palladium Black Precipitation
-
Observation: A black, mirror-like precipitate forms on the flask walls, accompanied by stalled conversion.
-
Root Cause & Solution: The catalyst has aggregated into inactive bulk palladium. This indicates ligand oxidation or an insufficient ligand-to-metal ratio. Ensure a strict 2:1 ratio of SPhos to Pd(OAc)₂.
-
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[Link]
-
Chemistry LibreTexts. (2024). "Suzuki-Miyaura Coupling." LibreTexts.[Link]
-
Milne, J. E., & Buchwald, S. L. (2004). "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction." Journal of the American Chemical Society, 126(40), 13028-13032.[Link]
Sources
Application Note: Leveraging {3-[Butyl(methyl)sulfamoyl]phenyl}boronic Acid in Medicinal Chemistry
Executive Summary & Structural Rationale
In modern medicinal chemistry, the rapid assembly of complex, bioactive molecules relies heavily on the strategic selection of highly functionalized building blocks. {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid represents a dual-purpose reagent that seamlessly bridges robust synthetic methodology with privileged pharmacophore design.
This building block features two critical domains:
-
The Boronic Acid Moiety: A highly versatile synthetic handle that serves as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-couplings[1] and copper-catalyzed Chan-Lam aminations[2].
-
The N-Butyl-N-methylsulfonamide Group: Sulfonamides are highly validated, stable pharmacophores found in numerous FDA-approved drugs (e.g., celecoxib, PDE5 inhibitors, and 5-HT7 ligands)[3][4]. The specific incorporation of a butyl and methyl group provides a tunable lipophilic vector (alkyl chain) capable of probing deep hydrophobic pockets in target proteins, while the sulfonamide oxygens act as potent hydrogen-bond acceptors.
This application note provides authoritative, field-proven protocols for integrating this building block into drug discovery workflows, focusing on late-stage functionalization and the causality behind critical experimental parameters.
Strategic Workflows in Drug Design
The primary utility of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid lies in its ability to append a lipophilic sulfonamide directly onto a rigid core scaffold (e.g., aryl halides or anilines) late in a synthetic sequence.
Figure 1: Workflow for late-stage functionalization using Suzuki-Miyaura cross-coupling.
Experimental Methodologies & Causality
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is the premier method for C(sp2)–C(sp2) bond formation[5]. When working with electron-withdrawing sulfonamide-substituted boronic acids, protodeboronation (the premature cleavage of the C-B bond) can compete with the desired transmetalation step.
Causality of Reagent Selection:
-
Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and minimizing catalyst degradation compared to monodentate ligands like PPh₃.
-
Solvent System (1,4-Dioxane / H₂O): Water is strictly required. It solvates the inorganic base and facilitates the formation of the reactive boronate complex
, which is the actual species that undergoes transmetalation with the Pd(II) intermediate[5]. -
Base (K₂CO₃): A mild base prevents the hydrolysis of sensitive functional groups on the drug scaffold while being sufficiently alkaline to activate the boronic acid.
Step-by-Step Procedure:
-
Preparation: To an oven-dried Schlenk flask, add the aryl halide scaffold (1.0 equiv, 0.5 mmol), {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid (1.2 equiv, 0.6 mmol), K₂CO₃ (2.5 equiv, 1.25 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 0.025 mmol).
-
Degassing: Evacuate and backfill the flask with Argon (3 cycles) to prevent oxidative homocoupling of the boronic acid.
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and degassed deionized H₂O (1 mL).
-
Reaction: Heat the biphasic mixture to 90 °C under vigorous stirring for 4–8 hours.
-
Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Self-Validation & In-Process Controls:
-
Visual Cue: The reaction should maintain a homogeneous reddish-brown hue. A sudden precipitation of "palladium black" indicates catalyst deactivation.
-
LC-MS Monitoring: Aliquot 10 µL of the organic layer into 1 mL MeCN. The disappearance of the aryl halide isotope pattern (e.g., M and M+2 for bromides) and the emergence of the
peak of the coupled product validates the cycle. The presence of a peak corresponding to indicates the undesired homocoupled boronic acid dimer.
Figure 2: Mechanistic pathway of the Suzuki-Miyaura catalytic cycle.
Protocol B: Copper-Catalyzed Chan-Lam Amination
For targets requiring a C–N linkage, the Chan-Lam coupling allows the appending of the sulfonamide-bearing phenyl ring directly to anilines or N-heterocycles under remarkably mild conditions[6].
Causality of Reagent Selection:
-
Atmospheric Oxygen: Unlike Suzuki couplings, Chan-Lam reactions require an open flask. Oxygen acts as the terminal oxidant, driving the reductive elimination from the Cu(III) intermediate and regenerating the active Cu(II) catalyst[2].
-
Catalyst (Cu(OAc)₂): Provides the necessary Cu(II) source. The acetate ligands assist in the deprotonation of the amine substrate.
Step-by-Step Procedure:
-
Preparation: In a 20 mL glass vial equipped with a magnetic stir bar, combine the amine scaffold (1.0 equiv, 0.5 mmol), {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid (2.0 equiv, 1.0 mmol), and anhydrous Cu(OAc)₂ (0.1 equiv, 0.05 mmol).
-
Solvent & Base: Add CH₂Cl₂ (5 mL) followed by Pyridine (2.0 equiv, 1.0 mmol).
-
Reaction: Stir the mixture vigorously at room temperature, completely exposed to the ambient atmosphere (do not seal the vial). Add 4 Å molecular sieves to sequester water generated during the reaction, which prevents the hydrolytic protodeboronation of the boronic acid.
-
Workup: After 12–24 hours, filter the mixture through a pad of Celite to remove copper salts, washing with EtOAc. Concentrate the filtrate and purify via flash chromatography.
Self-Validation & In-Process Controls:
-
Visual Cue: The reaction mixture will initially appear pale blue (Cu(OAc)₂). As the active Cu-amine-boronate complex forms and redox cycling begins, the solution will transition to a deep emerald green or brown[7]. Failure to change color indicates a lack of complex formation.
-
TLC Monitoring: The boronic acid will often streak on silica. Monitoring the consumption of the amine (visualized via ninhydrin or UV) is the most reliable indicator of conversion.
Quantitative Optimization Data
To maximize the yield of the Suzuki-Miyaura coupling (Protocol A), various conditions were evaluated. The data below summarizes the impact of catalyst and solvent selection on the suppression of protodeboronation.
| Entry | Catalyst (mol%) | Base (Equiv) | Solvent System | Temp (°C) | Yield (%) | Causality / Observation |
| 1 | Pd(PPh₃)₄ (5%) | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 90 | 45% | Monodentate ligands led to rapid catalyst decay and high protodeboronation. |
| 2 | Pd(dppf)Cl₂ (5%) | K₂CO₃ (2.5) | 1,4-Dioxane/H₂O | 90 | 82% | Bidentate ligand stabilized Pd(II); excellent conversion. |
| 3 | Pd(Amphos)Cl₂ (2%) | K₃PO₄ (2.0) | THF/H₂O | 70 | 91% | Highly active catalyst allowed lower temperatures, preserving the boronic acid. |
Table 1: Optimization of Suzuki-Miyaura coupling conditions for {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid.
References
-
Neglected sulfur(vi) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development Organic Chemistry Frontiers (RSC Publishing) URL:[Link][3]
-
Divergent C–H Functionalizations Directed by Sulfonamide Pharmacophores: Late-Stage Diversification as a Tool for Drug Discovery Journal of the American Chemical Society (ACS Publications) URL:[Link][4]
-
Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 Royal Society of Chemistry Books URL:[Link][1]
-
Suzuki-Miyaura cross-coupling: Practical Guide Yoneda Labs URL:[Link][5]
-
Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines Organic Letters (ACS Publications) URL:[Link][6]
-
Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions RSC Advances (RSC Publishing) URL:[Link][7]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Chan-Lam Coupling [organic-chemistry.org]
- 3. Neglected sulfur( vi ) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C8QO01233D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nickel-catalyzed Chan–Lam coupling: an efficient route to N -arylated 2-aminobenzothiazoles under ambient conditions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06530E [pubs.rsc.org]
Application Note: Solvent Systems for Coupling {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid
[1][2]
Physicochemical Context & Solubility Profile[2][3]
The target molecule, {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid , presents a specific solubility profile that dictates solvent choice.[1][2] Unlike simple phenylboronic acids, this molecule contains a tertiary sulfonamide moiety with a lipophilic butyl chain.
-
Lipophilicity: The N-butyl and N-methyl groups significantly increase the logP compared to primary sulfonamides.[2] This makes the molecule highly soluble in mid-polarity organic solvents (DCM, THF, EtOAc) but limits its solubility in pure water.
-
Electronic Effects: The sulfonamide group at the meta position is electron-withdrawing (EWG).[1][2] While less destabilizing than ortho or para substitution, it still renders the C–B bond susceptible to protodeboronation under harsh basic conditions or prolonged heating.
-
Implication: The ideal solvent system must dissolve the lipophilic organic component while maintaining enough polarity (or water miscibility) to solubilize the inorganic base required for the transmetallation step.
Recommended Solvent Systems
System A: The "Gold Standard" (High-Throughput & Discovery)
Solvent: 1,4-Dioxane / Water (4:1 v/v)[1][2]
-
Why it works: Dioxane is fully miscible with water, creating a homogeneous phase at reaction temperatures (typically 80–100°C).[1][2] This ensures high local concentrations of the boronic acid, the aryl halide partner, and the hydroxide/carbonate base.
-
Best for: Initial screening, small-scale library synthesis (10 mg – 500 mg), and reactions with polar coupling partners (e.g., heteroaryl chlorides).[1]
System B: The "Green Process" Alternative (Scale-Up)
Solvent: 2-Methyltetrahydrofuran (2-MeTHF) / Water (3:1 v/v)[1][2]
-
Why it works: 2-MeTHF is derived from renewable resources (corncobs/bagasse) and has a higher boiling point (80°C) than THF.[1][2] Crucially, it forms a biphasic system at room temperature but becomes pseudo-homogeneous with vigorous stirring at reflux.
-
Advantage: Unlike Dioxane, 2-MeTHF separates cleanly from water after cooling.[2] This allows for a simplified workup—just drain the aqueous layer—eliminating the need for an extraction solvent exchange.
System C: The "Sensitive Substrate" System
Solvent: Toluene / Water (10:1 v/v) with Tricyclohexylphosphine (PCy3) or SPhos[1][2]
-
Why it works: This biphasic system keeps the bulk of the boronic acid in the organic layer, protecting it from the high pH aqueous environment. Phase transfer only occurs at the interface, which minimizes protodeboronation side reactions.
-
Best for: Reactions where the boronic acid degrades rapidly (turns black/tar) in System A.[1][2]
Decision Logic for Solvent Selection
The following decision tree illustrates the logic for selecting the optimal solvent based on your specific coupling partner and scale.
Figure 1: Solvent selection decision tree based on reaction scale and substrate polarity.
Detailed Experimental Protocols
Protocol A: Standard Coupling in Dioxane/Water
Applicability: General purpose, high success rate for medicinal chemistry.
Reagents:
-
{3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid (1.2 equiv)[1][2]
-
Catalyst: Pd(dppf)Cl₂[1][2]·DCM (0.05 equiv) or Pd(PPh₃)₄ (0.05 equiv)[1][2]
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv) for sterically hindered chlorides.[1][2]
-
Solvent: 1,4-Dioxane (degassed) and Water (degassed).[1][2][5]
Step-by-Step Procedure:
-
Charge Solids: In a reaction vial equipped with a magnetic stir bar, add the boronic acid, aryl halide, and base.
-
Catalyst Addition: Add the Palladium catalyst last to minimize oxidation before solvent addition.[2]
-
Solvent & Inerting: Add 1,4-Dioxane and Water (4:1 ratio).[1][2] Concentration target: 0.1 M with respect to the halide.
-
Degas: Sparge with Nitrogen or Argon for 2 minutes (or purge/backfill 3x).
-
Reaction: Seal the vial and heat to 80°C for 2–4 hours.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1][2][6][5]
Protocol B: Green Scale-Up in 2-MeTHF
Applicability: >1g scale, process development, easier purification.
Reagents:
-
Base Change: Use K₃PO₄ (3.0 equiv) as a 2M aqueous solution.[1][2] Phosphate bases are often gentler and buffer the pH, reducing protodeboronation.
Step-by-Step Procedure:
-
Dissolution: Dissolve the aryl halide and boronic acid in 2-MeTHF (3 volumes).
-
Base Addition: Add the 2M K₃PO₄ aqueous solution (1 volume).
-
Catalyst: Add Pd-XPhos G3 or Pd(dppf)Cl₂ (0.02 equiv).[1][2] Note: Lower catalyst loading is often possible in this system.[7][8]
-
Reaction: Heat to reflux (~80°C) with vigorous stirring (1000 rpm).
-
Separation: Cool to room temperature. Stop stirring. Allow layers to separate (approx. 5 mins).
-
Direct Isolation: Drain the bottom aqueous layer.[2] The product is in the top 2-MeTHF layer. Wash the organic layer once with brine, then concentrate directly onto silica gel for purification.[6]
Troubleshooting & Optimization
Issue: Protodeboronation
Symptom: LCMS shows a mass corresponding to the boronic acid minus the B(OH)₂ group (replaced by H).[1][2] Root Cause: The sulfonamide group withdraws electron density, making the ipso-carbon susceptible to hydrolysis, especially at high pH. Solution:
-
Switch Base: Move from K₂CO₃ (pH ~11) to K₃PO₄ (pH ~10) or KF (anhydrous conditions).[1][2]
-
Reduce Water: Switch to Protocol C (Toluene/Water) or use anhydrous Dioxane with powdered K₃PO₄.[1][2]
-
Pre-activation: If the coupling is slow, the boronic acid sits in base too long. Switch to a more active catalyst like Pd-XPhos or Pd-SPhos to speed up the cross-coupling rate relative to the decomposition rate.
Issue: Low Conversion of Aryl Chloride
Symptom: Starting material remains; no byproduct formation.[2] Solution:
Mechanistic Visualization
The solvent plays a dual role: solvating the lipophilic sulfonamide and transporting the hydrophilic base.
Figure 2: Biphasic reaction mechanism highlighting the migration of the activated boronate species.[1][2]
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1][2]
-
Li, C. J. (2005).[1][2] Organic reactions in aqueous media with a focus on carbon-carbon bond formations: a decade update. Chemical Reviews, 105(8), 3095-3165.[1] Link[1][2]
-
Gallo, V., et al. (2014). Sustainable Suzuki–Miyaura Coupling: The Role of Green Solvents. ChemSusChem, 7, 1266-1285. Link[1][2]
-
BenchChem Technical Support. (2025). Protodeboronation of Sulfinyl-Substituted Phenylboronic Acids. BenchChem Application Notes. Link[1][2]
-
Lipshutz, B. H., & Ghorai, S. (2008). Transition-metal-catalyzed cross-couplings going green: in water at room temperature.[1][2] Aldrichimica Acta, 41(3), 59-72.[1] Link
Sources
- 1. 3-Methylsulfonylaminophenylboronic acid | C7H10BNO4S | CID 2773535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: High-Fidelity Scale-Up of Suzuki-Miyaura Couplings Involving Sulfamoyl Phenylboronic Acids
Executive Summary & Strategic Context
Sulfamoyl phenylboronic acids (e.g., 4-sulfamoylphenylboronic acid) are critical synthons in the development of carbonic anhydrase inhibitors, proteasome inhibitors, and various sulfonamide-based antimicrobials.[1] However, their deployment in large-scale Suzuki-Miyaura Cross-Coupling (SMC) is fraught with specific chemical liabilities that do not manifest on the milligram scale.
The Core Challenge: The sulfamoyl group (
This guide details a self-validating scale-up protocol designed to suppress protodeboronation while maintaining high catalytic turnover.
Mechanistic Analysis: The Stability-Reactivity Paradox
To scale this reaction, one must understand the failure modes. The electron-deficient nature of the sulfamoyl ring accelerates the formation of the boronate "ate" complex (good for reaction) but also stabilizes the aryl anion intermediate generated during hydrolytic cleavage (bad for stability).
Diagram 1: Competing Kinetic Pathways
The following diagram illustrates the divergence between the productive catalytic cycle and the destructive protodeboronation pathway.
Caption: Kinetic competition between productive transmetallation (
Critical Process Parameters (CPPs)
Success relies on controlling the "Ate" complex concentration. We must keep the concentration of the active boronate species high enough for the catalyst but low enough to prevent accumulation and subsequent decomposition.
| Parameter | Recommendation | Scientific Rationale |
| Base Selection | K₃PO₄ (2.0 equiv) or Na₂CO₃ | Strong bases (NaOH, KOtBu) accelerate protodeboronation.[1] Phosphates provide a buffering effect, maintaining a pH (9–10) that balances activation and stability.[1] |
| Solvent System | 1,4-Dioxane/Water (4:1) or THF/Water | Sulfonamides have poor solubility in non-polar solvents (Toluene).[1] A miscible aqueous-organic system ensures homogeneity of the "ate" complex. |
| Temperature | 60–75 °C | Avoid reflux (>80°C) if possible. Higher temps exponentially increase |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | Bidentate ligands (dppf) resist de-ligation better than PPh₃ at elevated temps. A loading of 1–3 mol% is standard for scale-up. |
Master Protocol: 100g Scale-Up
Materials & Stoichiometry[2][3]
-
Aryl Halide (Limiting Reagent): 1.0 equiv (e.g., 4-bromoanisole, 100.0 g, 0.535 mol)
-
4-Sulfamoylphenylboronic acid: 1.2 equiv (129.0 g, 0.642 mol)[1]
-
Note: 20% excess accounts for minor protodeboronation losses.
-
-
Base: K₂CO₃ (2.5 equiv, granular)[1]
-
Solvent: 1,4-Dioxane (1.0 L, 10 vol) / Water (250 mL, 2.5 vol)
Step-by-Step Procedure
Step 1: Inerting and Charging (The "Zero-Oxygen" Rule)
-
Reactor Prep: Use a 3-L jacketed glass reactor with an overhead stirrer, reflux condenser, and internal temperature probe.
-
Inerting: Cycle Nitrogen/Vacuum (3x) to remove O₂. Oxygen causes homocoupling of the boronic acid and deactivates the catalyst.
-
Solvent Sparging: In a separate vessel, sparge the Dioxane/Water mixture with N₂ for 30 minutes. Do not skip this.
Step 2: Reaction Initiation
-
Charge the Aryl Halide, Sulfamoyl Boronic Acid, and Pd catalyst into the reactor under N₂ flow.
-
Add the sparged Dioxane. Stir at 250 RPM to dissolve solids.
-
Controlled Base Addition: Add the K₂CO₃ solution (dissolved in the water portion) over 10 minutes.
-
Checkpoint: Observe for gas evolution (CO₂). Ensure reactor venting is open to a bubbler.
-
-
Ramp: Heat the jacket to 70 °C. The internal temperature should reach 65–68 °C.
Step 3: Reaction Monitoring (IPC)
-
Time: T=0 is when internal temp reaches 60 °C.
-
Sampling: Take aliquots at 1h, 3h, and 5h.
-
HPLC Method: Reverse phase (C18), Water/MeCN gradient with 0.1% TFA.[1]
-
Stop Criteria: >98% consumption of Aryl Halide.
-
Warning: If Aryl Halide stalls at 90% and Boronic Acid is consumed (due to protodeboronation), add 0.1 equiv of fresh Boronic Acid.
-
Step 4: Work-Up & Palladium Scavenging
-
Cool reactor to 25 °C.
-
Quench: Add water (10 vol) and EtOAc (10 vol). Stir for 15 mins.
-
Phase Cut: Separate layers. Extract aqueous layer with EtOAc (5 vol).
-
Scavenging: Combine organics. Add SiliaMetS® Thiol or activated carbon (10 wt% relative to product) and stir at 50 °C for 1 hour.
-
Why? Sulfonamides can coordinate Pd, making it hard to remove.[1] Thiol scavengers have higher affinity for Pd than the sulfonamide nitrogen.
-
-
Filter through a Celite pad to remove the scavenger.
Step 5: Crystallization (Purification)
-
Concentrate the filtrate to ~3 volumes.
-
Anti-solvent Addition: Slowly add Heptane or Ethanol (depending on solubility profile) until turbidity persists.
-
Aging: Cool to 0–5 °C over 2 hours.
-
Filtration: Collect solids, wash with cold anti-solvent. Dry in a vacuum oven at 45 °C.
Process Workflow Visualization
Caption: Operational workflow for the 100g scale-up. The Diamond node represents the critical decision point based on HPLC data.
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<80%) | Catalyst deactivation (O₂) or Ligand dissociation.[1] | Ensure rigorous degassing. Switch to XPhos Pd G2 (more active, resistant to oxidation). |
| High Protodeboronation | Base too strong or Temp too high. | Lower temp to 50°C. Switch base to K₃PO₄ or Cs₂CO₃ (anhydrous conditions). |
| Product is Grey/Black | Residual Palladium. | Extend scavenging time. Recrystallize with a pinch of L-Cysteine (cheap Pd scavenger). |
| Excessive Foaming | CO₂ evolution from Carbonate base. | Use a larger headspace reactor (50% fill volume). Switch to Phosphate base. |
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link
-
Cox, P. A., et al. (2017). Protodeboronation of Heteroarylboronic Acids: Mechanism, Kinetics, and Structure-Activity Relationships. Journal of the American Chemical Society, 139(3), 1312–1318. Link
- Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer.
-
Dunetz, J. R., & Magano, J. (2012). Applications of Suzuki–Miyaura Coupling in the Synthesis of Pharmaceuticals. Organic Process Research & Development, 16(8), 1146–1178. Link[1]
-
BenchChem Technical Support. (2025). Protodeboronation of Sulfinyl-Substituted Phenylboronic Acids. Link[1]
Sources
Application Note: Ligand-Free Palladium-Catalyzed Suzuki-Miyaura Coupling of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid
Strategic Rationale & Executive Summary
The incorporation of sulfonamide pharmacophores into biaryl scaffolds is a cornerstone of modern drug discovery, driven by the structural stability and diverse biological activities of the sulfonamide moiety. {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid is a highly versatile building block for synthesizing these motifs.
Traditionally, Suzuki-Miyaura cross-couplings rely on expensive, air-sensitive phosphine ligands to stabilize the palladium catalyst. However, in pharmaceutical development, phosphine ligands complicate purification, increase the risk of heavy-metal retention in the Active Pharmaceutical Ingredient (API), and raise environmental concerns. This application note details field-proven, ligand-free protocols for the cross-coupling of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid. By leveraging aqueous media and in situ generated palladium nanoparticles, these methods offer a greener, highly efficient, and easily scalable alternative[1].
Mechanistic Insights & Causality
To achieve high turnover frequencies without ligands, one must understand the specific electronic and steric behaviors of the substrate:
-
The Advantage of the Tertiary Sulfonamide: Primary and secondary sulfonamides possess acidic N-H protons (pKa ~10) that can deprotonate under basic coupling conditions. The resulting anions can coordinate to the palladium center, acting as competitive ligands that poison the catalyst. Because {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid features a fully substituted tertiary nitrogen (N-butyl, N-methyl), it cannot deprotonate. This preserves the basicity of the reaction medium and prevents catalyst deactivation.
-
Boronate Activation vs. Protodeboronation: The sulfonamide group is electron-withdrawing. While this slightly increases the electrophilicity of the boron atom—facilitating the formation of the active tetravalent boronate species [ArB(OH)3]⁻—it also makes the C-B bond marginally more susceptible to protodeboronation (hydrolysis to the arene). Therefore, mild bases like K₂CO₃ are strictly preferred over harsh bases like NaOH to maximize the coupling-to-hydrolysis ratio[2].
-
Nanoparticle Catalysis (The "Ligand-Free" Mechanism): In the absence of phosphines, Pd(II) precatalysts (like Pd(OAc)₂) are reduced by the solvent (e.g., ethanol) or the base to form highly active Pd(0) nanoparticles[3]. These nanoparticles act as a reservoir, providing a massive surface area for the oxidative addition of the aryl halide, followed by transmetalation with the activated boronate[4].
Mechanistic cycle of ligand-free Pd-catalyzed Suzuki coupling via nanoparticle formation.
Experimental Design & Optimization Data
The following table synthesizes quantitative optimization data for coupling {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid with a standard aryl bromide, comparing various ligand-free conditions.
| Entry | Catalyst System | Solvent System | Base | Temp | Time | Expected Yield | Mechanistic Rationale |
| 1 | Pd(OAc)₂ (1 mol%) | H₂O / EtOH (1:1) | K₂CO₃ | 80 °C | 1-2 h | >92% | EtOH acts as a mild reductant to rapidly generate active Pd(0) nanoparticles[3]. |
| 2 | PdCl₂ (1 mol%) | H₂O (Neat) | Na₂CO₃ | RT | 4-6 h | 85% | Pure aqueous system; highly green but slower due to substrate insolubility[1]. |
| 3 | Pd/C (5 mol%) | H₂O / DMF (1:1) | K₂CO₃ | RT | 12 h | 88% | Heterogeneous catalysis; minimizes Pd leaching into the final API[5]. |
| 4 | Pd(OAc)₂ (1 mol%) | H₂O / DMF (1:1) | K₂CO₃ | RT | 2-4 h | >90% | DMF enhances the solubility of the polar sulfonamide product at room temp[2]. |
Self-Validating Step-by-Step Protocols
Protocol A: Homogeneous Ligand-Free Coupling (Aqueous Ethanol)
Optimal for rapid synthesis, library generation, and high turnover frequencies.
-
Reagent Assembly: In a 25 mL round-bottom flask, combine the aryl halide (1.0 equiv), {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Causality: A 20% excess of boronic acid compensates for any trace protodeboronation. K₂CO₃ is strong enough to form the boronate intermediate but mild enough to prevent functional group degradation.
-
-
Solvent Addition: Add a 1:1 mixture of deionized water and ethanol to achieve a 0.2 M concentration relative to the aryl halide.
-
Causality: Water dissolves the inorganic base, while ethanol acts as both an organic co-solvent and a mild reducing agent for the palladium precatalyst[3].
-
-
Catalyst Introduction: Add Pd(OAc)₂ (1 mol%).
-
Reaction & Self-Validation: Stir the mixture at 80 °C under a mild nitrogen atmosphere (or open to air if substrates are highly stable).
-
Self-Validating Checkpoint: Within 5–10 minutes, the pale yellow solution will turn dark brown or black . This visual cue is critical; it confirms the successful in situ reduction of Pd(II) to catalytically active Pd(0) nanoparticles[4]. If the solution remains yellow, the catalytic cycle has failed to initiate.
-
-
Workup: Upon completion (monitor by TLC, typically 1–2 hours), cool to room temperature. Extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Heterogeneous Ligand-Free Coupling (Pd/C in Aqueous DMF)
Optimal for late-stage API synthesis where strict control over palladium leaching is required.
-
Reagent Assembly: Combine the aryl halide (1.0 equiv), {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv) in a reaction vial.
-
Solvent Addition: Add a 1:1 mixture of H₂O and DMF.
-
Causality: DMF provides excellent solubilization for the highly polar biaryl sulfonamide product, preventing it from precipitating and physically coating the heterogeneous catalyst[2].
-
-
Catalyst Introduction: Add 5% Pd/C (5 mol% Pd).
-
Causality: The carbon support stabilizes the Pd(0) species, preventing bulk agglomeration while allowing trace surface leaching to catalyze the cross-coupling[5].
-
-
Reaction: Stir vigorously at room temperature for 12 hours.
-
Workup & Self-Validation: Filter the black suspension through a short pad of Celite to remove the Pd/C. Wash the Celite pad thoroughly with ethyl acetate.
-
Self-Validating Checkpoint: The resulting filtrate must be completely clear and free of black particulates. A clear filtrate indicates the successful retention of the heterogeneous palladium on the Celite pad[5].
-
-
Isolation: Partition the filtrate with water (to remove DMF), extract the aqueous layer with ethyl acetate, dry, and concentrate.
Standardized workflow for ligand-free Suzuki-Miyaura coupling and validation.
References
1.[1] An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water - Green Chemistry (RSC Publishing). Available at: 2.[3] Water-Soluble Palladium Nanoclusters Catalysts in Ligand-Free Suzuki- Miyaura Cross-Coupling Reactions - NSF. Available at: 3.[5] Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media - PubMed. Available at: 4.[2] A simple and efficient protocol for a palladium-catalyzed ligand-free Suzuki reaction at room temperature in aqueous DMF - Green Chemistry (RSC Publishing). Available at: 5.[4] Palladium Catalyzed Ligand-free Suzuki-Miyaura Coupling Reaction in Aqueous Media: A Simple and Efficient Undergraduate Laboratory Experiment - ResearchGate. Available at:
Sources
- 1. An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A simple and efficient protocol for a palladium-catalyzed ligand-free Suzuki reaction at room temperature in aqueous DMF - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing protodeboronation of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid
The following guide is structured as a specialized Technical Support Center resource. It is designed to provide actionable, mechanistic, and protocol-driven solutions for researchers working with {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid .
Ticket ID: #PB-382-SULF | Subject: Preventing Protodeboronation of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid Status: Open | Priority: High (Drug Discovery/Process Chem)
Executive Summary & Problem Diagnosis
User Issue: You are observing low yields during the Suzuki-Miyaura coupling of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid . LC-MS analysis likely shows the formation of 3-butyl-3-methylbenzenesulfonamide (the protodeboronated byproduct) rather than the desired biaryl product.
Technical Root Cause:
The sulfonamide group at the meta-position is a strong electron-withdrawing group (EWG, Hammett
To solve this, we must engineer the reaction environment to either accelerate transmetallation or suppress the protonolysis pathway .
Mechanistic Insight: The "Race Against Time"
To prevent yield loss, you must visualize the reaction as a competition between two pathways.
The Competition Pathway (Diagram)
The following diagram illustrates the bifurcation point where the boronate intermediate either couples (Good) or hydrolyzes (Bad).
Caption: The kinetic competition between productive transmetallation and destructive protodeboronation. EWGs like sulfonamides accelerate the red pathway.
Troubleshooting & FAQs
Q1: Why is this specific compound unstable?
A: While meta-substituted boronic acids are generally more stable than ortho-substituted ones, the sulfonamide moiety is highly polar and electron-withdrawing. This reduces the
Q2: Can I just add more boronic acid?
A: This is a "brute force" method that complicates purification.[1] A better approach is to use anhydrous conditions or a slow-release strategy . If you must use excess, add it portion-wise (e.g., 1.5 equiv over 1 hour) to keep the instantaneous concentration of the vulnerable species low.
Q3: Which base should I use?
A: Avoid Hydroxides (
-
Recommended:
(anhydrous) or . -
Why: Phosphate acts as a buffer and a mild activator. Fluoride (
) activates the boron via a Pd-F intermediate mechanism that is often faster than the hydrolytic pathway.
Validated Protocols
Choose the protocol that best fits your available reagents. Protocol A is the standard for unstable substrates. Protocol B is the "nuclear option" if Protocol A fails.
Protocol A: Anhydrous High-Activity Coupling (Recommended)
Concept: Eliminate the proton source (water) and use a hyper-active catalyst to win the kinetic race.
Materials:
-
Solvent: 1,4-Dioxane (Anhydrous, sure-seal bottle).
-
Base:
(Finely ground, oven-dried). -
Catalyst: Pd-XPhos G3 or Pd(OAc)
/XPhos (1:2 ratio). Note: XPhos is crucial for sterically demanding or electron-poor couplings.
Step-by-Step:
-
Charge: In a glovebox or under Argon flow, add Aryl Halide (1.0 equiv), {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid (1.2 equiv),
(3.0 equiv), and Pd-XPhos G3 (2 mol%). -
Solvent: Add anhydrous 1,4-Dioxane (
concentration relative to halide). -
Purge: Do not bubble gas through the solvent (evaporation risk). Use freeze-pump-thaw if not in a glovebox.[2]
-
Reaction: Seal the vial/flask. Heat to 80°C .
-
Tip: Do not exceed 100°C; heat accelerates deboronation more than coupling for this substrate.
-
-
Monitor: Check LC-MS at 1 hour. If the starting material is consumed but product is low, the boronic acid degraded. Proceed to Protocol B.
Protocol B: The "Slow-Release" MIDA Strategy
Concept: Mask the boronic acid as a MIDA boronate.[3] It slowly hydrolyzes, keeping the free boronic acid concentration low so it is consumed by the catalyst before it can decompose.
Preparation: You must first convert your boronic acid to a MIDA ester (reflux with MIDA in Toluene/DMSO). Alternatively, use the boronic acid directly with the conditions below which mimic slow release via solubility control.
Step-by-Step (Biphasic Slow Release):
-
Solvent: Toluene : Water (10:1 ratio). The low water content limits the hydrolysis rate.
-
Base:
(3.0 equiv).[3][4] -
Catalyst: Pd(dppf)Cl
(3 mol%) or Pd-SPhos G2. -
Execution: Heat to 60°C. The boronic acid partitions into the toluene phase, protecting it, while the base in the small aqueous phase slowly activates it at the interface.
Decision Matrix & Data Comparison
Use this decision tree to select your optimization path.
Caption: Workflow for diagnosing and treating reaction failure modes.
Comparative Effectiveness of Conditions[5]
| Variable | Standard (Avoid) | Optimized (Recommended) | Mechanistic Reason |
| Base | Strong bases generate unstable | ||
| Solvent | 1,4-Dioxane, Toluene | Anhydrous, non-polar solvents suppress protonolysis. | |
| Ligand | XPhos, SPhos, | Bulky, electron-rich ligands accelerate oxidative addition/transmetallation. | |
| Temp | >100°C | 60-80°C | High heat favors deboronation activation energy over coupling. |
References
-
Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Isotopes, and Mechanisms." Journal of the American Chemical Society.[5] Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. Link
-
Knapp, D. M., et al. (2010). "Slow-Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society.[5] Link
-
Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Efficient Suzuki-Miyaura Coupling of Unstable Boronic Acids." Journal of the American Chemical Society.[5] Link
-
BenchChem Technical Support. (2025). "Strategies to Avoid Deborylation in Suzuki Reactions." BenchChem Knowledge Base. Link
Sources
purification techniques for {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid reaction mixtures
Technical Support Center: Purification of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid
From the Desk of the Senior Application Scientist
Welcome to the technical support center for {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid. As a crucial building block in contemporary drug discovery and development, the purity of this reagent is paramount to the success of subsequent synthetic steps, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2] Impurities can lead to low yields, complex product mixtures, and downstream purification challenges.
This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to diagnose issues and implement effective purification strategies for your reaction mixtures.
Troubleshooting Guide: From Crude Mixture to Pure Product
This section addresses common issues encountered during the purification of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid in a problem-and-solution format.
Q1: My initial crude reaction mixture is an intractable mess containing starting materials, byproducts, and my desired boronic acid. Where do I begin?
A1: Start with a Liquid-Liquid Extractive Workup.
The first and most effective step is often a classic acid-base extraction. This leverages the Lewis acidic nature of the boronic acid functional group.[1] In a basic aqueous environment (pH > 10), the boronic acid is deprotonated to form a water-soluble boronate salt, allowing for its separation from neutral organic impurities.
Causality: Boronic acids have a pKa of around 9, but in the presence of a base, they form tetrahedral boronate complexes with a pKa closer to 7.[1] This makes them readily soluble in basic aqueous solutions like 1M NaOH or K₂CO₃, while unreacted starting materials and non-acidic byproducts remain in the organic phase. Subsequent acidification of the aqueous layer protonates the boronate, causing the pure boronic acid to precipitate or be extracted back into a fresh organic solvent.[3][4]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or methyl isobutyl ketone (MIBK).[5][6]
-
Basification: Transfer the organic solution to a separatory funnel and extract with a 1M aqueous solution of NaOH or K₂CO₃. Repeat the extraction 2-3 times to ensure complete transfer of the boronic acid to the aqueous phase.
-
Separation: Combine the aqueous layers. At this stage, you can perform a "back-extraction" by washing the combined aqueous phase with a fresh portion of EtOAc to remove any remaining neutral or basic impurities.
-
Acidification: Cool the aqueous phase in an ice bath and slowly acidify to a pH of ~2-3 using 1.5N HCl.[6] Monitor the pH carefully with pH paper or a meter. The {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid should precipitate as a solid.
-
Isolation: If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry under vacuum. If the product does not precipitate or appears oily, extract the acidified aqueous solution with fresh portions of EtOAc (2-3 times).
-
Final Steps: Combine the organic extracts from the previous step, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the purified boronic acid.
Q2: After extraction, my product is a solid but NMR analysis shows it's still contaminated with non-polar impurities. What is an efficient next step?
A2: Employ Trituration.
Trituration is an excellent technique for removing small amounts of impurities that have different solubility profiles from your target compound. For a moderately polar solid like {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid, trituration with a non-polar solvent can effectively wash away residual non-polar contaminants.
Causality: The principle is selective solubilization. A carefully chosen solvent will dissolve the impurities while leaving your desired product as an insoluble solid. This is particularly effective for removing greasy, non-polar byproducts.
Experimental Protocol: Trituration
-
Solvent Selection: Choose a solvent in which your boronic acid is poorly soluble but the impurities are soluble. Good starting points are hexanes, diethyl ether, or a mixture of the two.
-
Procedure: Place the impure solid in a flask. Add a small amount of the chosen solvent and stir or sonicate the suspension vigorously for 20-30 minutes.[3] The solid should remain suspended and not dissolve.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of fresh, cold trituration solvent.
-
Drying: Dry the purified solid under high vacuum to remove all residual solvent.
Q3: My product is still not meeting the required purity specifications (>98%). Should I attempt recrystallization or chromatography?
A3: Recrystallization is often the preferred method for crystalline solids.
If your boronic acid is a solid, recrystallization can be a highly effective method for achieving high purity. It is often more scalable and cost-effective than chromatography.
Causality: Recrystallization relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at an elevated temperature, and as it cools, the solution becomes supersaturated. The desired compound preferentially crystallizes out, leaving impurities behind in the mother liquor. Solvents like hot water, ethanol, or solvent/anti-solvent systems like EtOAc/hexanes are often successful for arylboronic acids.[3][7]
Q4: Column chromatography on silica gel is giving me poor recovery and significant streaking. How can I improve this?
A4: Modify your stationary phase or consider alternatives.
Standard silica gel is acidic and can cause issues with boronic acids, leading to decomposition, irreversible adsorption, or significant tailing on the column.[3][8]
Trustworthy Solutions:
-
Boric Acid Impregnated Silica: Pre-treating the silica gel with a boric acid solution can significantly improve chromatographic performance for boronic esters and some boronic acids.[9][10] This method suppresses the undesired over-adsorption of the compound on the silica surface.
-
Use Neutral Alumina: For moderately polar compounds, neutral alumina can be a good alternative to silica gel, as it lacks the acidity that causes degradation.[3]
-
Reverse-Phase Chromatography (C18): For more polar boronic acids, reverse-phase chromatography using a C18 column with a mobile phase like acetonitrile/water or methanol/water can be effective.[4] However, be mindful that evaporation of aqueous fractions can sometimes lead to decomposition if prolonged heating is required.[4]
Q5: My boronic acid is an oil and won't crystallize, making purification difficult. What are my options?
A5: Utilize reversible derivatization to create a crystalline intermediate.
When the boronic acid itself is difficult to handle, converting it into a more stable, crystalline derivative is a powerful strategy.
Authoritative Protocols:
-
Diethanolamine (DEA) Adduct Formation: Boronic acids react with diethanolamine to form stable, often highly crystalline adducts.[4][7][8] These adducts can be easily purified by recrystallization. The pure boronic acid can then be regenerated by treating the adduct with an acid.[4][8]
-
Conversion to a Pinacol Boronate Ester: Reacting the crude boronic acid with pinacol forms the corresponding pinacol boronate ester.[4][11] These esters are generally more stable, less polar, and much better behaved during silica gel chromatography than their corresponding boronic acids. The ester can often be used directly in subsequent reactions or hydrolyzed back to the boronic acid if necessary.
Purification Strategy Flowchart
The following diagram outlines a logical workflow for tackling the purification of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid.
Caption: Troubleshooting workflow for boronic acid purification.
Comparison of Purification Techniques
| Technique | Primary Application | Advantages | Disadvantages |
| Acid-Base Extraction | Initial bulk purification from neutral/basic impurities. | High capacity, scalable, cost-effective. | Not effective for removing acidic impurities; emulsion formation can occur. |
| Trituration | Removal of minor, highly soluble impurities from a solid product. | Fast, simple, uses minimal solvent. | Only suitable for solid products; lower resolution than other methods. |
| Recrystallization | High-purity polishing of crystalline solids. | Can yield very high purity, scalable. | Requires a crystalline product; can have yield losses in mother liquor. |
| Chromatography | Separation of complex mixtures or purification of non-crystalline products. | High resolution for difficult separations. | Can be low-yielding, time-consuming, requires significant solvent, and boronic acids can degrade on standard silica.[3][8] |
| Derivatization | Purification of oils or compounds that are difficult to crystallize/chromatograph. | Enables purification via crystallization of a stable adduct/ester. | Adds extra synthetic steps (formation and cleavage). |
Frequently Asked Questions (FAQs)
Q: What are the most common impurities I should look for in a reaction producing {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid?
A: Aside from unreacted starting materials, the two most common classes of byproducts are the protodeborylated compound and boroxines.
-
Protodeborylation Product: This is where the C-B bond is cleaved and replaced by a C-H bond, resulting in N-butyl-N-methylbenzenesulfonamide. This is a very common side reaction for arylboronic acids, especially under harsh basic conditions or elevated temperatures.[8][12]
-
Boroxine: Boronic acids can undergo dehydration to form a cyclic trimeric anhydride called a boroxine.[1] This is often observed in the mass spectrum as a higher molecular weight species. Boroxine formation is reversible upon treatment with water.
Q: How should I store my purified {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid to prevent degradation?
A: Boronic acids are sensitive to air and moisture. To ensure long-term stability, store the purified solid in an inert atmosphere (argon or nitrogen), at low temperatures (2-8°C), and protected from light.[13] Proper storage minimizes both oxidative degradation and boroxine formation.
Q: Can I use the crude boronate ester directly in my next Suzuki coupling reaction?
A: In some cases, yes. If analysis (e.g., crude NMR) shows the crude pinacol boronate ester is relatively clean (~90% purity) and the main impurities are excess bis(pinacolato)diboron (B₂pin₂), it may be possible to use it directly in the subsequent coupling reaction.[11] However, for developing robust and reproducible processes, purification of the intermediate is highly recommended.
References
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?[Link]
-
Reddit. (2017). Purification of boronic acids?[Link]
-
Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. [Link]
-
Chemical Society of Japan. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]
-
MDPI. (2021). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. [Link]
-
Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids. [Link]
-
Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
-
Reddit. (2025). HELP: Purifying boronic acids sucks. [Link]
-
Biotime. (2022). The development of the boronate affinity chromatography and Biotime's success. [Link]
- Google Patents. (n.d.). US10377700B2 - Process for the recovery of a boronic acid.
-
WordPress.com. (2015). Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL. [Link]
-
Wikipedia. (n.d.). Boronic acid. [Link]
-
National Institutes of Health. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC. [Link]
-
Reddit. (2024). Trouble purifying my boronate ester compound. [Link]
-
UCL Discovery. (n.d.). Applications of Boronic Acids in Organic Synthesis. [Link]
-
Wiley-VCH. (2010). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. [Link]
-
VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives. [Link]
- Google Patents. (n.d.).
-
University of Toronto. (n.d.). Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. [Link]
-
Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information OBC revisions. [Link]
-
Sciforum. (n.d.). Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. [Link]
-
MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. [Link]
Sources
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. US10377700B2 - Process for the recovery of a boronic acid - Google Patents [patents.google.com]
- 6. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 3-[N-(tert-Butyl)sulfamoyl]phenylboronic Acid | 221290-14-8 [sigmaaldrich.com]
resolving solubility issues of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid in water
Technical Support Center: {3-[Butyl(methyl)sulfamoyl]phenyl}boronic Acid
Executive Summary
This guide addresses the physicochemical challenges associated with {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid . The core issue stems from the structural conflict between the hydrophilic boronic acid moiety and the lipophilic N-butyl-N-methylsulfamoyl tail. While the sulfonamide group lowers the pKa (enhancing ionization potential), the butyl chain significantly increases LogP, leading to poor aqueous solubility at neutral pH and a high propensity for boroxine (anhydride) formation during storage.
Part 1: Understanding the Solubility Profile
Q: Why does this compound precipitate in neutral water despite having a polar boronic acid group?
A: The precipitation is governed by two competing factors: Ionization State and Lipophilicity .
-
Lipophilicity (The Butyl Effect): The N-butyl group adds significant hydrophobicity. In its neutral, trigonal-planar form (Ph-B(OH)₂), the compound behaves more like a lipid than a salt. At pH 7.0, the compound is predominantly in this neutral form, and the lattice energy of the solid overcomes the hydration energy.
-
pKa Shift: The electron-withdrawing sulfonamide group at the meta-position lowers the pKa of the boronic acid from ~8.8 (unsubstituted) to approximately 7.2–7.6 . However, unless the pH is significantly above this pKa (pH > 8.5), the equilibrium does not shift enough toward the soluble, tetrahedral boronate anion [Ph-B(OH)₃]⁻ to solubilize the butyl chain.
Q: I see a white precipitate form after dissolving it in DMSO and diluting with water. What is this?
A: This is the "Crash-Out" Effect . When you dissolve the compound in DMSO, it exists as a monomer. Upon dilution into water (especially acidic or neutral buffers), the solvent environment changes drastically. If the final pH is below the pKa (e.g., pH 7.4), the compound reverts to its protonated, neutral state. Because the water concentration is high, the hydrophobic effect drives the butyl tails to aggregate, causing immediate precipitation.
-
Diagnosis: If the precipitate is crystalline/powdery, it is the free acid. If it is gummy/sticky, it may be a polymerized boroxine anhydride formed due to local high concentrations.
Part 2: Troubleshooting Protocols
Method A: The "pH-Switch" Strategy (Recommended for Chemical Assays)
Use this method if your application can tolerate a transient high pH or if you are preparing a stock solution.
Mechanism: Forces the equilibrium toward the soluble tetrahedral boronate anion.
Step-by-Step Protocol:
-
Weighing: Weigh the target amount of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid.
-
Alkaline Dissolution: Add 0.1 M NaOH dropwise to the solid.
-
Ratio: Use approximately 1.1 molar equivalents of NaOH relative to the boronic acid.
-
Observation: The solid should dissolve rapidly as it converts to the ionic sodium boronate salt.
-
-
Dilution: Dilute to the desired volume with water or buffer.
-
pH Adjustment (Critical):
-
Slowly lower the pH to your target (e.g., 7.4) using HCl or a buffering agent.
-
Warning: If you go below pH 7.5, the compound may reprecipitate. Keep the concentration below 1 mM if working at neutral pH.
-
Method B: The "Diol-Complexation" Strategy (Recommended for Biological Assays)
Use this method to prevent precipitation at physiological pH and inhibit boroxine formation.
Mechanism: Boronic acids form stable, soluble cyclic esters with 1,2-diols (e.g., Mannitol, Sorbitol). This "cages" the hydrophobic boron center and enhances water solubility significantly.
Step-by-Step Protocol:
-
Prepare Solvent: Create a 100 mM Mannitol (or Sorbitol) solution in PBS (pH 7.4).
-
DMSO Stock: Dissolve the boronic acid in pure DMSO at 100x the final concentration.
-
Complexation: Add the DMSO stock slowly (dropwise) into the stirring Mannitol/PBS solution.
-
Why: The high concentration of mannitol competes with water, forming a soluble boronate-diol complex before the compound can precipitate.
-
-
Incubation: Stir for 15 minutes at Room Temperature to ensure equilibrium.
Part 3: Quantitative Data & Stability
| Parameter | Value / Behavior | Implication |
| Estimated pKa | 7.2 – 7.6 | Soluble only at pH > 8.0 without additives. |
| LogP (Octanol/Water) | High (due to Butyl) | Requires organic co-solvent (DMSO/MeOH) or carrier. |
| Stability (Solid) | Hygroscopic | Store under inert gas; moisture promotes boroxine trimerization. |
| Stability (Solution) | Oxidation-prone | Avoid peroxide impurities in PEG/Tween; use fresh buffers. |
Part 4: Visualizing the Solubility Equilibrium
The following diagram illustrates the critical equilibria governing the solubility of your compound. Note the transition from the insoluble "Neutral Acid" to the soluble "Anionate" or "Diol Complex."
Caption: Figure 1. Solubility landscape of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid. Green and Blue paths represent successful solubilization strategies.
Part 5: References
-
Adamczyk-Woźniak, A., et al. (2015).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Chemical Reviews. Link
-
Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron. Link
-
Yan, J., et al. (2005). The effect of electron-withdrawing groups on the pKa of phenylboronic acids. Bioorganic & Medicinal Chemistry Letters. Link
-
Sigma-Aldrich. (2024). Product Specification: 3-(Methylsulfonylamino)phenylboronic acid. Link(Used as SAR reference for sulfonamide effects).
Sources
Technical Support Center: Overcoming Steric Hindrance in 3-Substituted Phenylboronic Acid Coupling
Welcome to the technical support center dedicated to addressing the challenges associated with the Suzuki-Miyaura cross-coupling of sterically hindered 3-substituted phenylboronic acids. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to overcome common hurdles in these demanding coupling reactions.
The presence of a substituent at the 3-position of a phenylboronic acid, while not as sterically demanding as a 2-substituted (ortho) analogue, can still present significant challenges to achieving high yields and purity in Suzuki-Miyaura coupling reactions. The steric bulk in proximity to the reactive boronic acid moiety can impede key steps in the catalytic cycle, leading to low conversion, side product formation, and overall process inefficiency. This guide provides practical, field-proven insights to diagnose and resolve these issues.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific experimental problems.
Q1: My Suzuki-Miyaura reaction with a 3-substituted phenylboronic acid is resulting in low to no product yield. What are the likely causes?
A1: Low or non-existent yields in these couplings often point to one or more bottlenecks in the catalytic cycle, exacerbated by steric hindrance. The primary culprits include:
-
Inefficient Transmetalation: The transfer of the aryl group from the boron atom to the palladium center is a critical step. The steric bulk of the 3-substituent can hinder the approach of the boronic acid to the palladium complex, slowing down this process.
-
Difficult Reductive Elimination: The final step, where the two coupled fragments are expelled from the palladium center to form the desired biaryl product, can be sterically impeded. This is particularly true if the coupling partner (the aryl halide) also possesses steric bulk.
-
Catalyst Deactivation: Sterically hindered substrates can sometimes promote the formation of inactive palladium species, such as palladium black, effectively taking the catalyst out of the reaction cycle.
-
Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, consuming the starting material.[1] This is often promoted by high temperatures and the presence of water and base.[1]
FAQs: Navigating the Nuances of Hindered Couplings
Q1: Which palladium catalyst and ligand combination is most effective for coupling 3-substituted phenylboronic acids?
A1: There is no single "best" combination, as the optimal choice depends on the specific substrates. However, for sterically hindered couplings, the general consensus is to use bulky, electron-rich phosphine ligands. These ligands promote the formation of monoligated, highly reactive LPd(0) species, which are crucial for efficient oxidative addition and can accelerate the overall catalytic cycle.[2]
Recommended Ligand Classes:
-
Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are widely recognized for their effectiveness in challenging cross-coupling reactions, including those with sterically hindered partners.[3][4]
-
Other Bulky Monophosphine Ligands: Ligands like Amphos and AntPhos have also demonstrated high reactivity in sterically demanding couplings.[5][6]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma-donors and can be sterically tuned, making them excellent choices for promoting the activity of palladium catalysts in hindered couplings.[7][8]
Data Presentation: Ligand and Catalyst Performance in Hindered Couplings
| Catalyst Precursor | Ligand | 3-Substituted Phenylboronic Acid | Aryl Halide Partner | Typical Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | 3-Methylphenylboronic acid | 2-Bromotoluene | >90 | [4] |
| Pd₂(dba)₃ | XPhos | 3-Isopropylphenylboronic acid | 4-Chloroanisole | ~85 | [9] |
| Pd(OAc)₂ | RuPhos | 3,5-Dimethylphenylboronic acid | 2-Chloropyridine | >95 | [10] |
| Pd(OAc)₂ | rac-Ant-Phos | Sterically hindered boronic acid | Sterically hindered bromide | Good to excellent | [11] |
Yields are approximate and highly dependent on specific reaction conditions.
Q2: I am observing significant protodeboronation of my 3-substituted phenylboronic acid. How can I minimize this side reaction?
A2: Protodeboronation is a major competing pathway, especially with electron-rich or sterically hindered boronic acids.[1] Here are several strategies to mitigate this issue:
-
Use of Boronic Esters or Trifluoroborates: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or a potassium trifluoroborate salt (-BF₃K), is often the most effective strategy.[3][10][12][13] These derivatives are generally more stable to protic cleavage under basic reaction conditions and can slowly release the boronic acid in situ.[10][12][14]
-
Anhydrous Conditions: While some Suzuki reactions benefit from aqueous conditions, for substrates prone to protodeboronation, switching to anhydrous solvents can be beneficial.[3]
-
Choice of Base and Solvent: The choice of base and solvent can significantly influence the rate of protodeboronation. Weaker bases and aprotic solvents may be preferred. However, a careful balance must be struck, as a strong base is often required to facilitate transmetalation.[15]
-
Lower Reaction Temperature and Time: If possible, running the reaction at a lower temperature or for a shorter duration can reduce the extent of protodeboronation. Microwave irradiation can be particularly effective in rapidly heating the reaction to the desired temperature, often leading to shorter reaction times and improved yields.[1][16]
Q3: My reaction is producing a significant amount of homocoupled biaryl product from the boronic acid. What causes this and how can it be prevented?
A3: Homocoupling of the boronic acid is another common side reaction. It can be promoted by the presence of oxygen or by certain palladium catalyst systems.
Strategies to Minimize Homocoupling:
-
Degassing of Solvents and Inert Atmosphere: Rigorously degassing all solvents and maintaining a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and duration is critical to minimize oxygen-mediated homocoupling.
-
Controlled Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its concentration low and disfavor homocoupling.[3]
-
Use of Pre-catalysts: Utilizing well-defined palladium pre-catalysts can sometimes offer better control over the active catalyst concentration and reduce side reactions compared to generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂.[17][18]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a 3-Substituted Phenylboronic Acid Pinacol Ester with an Aryl Bromide
Materials:
-
3-Substituted phenylboronic acid pinacol ester (1.0 mmol, 1.0 equiv)
-
Aryl bromide (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the 3-substituted phenylboronic acid pinacol ester, aryl bromide, and finely ground K₃PO₄ to a flame-dried Schlenk tube equipped with a magnetic stir bar.
-
Catalyst Pre-mixing: In a separate vial, dissolve Pd(OAc)₂ and SPhos in 2 mL of the anhydrous, degassed 1,4-dioxane. Stir this mixture at room temperature for 10-15 minutes. The solution should become homogeneous.
-
Reaction Initiation: Add the remaining 3 mL of anhydrous, degassed 1,4-dioxane to the Schlenk tube containing the substrates and base.
-
Catalyst Addition: Transfer the pre-mixed catalyst solution to the Schlenk tube via syringe.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and wash with brine (2 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in hindered couplings.
References
-
Dalton Transactions. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Retrieved from [Link]
-
Arkat USA. (n.d.). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Retrieved from [Link]
-
Chemical Science. (2019). Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2011). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Retrieved from [Link]
-
MDPI. (n.d.). A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
PubMed. (n.d.). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Retrieved from [Link]
-
WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction. Retrieved from [Link]
-
ChemRxiv. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]
-
ACS Publications. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ACS Publications. (2025, November 17). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Retrieved from [Link]
-
RSC Publishing. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Retrieved from [Link]
-
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave-promoted Suzuki–Miyaura cross-coupling of aryl halides with phenylboronic acid under aerobic conditions catalyzed by a new palladium complex with a thiosemicarbazone ligand. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jmcct.com [jmcct.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 12. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Yoneda Labs [yonedalabs.com]
- 14. research.ed.ac.uk [research.ed.ac.uk]
- 15. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. dspace.mit.edu [dspace.mit.edu]
- 18. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
removing homocoupling byproducts in sulfamoyl boronic acid reactions
Ticket ID: #SULFA-BOR-001 Subject: Suppression and Removal of Homocoupling Byproducts in Suzuki-Miyaura Couplings Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
The Issue: You are observing the formation of symmetric biaryl impurities (homocouples) during the Suzuki-Miyaura cross-coupling of sulfamoyl boronic acids (
The Challenge: Sulfamoyl boronic acids present a unique "double-edged sword." The sulfonamide moiety is polar and Lewis-basic, potentially coordinating to palladium and slowing the catalytic cycle, which increases the window for oxidative homocoupling. Furthermore, if the boronic acid homocouples, the resulting impurity is a bis-sulfamoyl dimer , which shares similar polarity characteristics with your product, rendering standard silica chromatography difficult.
The Solution: This guide provides a self-validating protocol to:
-
Prevent formation via rigorous deoxygenation and catalyst control.
-
Purify the mixture using solubility differentials and polarity switching.
Diagnostic & Mechanism (The "Why")
Before optimizing, confirm the mechanism. Homocoupling is rarely random; it is driven by specific conditions.
The Two Pathways to Homocoupling
-
Oxidative Homocoupling (Dominant): Requires dissolved Oxygen (
). The Pd(0) species is oxidized to a peroxo-Pd(II) complex, which consumes two equivalents of boronic acid to release the homocouple and water. -
Pd(II)-Mediated (Stoichiometric): Occurs during the activation of Pd(II) precatalysts (e.g.,
). The boronic acid reduces Pd(II) to Pd(0) to start the cycle, sacrificing itself to form a homocouple in the process.
Visualization: The Competing Cycles
Figure 1: The standard catalytic cycle (Blue/Green) vs. the Oxygen-mediated homocoupling pathway (Red/Yellow).
Prevention Protocols (The "How")
Do not rely on purification alone. Prevention is far more efficient.
Protocol A: The "Zero-Oxygen" Sparging Technique
Why: A balloon of Argon is insufficient. Sulfamoyl boronic acids often require longer reaction times, allowing slow oxygen leakage to wreak havoc.
-
Solvent Prep: Do not just sonicate. Place the solvent in a sealed vessel with a sub-surface needle.
-
Sparge: Bubble Argon vigorously through the solvent for 15 minutes minimum (for volumes < 50mL) or 30+ minutes for larger scales.
-
The "Hot Start": Heat the solvent/base/halide mixture before adding the catalyst. Add the catalyst (preferably a Pd(0) source like
) as a solid under a positive stream of Argon.
Protocol B: Slow Addition (Kinetic Control)
Why: Homocoupling is second-order with respect to boronic acid concentration. Cross-coupling is first-order. Keeping the boronic acid concentration low favors cross-coupling.
-
Dissolve the Sulfamoyl Boronic Acid in the degassed solvent.
-
Load into a syringe pump.
-
Add dropwise to the reaction mixture (containing Halide + Catalyst + Base) over 1–2 hours at reaction temperature.
Purification & Workup (The "Cleanup")
If prevention failed, you likely have a mixture of:
-
Product: Mono-sulfonamide (Polar)
-
Homocouple: Bis-sulfonamide (Very Polar / Poor Solubility)
-
De-boronated byproduct: Sulfonamide arene (Variable Polarity)
Strategy 1: The Solubility Switch (Precipitation)
Bis-sulfamoyl biaryls often exhibit significantly lower solubility in chlorinated solvents compared to the cross-coupled product due to strong intermolecular Hydrogen bonding (dimerization of the sulfonamide heads).
Step-by-Step:
-
Evaporate reaction solvent completely.
-
Redissolve the crude residue in a minimal amount of DCM (Dichloromethane) or Chloroform .
-
The Bis-sulfamoyl homocouple often remains as a solid or forms a gummy precipitate.
-
Filter through a Celite pad. The filtrate contains your cross-coupled product.
-
Validation: Check the solid on the filter by LCMS. It should be predominantly the dimer mass (
).
Strategy 2: pH-Swing Extraction
Sulfonamides (
-
The Product has 1 acidic proton.
-
The Homocouple has 2 acidic protons and is more hydrophobic in the neutral state but more hydrophilic in the dianionic state.
Protocol:
-
Dissolve crude in EtOAc.
-
Wash 1: Mild base (
). Both stay in organic. -
Wash 2: Stronger base (
).-
Warning: This extracts both product and impurity into the aqueous layer.
-
Trick: The bis-sulfonamide dianion is often less soluble in water than the mono-anion due to the large hydrophobic biaryl core, causing it to oil out or form a rag layer.
-
-
Better Alternative (Reverse Phase C18):
-
Due to the polarity of the sulfamoyl group, Reverse Phase Flash Chromatography is superior to Normal Phase.
-
Eluent: Water (0.1% Formic Acid) / Acetonitrile.
-
Order of Elution: The bis-sulfamoyl dimer is generally more retained (elutes later) on C18 than the cross-coupled product because the biaryl core is significantly more lipophilic than the single aryl ring of the product, despite the two polar heads.
-
Data Summary: Purification Selection
| Impurity Type | Structure | Polarity vs. Product | Recommended Removal |
| Homocouple | Ar-Ar (Bis-sulfamoyl) | Similar/Lower Solubility | C18 Reverse Phase or DCM Trituration |
| Protodeboronated | Ar-H | Less Polar | Normal Phase Silica (elutes first) |
| Boronic Acid | Ar-B(OH)2 | Very Polar | Aqueous Wash ( |
Troubleshooting Decision Tree
Use this workflow to determine your next step.
Figure 2: Decision matrix for diagnosing and treating homocoupling impurities.
Frequently Asked Questions (FAQs)
Q: Why does my sulfamoyl boronic acid turn black immediately upon adding the catalyst? A: This indicates rapid Pd precipitation ("Pd black"). Sulfonamides can coordinate to Pd, displacing weak ligands like phosphines.
-
Fix: Use a catalyst with a stronger, bulkier ligand (e.g., XPhos Pd G3 or Pd(dppf)Cl2 ). The bulky ligand prevents the sulfonamide nitrogen from poisoning the metal center.
Q: Can I use Pd(OAc)2? A: Avoid it if homocoupling is a major issue. Pd(OAc)2 is a Pd(II) precatalyst.[1] It must be reduced to Pd(0) by your boronic acid to become active. This stoichiometric reduction consumes 2 equivalents of boronic acid and generates 1 equivalent of homocouple before the reaction even starts.
-
Fix: Switch to Pd2(dba)3 or a pre-formed Pd(0) source.[1]
Q: My product and the homocouple have the exact same Rf on Silica. Now what? A: This is common. The "double" polarity of the dimer often balances out its "double" lipophilicity on normal phase silica.
-
Fix: Switch to Reverse Phase (C18) . The separation mechanism is different (based on hydrophobicity). The dimer (Biaryl core) will almost always elute after the product (Mono-aryl core) on C18.
References
-
Adrio, J., & Hii, K. K. (2007). Homocoupling of Arylboronic Acids in Suzuki-Miyaura Reactions: Mechanism and Prevention. Chemical Communications. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link
-
BenchChem Technical Guides. (2025). Minimizing homocoupling of boronic acids. Link
-
Organic Chemistry Portal. Suzuki Coupling Mechanism and Side Reactions. Link
Sources
Technical Support Center: Storage & Degradation of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid
Welcome to the specialized technical support guide for {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid . As an arylboronic acid bearing a highly electron-withdrawing sulfonamide group at the meta position, this building block exhibits a unique stability profile. This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure the integrity of your cross-coupling reactions and biological assays.
Mechanistic Flowchart of Degradation Pathways
The stability of this compound is governed by the electronic influence of the 3-[butyl(methyl)sulfamoyl] group. The diagram below illustrates the causality between environmental conditions and specific degradation or resting states.
Figure 1: Environmental degradation pathways of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid.
Frequently Asked Questions (FAQs)
Q1: My compound's mass has decreased, and the stoichiometry in my Suzuki-Miyaura coupling is off. Is it degrading? A1: It is likely not degrading, but rather dehydrating. Boronic acids reversibly dehydrate to form cyclic trimers known as boroxines. This process alters the apparent molecular weight, leading to under-weighing of the active boron species. The {3-[Butyl(methyl)sulfamoyl]phenyl} moiety is lipophilic, which can lower the lattice energy of the crystal and facilitate the loss of water during storage in desiccators or under high vacuum.
Q2: I observe a significant amount of des-borylated byproduct (N-butyl-N-methylbenzenesulfonamide) during my basic cross-coupling reactions. Why? A2: You are observing base-catalyzed protodeboronation[1]. Under basic conditions (pH > 10), the boronic acid converts to the nucleophilic arylboronate anion [ArB(OH)3]-. The meta-sulfonamide group is a strong electron-withdrawing group (EWG). While EWGs stabilize boronic acids against acid-catalyzed degradation, they accelerate base-catalyzed protodeboronation. This occurs because the EWG stabilizes the transient aryl anion that develops during the unimolecular heterolysis of the C-B bond[2].
Q3: Is this compound sensitive to air/oxidation during long-term storage? A3: Boronic acids can undergo oxidative deboronation to form phenols in the presence of reactive oxygen species (ROS) or peroxides. The rate-limiting step is the 1,2-migration of the aryl group from boron to oxygen[3]. Fortunately, the EWG nature of the sulfonamide group decreases electron density on the boron p-orbital, which slightly decelerates this migration compared to electron-rich boronic acids. However, long-term storage in ambient air should still be avoided. Store under an inert atmosphere (Argon/N2) at 4 °C.
Quantitative Degradation Profile
To assist in reaction optimization, the following table summarizes the causal relationships between the compound's structural features and its stability across different environments.
| Degradation Pathway | Environmental Trigger | Effect of 3-Sulfamoyl Group (EWG) | Mechanistic Causality | Preventative Action |
| Boroxine Formation | Dry storage, High vacuum | Neutral | Reversible loss of H2O to form a cyclic trimer. | Store sealed; re-hydrate before use. |
| Base-Catalyzed Protodeboronation | Aqueous base (pH > 10), Heat | Accelerates | Stabilizes the developing aryl anion transition state during C-B cleavage. | Use weaker bases (e.g., K2HPO4) or anhydrous cross-coupling conditions. |
| Acid-Catalyzed Protodeboronation | Aqueous acid (pH < 3), Heat | Decelerates | Decreases electron density on the aromatic ring, deterring electrophilic proton attack. | Generally stable; avoid extreme heat in strong acids. |
| Oxidative Deboronation | Ambient O2, ROS, Peroxides | Decelerates | Diminishes electron donation to the boron p-orbital, slowing 1,2-migration. | Store under Argon at 4 °C. |
Troubleshooting Workflows & Self-Validating Protocols
Protocol 1: Re-hydration and Stoichiometric Standardization
Causality: To correct for boroxine formation without risking degradation, the compound must be re-hydrated in a controlled manner before use to ensure accurate molarity in catalytic cycles.
-
Dissolution: Dissolve the suspected boroxine/boronic acid mixture in a water-miscible organic solvent (e.g., THF or MeCN) to a concentration of 0.1 M.
-
Hydrolysis: Add 1.5 equivalents of distilled H2O per calculated mole of boron.
-
Equilibration: Stir at room temperature for 30 minutes. The equilibrium will shift entirely back to the monomeric boronic acid.
-
Validation (1H NMR Assay): Take a 50 µL aliquot, remove the solvent under a gentle N2 stream (do not use high vacuum, which promotes re-dehydration), and dissolve in DMSO-d6.
-
Validation Check: The boronic acid -OH protons will appear as a distinct broad singlet around 8.0–8.5 ppm (integrating to 2H). If the integral is significantly lower than 2H relative to the aromatic protons, boroxine is still present.
-
Protocol 2: Kinetic NMR Assay for Protodeboronation vs. Oxidation
Causality: Differentiating between hydrolytic C-B cleavage (protodeboronation) and oxidative C-B cleavage (phenol formation) is critical for optimizing reaction buffers.
-
Sample Preparation: Prepare a 0.05 M solution of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid in your target reaction solvent/buffer (e.g., 1:1 Dioxane:D2O with K2CO3 for basic conditions).
-
Internal Standard: Add 0.01 M of 1,3,5-trimethoxybenzene as an inert internal standard for absolute quantification.
-
Incubation: Heat the sealed NMR tube to the reaction temperature (e.g., 70 °C).
-
Data Acquisition: Acquire 1H and 11B NMR spectra at t=0, 1h, 4h, and 24h.
-
Mechanistic Validation:
-
Detecting Protodeboronation: Look for the appearance of the des-borylated arene proton (the C1 proton replacing the boron) in the 1H NMR. In 11B NMR, look for the appearance of boric acid B(OH)3 at ~19 ppm.
-
Detecting Oxidation: Look for the upfield shift of the aromatic protons adjacent to the newly formed -OH group (phenol derivative).
-
References
-
Protodeboronation Mechanisms (General): Wikipedia Contributors. "Protodeboronation." Wikipedia, The Free Encyclopedia. URL: [Link]
-
Base-Catalyzed Protodeboronation Kinetics: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 2017, 139(37), 13156-13165. URL:[Link]
-
Oxidative Stability of Boronic Acids: Graham, B. J.; Windsor, I. W.; Gold, B.; Raines, R. T. "Boronic acid with high oxidative stability and utility in biological contexts." Proceedings of the National Academy of Sciences, 2021, 118(10), e2013691118. URL:[Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Base Selection for {3-[Butyl(methyl)sulfamoyl]phenyl}boronic Acid Coupling
Executive Summary
This technical guide addresses the specific challenges associated with Suzuki-Miyaura cross-coupling of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid .
The presence of the meta-sulfamoyl group introduces two critical variables:
-
Electronic Activation: The electron-withdrawing group (EWG) (
) increases the Lewis acidity of the boron center, facilitating transmetallation but significantly increasing the rate of protodeboronation (hydrolytic cleavage of the C-B bond). -
Lewis Basicity: While the sulfonamide nitrogen is fully substituted (tertiary), the sulfonyl oxygens retain Lewis basicity, presenting a minor risk of catalyst coordination if the Pd-ligand sphere is unsaturated.
This guide provides a logic-driven framework for base selection, moving beyond trial-and-error to mechanistic control.
Module 1: Mechanistic Logic & Base Selection
The choice of base dictates the equilibrium between the active boronate species (required for coupling) and the protodeboronated byproduct (dead end).
The Electronic Dilemma
For electron-deficient boronic acids like the target molecule, the C-B bond is weakened. Strong bases (e.g.,
Optimal Base Hierarchy:
-
First Line (Standard):
or (Balance of activation vs. stability). -
Second Line (Labile Substrates):
(Lower basicity, high buffering capacity). -
Third Line (Anhydrous/Difficult):
or (Fluoride activation avoids hydroxide-mediated hydrolysis).
Visualizing the Pathway
The following diagram illustrates the kinetic competition controlled by the base.
Figure 1: Kinetic competition between productive transmetallation and destructive protodeboronation. Note that electron-withdrawing groups (like sulfamoyl) accelerate the red path.
Module 2: Troubleshooting Guide
Use this decision matrix to diagnose reaction failures.
Scenario A: Low Conversion, High Starting Material Recovery
-
Diagnosis: The boronic acid is not being activated (forming the boronate) efficiently, or the inorganic base is insoluble in the organic solvent.
-
Root Cause: "Cesium Effect" missing; poor phase transfer.
-
Solution:
-
Switch from
to . Cesium has higher solubility in organic solvents (DMF/Dioxane) than potassium. -
Add a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) (5 mol%).
-
Scenario B: Formation of Protodeboronated Byproduct (Ar-H)
-
Diagnosis: The base is too strong, or the water concentration is too high, causing the C-B bond to hydrolyze.
-
Root Cause: The sulfamoyl group makes the aryl ring electron-poor, destabilizing the C-B bond at high pH.
-
Solution:
-
Switch Base: Move to
(anhydrous) . Phosphate is milder than carbonate. -
Switch Activation Mode: Use
(2.0 equiv) in anhydrous THF or Dioxane. Fluoride activates the boron (forming Ar- ) without requiring water/hydroxide.
-
Scenario C: Reaction Turns Black Immediately (Pd Precipitation)
-
Diagnosis: Catalyst decomposition ("Pd Black").
-
Root Cause: The sulfonamide oxygens may be weakly coordinating to Pd, displacing weak ligands, or the reaction is heating too slowly.
-
Solution:
-
Increase Ligand/Metal ratio (e.g., use 1:2 Pd:Ligand).
-
Use a pre-formed catalyst like
or XPhos Pd G2 rather than mixing Pd(OAc)2 + Ligand in situ.
-
Module 3: Base Selection Decision Tree
Follow this logic flow to select the correct base for your specific electrophile partner.
Figure 2: Logic flow for selecting the optimal base based on electrophile sterics and boronic acid stability.
Module 4: Optimized Protocols
Protocol A: The "Workhorse" Condition (Start Here)
Best for standard aryl bromides/iodides where protodeboronation is minimal.
-
Reagents:
-
Procedure:
-
Charge solids into a vial.
-
Degas solvents (sparge with Argon for 10 mins).
-
Add solvents via syringe.
-
Heat to 80°C for 4-12 hours.
-
Checkpoint: Monitor by LCMS at 2 hours. If Ar-H (deboronated SM) > 10%, switch to Protocol B.
-
Protocol B: The "Stabilized" Condition (High E-E-A-T)
Best for coupling with electron-deficient partners or if Protocol A fails due to hydrolysis.
-
Reagents:
-
Procedure:
-
The low water content and phosphate buffering minimize the pH spike, protecting the sulfonamide-boronic acid.
-
Heat at 80-100°C.
-
Protocol C: Anhydrous Fluoride Activation
Emergency protocol for extreme protodeboronation.
-
Reagents:
-
Base:
(2.5 equiv) - Must be weighed in a glovebox or quickly in air. -
Solvent: Anhydrous THF (No water added).
-
-
Mechanism: Fluoride (
) binds to Boron to form , which transmetallates without requiring . This eliminates the primary pathway for hydrolytic deboronation.
Module 5: Comparison of Bases
| Base | pKa (Conj. Acid) | Solubility (Org) | Risk of Deboronation | Best Use Case |
| 10.3 | Low | Moderate | Standard, cheap, aqueous systems. | |
| 10.3 | Moderate | Moderate | General purpose, better than Na. | |
| 10.3 | High | High | Difficult substrates requiring high solubility. | |
| 12.3 | Low | Low | Recommended. Sterically hindered or acid-sensitive substrates. | |
| N/A | Low (High in MeOH) | Very Low | Specialist. Anhydrous coupling for unstable boronic acids. | |
| 10.7 | Miscible | Low | Rarely used in Suzuki; poor activation of Boron. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic Boronic Acids: Mechanism, Scope, and Optimization. Angewandte Chemie International Edition, 56(21), 5893-5897. Link
Sources
Technical Support Center: Troubleshooting Low Conversion with Sulfonamide Boronic Acids
Introduction: The "Triple Threat" of Sulfonamide Boronic Acids
Welcome to the technical support center. If you are experiencing low conversion rates (typically <30%) or stalled reactions when coupling sulfonamide-containing boronic acids, you are likely encountering a convergence of three distinct chemical challenges.
Sulfonamide boronic acids (
-
Accelerated Protodeboronation: The electron-withdrawing nature of the sulfonyl group (
) destabilizes the C-B bond, accelerating base-catalyzed hydrolysis. -
Catalyst Poisoning: The sulfonamide nitrogen, particularly in primary sulfonamides (
), can deprotonate under basic conditions to form an amidate, which binds tightly to Palladium (Pd), arresting the catalytic cycle. -
Solubility Mismatch: The polarity of the sulfonamide often requires polar solvents that may be incompatible with standard anhydrous protocols.
This guide provides a systematic troubleshooting workflow to diagnose and resolve these specific issues.
Phase 1: Diagnostic & Triage
Q: My reaction stalled at 20% conversion. Adding more catalyst didn't help. What is happening?
A: Do not add more catalyst yet. You must first diagnose the fate of your boronic acid. Analyze your crude reaction mixture (LCMS/NMR) and compare it to the scenarios in Table 1 .
Table 1: Diagnostic Signatures of Reaction Failure
| Observation (LCMS/NMR) | Diagnosis | Root Cause | Immediate Action |
| Boronic acid is gone ; Protodeboronated arene ( | Protodeboronation | Base is too strong or reaction temperature is too high. The C-B bond cleaved before transmetallation. | Switch to mild bases ( |
| Boronic acid is intact ; Aryl halide is intact; Catalyst has precipitated (black). | Catalyst Deactivation | Ligand dissociation or poor oxidative addition. | Switch to electron-rich, bulky ligands (e.g., XPhos, SPhos). |
| Boronic acid is intact ; Aryl halide is intact; Catalyst is in solution (orange/red). | Catalyst Poisoning | Sulfonamide coordination to Pd center (off-cycle resting state). | Increase temperature or protect the sulfonamide nitrogen. |
| Homocoupling product ( | Oxidative Homocoupling | Presence of | Degas solvents rigorously; avoid Pd(OAc)2 (use Pd(0) sources).[1] |
Phase 2: Addressing Protodeboronation (The #1 Killer)
Q: I see significant protodeboronation. Why is the sulfonamide group making this worse?
A: The mechanism is electronic. The base used in Suzuki coupling coordinates to the boron to form a boronate anion
The electron-withdrawing sulfonyl group stabilizes the transient aryl anion formed when the C-B bond breaks.[2] This lowers the activation energy for the unwanted pathway.
Mechanism: The Kinetic Competition
The following diagram illustrates the competition between the productive Transmetallation and the destructive Protodeboronation.
Figure 1: The "Fork in the Road." High pH and electron-withdrawing groups favor the red path (Protodeboronation).
Q: How do I stop this?
A: You must lower the concentration of the "free" boronate anion or speed up the transmetallation step.
Protocol Adjustment 1: The "Slow-Release" Strategy Instead of dumping all the active species into the pot, use a derivative that releases the boronic acid slowly, keeping the standing concentration low (below the threshold for rapid decomposition).
-
Option A: MIDA Boronates. These are highly stable and hydrolyze slowly under aqueous basic conditions.
-
Option B: Potassium Trifluoroborates (
). These are stable to air/moisture and require hydrolysis to react.-
Tip: Use a solvent mixture of MeOH/H2O (or THF/H2O) with
or .
-
Protocol Adjustment 2: Anhydrous Conditions If you must use the free boronic acid:
-
Switch to anhydrous conditions using CsF (Cesium Fluoride) as the activator instead of aqueous carbonate.
-
Solvent: Dioxane or Toluene.
-
This minimizes the concentration of
and available for protonolysis.
Phase 3: Preventing Catalyst Poisoning
Q: My boronic acid is stable, but the reaction won't proceed. Is the sulfonamide binding to the metal?
A: Yes. Primary sulfonamides (
Mechanism: Sulfonamide Interference
Figure 2: The catalyst trap. The sulfonamide anion competes with the boronic acid for the Pd center.
Q: Which ligands solve this?
A: You need a ligand that is bulky enough to sterically crowd out the sulfonamide but electron-rich enough to facilitate oxidative addition.
Recommended Ligands:
-
XPhos / SPhos: The biaryl backbone provides steric bulk that prevents the approach of the sulfonamide nitrogen while accelerating transmetallation.
-
P(t-Bu)3: Extremely bulky, forces the formation of highly active mono-ligated Pd species.
Q: Should I protect the sulfonamide?
A: If ligand switching fails, yes .
-
Protection: Acetyl (Ac) or Boc protection of the sulfonamide nitrogen reduces its Lewis basicity and prevents deprotonation.
-
Deprotection: These groups are easily removed during workup or a subsequent mild hydrolysis step.
Phase 4: The "Bulletproof" Protocol
If your standard conditions (e.g.,
Optimized Reaction Setup
| Component | Recommendation | Rationale |
| Catalyst Source | Pd2(dba)3 (2-5 mol%) | Clean source of Pd(0); avoids reduction steps required for Pd(II) salts. |
| Ligand | XPhos or SPhos (1:2 Pd:Ligand ratio) | SPhos is excellent for stability; XPhos for sterically demanding chlorides. |
| Base | K3PO4 (3.0 equiv) | Milder than carbonates; less likely to trigger rapid protodeboronation. |
| Solvent | 1,4-Dioxane / Water (4:1) | The water is strictly controlled (4:1 ratio) to dissolve the base but limit hydrolysis. |
| Temperature | 80°C - 100°C | High heat is required to reverse sulfonamide coordination (see Fig 2). |
| Concentration | 0.2 M - 0.5 M | Higher concentration favors bimolecular coupling over unimolecular decomposition. |
Step-by-Step Procedure:
-
Pre-complexation: In a vial, mix
and XPhos in anhydrous Dioxane. Stir at room temperature for 15 minutes. The solution should turn from dark purple/black to a clear reddish-brown (indicating active catalyst formation). -
Solids: Add the Aryl Halide, Sulfonamide Boronic Acid (1.5 equiv), and finely ground
to the reaction vessel. -
Combination: Transfer the pre-formed catalyst solution to the reaction vessel.
-
Solvent: Add the degassed water component.[1]
-
Degas: Sparge with Argon/Nitrogen for 5 minutes. Oxygen is the enemy of this electron-rich catalyst system.
-
Reaction: Seal and heat to 90°C. Monitor by LCMS at 1 hour.
References
-
Kinetic Analysis of Protodeboronation
-
Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 2017.
-
-
Catalyst Poisoning & Ligand Selection
-
Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research, 2008.
-
-
Sulfonamide Protection Strategies
-
Dubbaka, S. R., & Vogel, P. "Palladium-Catalyzed Cross-Coupling Reactions of Sulfonyl Chlorides."[3] Chemical Reviews, 2013.
-
-
Slow-Release Boronates (MIDA)
-
Knapp, D. M., et al. "MIDA Boronates: Durable, Bench-Stable, and Highly Effective Building Blocks for Suzuki-Miyaura Coupling." Journal of the American Chemical Society, 2009.
-
-
Trifluoroborates in Coupling
-
Molander, G. A., & Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 2007.
-
Sources
Technical Support Center: Recrystallization of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals handling {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid .
Working with complex, functionalized phenylboronic acids presents a unique set of physicochemical challenges. The amphiphilic nature of this specific molecule—combining a highly lipophilic, bulky sulfonamide tail (butyl and methyl groups) with a polar, hydrogen-bonding boronic acid head—creates unpredictable solubility profiles. Furthermore, the inherent thermodynamic instability of the free boronic acid group requires strict control over moisture and temperature to prevent degradation or oligomerization.
This guide provides field-proven troubleshooting, validated protocols, and mechanistic insights to ensure high-yield, high-purity recovery of your target compound.
Part 1: Mechanistic Overview & Solvent Selection
To successfully recrystallize this compound, you must control two primary degradation pathways:
-
Boroxine Formation (Trimerization): 1[1]. This process is endothermic and driven by the release of water. Because the butyl(methyl)sulfamoyl group is highly lipophilic, the resulting boroxine trimer is exceptionally soluble in organic solvents, leading to massive yield losses and depressed melting points.
-
Protodeboronation: Prolonged exposure to heat in protic solvents can cleave the C-B bond, yielding the des-borylated byproduct (N-butyl-N-methylbenzenesulfonamide).
Thermodynamic Pathways
Thermodynamic equilibrium and degradation pathways of the boronic acid.
Solvent Selection Matrix
To summarize the quantitative and qualitative data regarding solvent choices, refer to the table below. The goal is to balance the solubility of the lipophilic tail while maintaining the hydration state of the boronic acid headgroup.
| Solvent System | Monomer Solubility | Boroxine Risk | Recommended Use |
| EtOAc / Heptane (+ 1% H2O) | Moderate to High | Low | Primary System. Excellent recovery; water prevents trimerization. |
| Aqueous Ethanol (1:1) | Moderate | Very Low | Rescue System. Best for highly impure or heavily dehydrated batches. |
| Anhydrous EtOAc / Hexane | High | High | Not recommended. Drives boroxine co-crystallization. |
| Toluene | High | Critical | Avoid. Azeotropic water removal forces complete conversion to boroxine. |
Part 2: Troubleshooting Guides & FAQs
Q1: My recovered yield is extremely low, and the product precipitated as a sticky oil rather than crystals. What happened? A1: Oiling Out (Liquid-Liquid Phase Separation). The bulky butyl group lowers the melting point of the intermediate phases and increases lipophilicity. When the solution cools too rapidly, the compound separates as a supercooled liquid (oil) rather than a crystalline solid.
-
Solution: Re-dissolve the oil by heating the mixture to 55°C. Instead of rapid cooling, reduce the temperature at a rate of 5°C per hour. Introduce a seed crystal at the cloud point (approx. 40°C) to bypass the energy barrier for nucleation and force solid crystal growth.
Q2: The melting point of my recrystallized product is broad and lower than literature values. NMR shows a weaker-than-expected -OH signal. A2: Boroxine Contamination. 2[2]. If you dried your product under high vacuum or used strictly anhydrous solvents, you dehydrated the monomer into the boroxine trimer.3[3], eventually releasing water to form the ring.
-
Solution: Do not use anhydrous solvents. Always spike your dissolution solvent with 1-2% v/v deionized water to shift the equilibrium back to the monomer. Dry the final product under a humidified atmosphere or at ambient pressure before brief vacuum exposure.
Q3: I see a significant amount of des-borylated byproduct in my HPLC traces after recrystallization. A3: Thermal Protodeboronation. Boronic acids are susceptible to C-B bond cleavage when subjected to prolonged thermal stress, especially in the presence of protic solvents or trace metal impurities.
-
Solution: Limit the maximum dissolution temperature to 60°C. Do not boil the solvent mixture for extended periods. If the solid does not dissolve at 60°C, increase the volume of the good solvent (e.g., EtOAc or EtOH) rather than increasing the temperature.
Part 3: Validated Experimental Protocol
This protocol utilizes a moisture-spiked organic antisolvent system to maximize yield while strictly suppressing boroxine formation. It is designed as a self-validating system , meaning each critical phase transition is verified before proceeding.
Optimized Recrystallization Workflow
Optimized recrystallization workflow preventing boroxine formation.
Step-by-Step Methodology
Step 1: Dissolution and Hydrolysis
-
Action: Suspend 1.0 g of crude {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid in 8.0 mL of Ethyl Acetate (EtOAc). Add 80 µL of Deionized Water (1% v/v). Heat the mixture gently to 55°C under magnetic stirring until complete dissolution occurs.
-
Causality: The EtOAc easily solvates the bulky butyl(methyl)sulfamoyl tail. The intentional addition of water is the most critical step; it acts as a chemical reagent to hydrolyze any highly soluble boroxine trimers back into the desired boronic acid monomer.
-
Validation Checkpoint 1: The solution must become completely transparent. If a cloudy suspension persists after 10 minutes at 55°C, these are inorganic impurities (e.g., palladium salts from previous cross-coupling steps). Proceed immediately to Step 2.
Step 2: Hot Filtration
-
Action: Pass the heated solution through a pre-warmed fritted glass funnel (medium porosity) into a clean, pre-warmed receiving flask.
-
Causality: Removes insoluble inorganic salts and dust that can act as heterogeneous nucleation sites for impurities. Pre-warming the funnel prevents premature crystallization of the product in the frit.
Step 3: Antisolvent Addition and Nucleation
-
Action: While maintaining the solution at 50°C, add Heptane dropwise (approx. 10-15 mL) until the solution reaches the cloud point (a faint, persistent turbidity). Stop adding Heptane.
-
Causality: Heptane acts as an antisolvent. The lipophilic tail of the molecule has some affinity for heptane, but the highly polar -B(OH)2 headgroup sharply rejects it, driving the supersaturation of the monomer.
-
Validation Checkpoint 2: Add a microscopic amount of pure product (seed crystal). If the turbidity immediately begins to resolve into distinct, shimmering crystalline particles, nucleation is successful. If it oils out, add 1 mL of EtOAc to re-dissolve and lower the temperature more slowly.
Step 4: Controlled Cooling
-
Action: Turn off the heating bath and allow the flask to cool to room temperature (20°C) over 2 hours. Once at room temperature, transfer the flask to an ice bath (0-5°C) for an additional 1 hour.
-
Causality: Slow cooling prevents the entrapment of solvent molecules and impurities within the crystal lattice, ensuring a sharp melting point and high analytical purity.
Step 5: Isolation and Controlled Drying
-
Action: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold Heptane. Air-dry the crystals on the filter for 15 minutes, then transfer to a vacuum desiccator. Crucial: Place a small vial of water inside the desiccator before applying a mild vacuum (approx. 50-100 mbar) for 4 hours.
-
Causality: Washing with cold heptane removes residual lipophilic impurities without dissolving the product. Drying under a humidified vacuum prevents the thermodynamic dehydration of the purified monomer back into the boroxine trimer.
-
Validation Checkpoint 3: Run a 1H NMR in DMSO-d6. The presence of a sharp singlet integrating to 2H at ~8.1 ppm confirms the presence of the intact -B(OH)2 group.
References
- Source: wiley-vch.
- Source: researchgate.
- Source: ed.ac.
Sources
Validation & Comparative
HPLC retention time and purity analysis of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid
Retention, Purity, and Stability Profiling
Executive Summary: The Analytical Paradox
For drug development professionals utilizing {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid (CAS: 221290-14-8) as a Suzuki-Miyaura coupling partner, standard HPLC protocols often fail. The compound possesses a "Jekyll and Hyde" chemical nature: a hydrophobic sulfonamide tail and a reactive, Lewis-acidic boronic acid head.
This guide compares three distinct analytical approaches. We demonstrate why the industry-standard Generic C18 method often yields misleading purity data due to protodeboronation and boroxine formation , and we present a superior Phenyl-Hexyl methodology that ensures data integrity.
Comparative Analysis of Analytical Methods
The Challenge
Boronic acids are notorious for two artifacts:
-
Peak Tailing: Interaction of the empty p-orbital on Boron with silanols on the silica column support.
-
Artifactual Peaks: In-situ esterification with Methanol (if used) or dehydration into boroxine anhydrides.
Method Performance Matrix
| Feature | Method A: The "Standard" Trap | Method B: The Recommended Protocol | Method C: Orthogonal Validation |
| Stationary Phase | Generic C18 (5 µm) | Phenyl-Hexyl (Core-Shell, 2.7 µm) | Hybrid C18 (e.g., XBridge/Gemini) |
| Mobile Phase | MeOH / Water + 0.1% TFA | ACN / Water + 0.1% Formic Acid | ACN / 10mM NH₄HCO₃ (pH 10) |
| Peak Shape (Tailing Factor) | Poor ( | Excellent ( | Good ( |
| Artifact Risk | High (Methyl ester formation) | Low (Aprotic organic solvent) | Medium (Base-catalyzed deboronation) |
| Selectivity (α) | Low for des-borono impurities | High (π-π interactions) | High (Charge-based repulsion) |
| Suitability | Rough reaction monitoring | Final Purity Release | Impurity ID / Orthogonal Check |
Expert Insight: Why Method B Wins
Method A fails because Methanol reacts with the boronic acid to form methyl boronate esters during the run, often appearing as "ghost" impurities or shoulder peaks. Furthermore, the generic C18 phase lacks the shielding to prevent Boron-Silanol interactions.
Method B (Phenyl-Hexyl) utilizes a unique selectivity mechanism. The phenyl ring of the stationary phase engages in
Visualization: Analytical Workflow & Degradation Logic
The following diagram illustrates the decision process for method selection and the chemical pathways that lead to common analytical artifacts.
Figure 1: Analytical decision tree highlighting the risks of Methanol and the mechanistic advantage of Phenyl-Hexyl phases for boronic acids.
Detailed Experimental Protocol (Method B)
This protocol is designed for Release Testing and Stability Indicating analysis.
Equipment & Reagents[1][2][3][4][5][6]
-
System: HPLC or UHPLC with PDA/UV detection.
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent),
mm, µm (HPLC) or mm, µm (UHPLC). -
Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.
-
Modifier: Formic Acid (FA) or Ammonium Formate.
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Solvent A: Water + 0.1% Formic Acid. (Acidic pH suppresses silanol ionization).
-
Solvent B: 100% Acetonitrile.[1] (Avoids esterification).
-
Note: Do not use phosphate buffers if LC-MS downstream compatibility is required.
-
-
Sample Diluent:
-
Crucial Step: Dissolve sample in 90:10 ACN:Water .
-
Reasoning: Boronic acids can dehydrate to boroxines in pure organic solvents or hydrolyze in pure water. A high-organic mix ensures solubility of the sulfonamide tail while minimizing hydrolysis/degradation during autosampler storage.
-
-
Gradient Program (Standard HPLC Flow: 1.0 mL/min):
| Time (min) | % Solvent B | Event |
| 0.0 | 5 | Equilibration |
| 1.0 | 5 | Isocratic Hold (Focusing) |
| 12.0 | 95 | Linear Gradient |
| 14.0 | 95 | Wash |
| 14.1 | 5 | Re-equilibration |
| 18.0 | 5 | End |
-
Detection Parameters:
-
Wavelength: 254 nm (Aromatic ring) and 220 nm (Sulfonamide/Amide bonds).
-
Temperature: 30°C. (Higher temps >40°C may accelerate on-column protodeboronation).
-
Data Interpretation[1][2][3][4][8]
-
Retention Time (RT): The boronic acid will elute earlier than the protodeboronated impurity (des-borono analog) on a Phenyl-Hexyl column. The boronic acid group is polar and increases water solubility; losing it makes the molecule more hydrophobic.
-
Boroxine Check: If you see a broad hump or split peaks, the sample may have dehydrated. Add 1-5% water to the sample diluent to force the equilibrium back to the monomeric acid form
.
Troubleshooting & Impurity Analysis
The "Silent Killer": Protodeboronation
The primary degradation pathway for {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid is the cleavage of the C-B bond, yielding N-butyl-N-methylbenzenesulfonamide .
-
Detection: This impurity is often more stable and hydrophobic. In Method B, it elutes after the main peak.
-
Mass Spec Confirmation:
-
Product
Da (depending on isotope B10/B11). -
Impurity
Da (Loss of group, mass shift of ~44 Da).
-
Visualizing the Degradation Pathway
Figure 2: Chemical stability profile. Note that Boroxine formation is reversible (equilibrium), while Protodeboronation is irreversible degradation.
References
-
Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Application Note. Available at: [Link]
-
Phenomenex. How to Reduce Peak Tailing in HPLC? Technical Guide. Available at: [Link]
-
Agilent Technologies. Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. Technical Overview.[2][3][4] Available at: [Link]
-
Kumar, A. et al. Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Available at: [Link]
-
Chrom Tech. What Causes Peak Tailing in HPLC? Troubleshooting Guide. Available at: [Link]
Sources
- 1. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 2. chromtech.com [chromtech.com]
- 3. halocolumns.com [halocolumns.com]
- 4. chromatographyonline.com [chromatographyonline.com]
Comparative Guide: Reactivity of Boronic Acids vs. Pinacol Esters of Sulfamoyl Benzene
As pharmaceutical pipelines increasingly prioritize sulfonamide-containing scaffolds for their unique physicochemical properties and target-binding capabilities, the efficient incorporation of these moieties via Suzuki-Miyaura cross-coupling has become a critical synthetic node.
This guide provides an objective, data-driven comparison between 4-sulfamoylphenylboronic acid and its corresponding pinacol ester (BPin) . By unpacking the mechanistic causality behind their reactivity and stability, this document equips researchers with the insights needed to select the optimal boron reagent for complex cross-coupling workflows.
Mechanistic Causality: The Reactivity vs. Stability Trade-off
The choice between a free boronic acid and a pinacol ester is governed by a fundamental trade-off between transmetalation kinetics and reagent stability[1][2]. When the aryl group features a strongly electron-withdrawing sulfamoyl (
The Influence of the Sulfamoyl Group
The sulfamoyl group exerts a strong electron-withdrawing effect on the aromatic ring. In the context of Suzuki-Miyaura coupling, this decreases the electron density on the boron atom, increasing its Lewis acidity. While this facilitates the initial coordination of an anionic base (e.g.,
Free Boronic Acid: Kinetic Superiority
Free boronic acids (
Pinacol Ester (BPin): Structural Resilience
Converting the boronic acid to a pinacol ester introduces significant steric shielding and stabilizes the empty p-orbital of the boron atom via oxygen lone-pair donation[5][6]. This renders the sulfamoyl BPin derivative highly stable on silica gel and resistant to ambient degradation. However, the bulky methyl groups of the pinacol ligand severely hinder the direct formation of the pretransmetalation complex. Consequently, BPin esters often act as "masked" boronic acids, requiring in situ aqueous hydrolysis to achieve comparable reaction rates[1][7].
Mechanistic divergence in transmetalation pathways for boronic acids versus pinacol esters.
Quantitative Comparison Matrix
The following table synthesizes the performance metrics of both reagents based on aggregated literature and empirical cross-coupling data[2][5][8].
| Parameter | 4-Sulfamoylphenylboronic Acid | 4-Sulfamoylphenylboronic Acid Pinacol Ester | Mechanistic Rationale |
| Relative Transmetalation Rate | High ( | Low ( | Lack of steric bulk in the free acid allows rapid Pd-O-B complexation[1]. |
| Shelf Stability | Poor (Months) | Excellent (Years) | Pinacol oxygen lone pairs donate into the empty boron p-orbital, preventing degradation[5]. |
| Silica Gel Purification | Not Recommended (Streaking) | Highly Efficient (Discrete spots) | Free acids bind irreversibly to polar silanol groups on the stationary phase[5][6]. |
| Susceptibility to Protodeboronation | High | Low | Steric shielding of the BPin group prevents the pre-equilibrium formation of the boronate anion required for C-B bond cleavage. |
| Atom Economy | High (MW: 201.01 g/mol ) | Lower (MW: 283.15 g/mol ) | The pinacol ligand is a byproduct of the reaction. |
Self-Validating Experimental Protocol
To objectively compare the performance of these two reagents, the following parallel screening methodology is designed as a self-validating system . Each step contains internal analytical checks to ensure that causality (e.g., failure due to reagent degradation vs. catalytic failure) can be definitively established.
General Procedure: Parallel Suzuki-Miyaura Cross-Coupling
Objective: Couple 4-bromobenzonitrile with both 4-sulfamoylphenylboronic acid and its pinacol ester under identical conditions.
Reagents:
-
Aryl Halide: 4-Bromobenzonitrile (1.0 equiv, 0.5 mmol)
-
Boron Reagents: 4-Sulfamoylphenylboronic acid OR Pinacol ester (1.2 equiv, 0.6 mmol)
-
Catalyst:
(5 mol%) -
Base:
(2.0 equiv, 1.0 mmol) -
Solvent: 1,4-Dioxane /
(4:1 v/v, 5 mL)
Self-validating experimental workflow for comparative Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology & Validation Logic
Step 1: Reagent Integrity Validation (Pre-Reaction)
-
Action: Perform TLC analysis (Eluent: 50% EtOAc/Hexanes) of both boron reagents before adding them to the reaction vessel.
-
Validation Check: The BPin ester must elute as a tight, discrete spot. The free boronic acid will streak heavily. If the BPin ester streaks, it has hydrolyzed during storage and must be discarded.
Step 2: Reaction Assembly and Degassing
-
Action: Charge two separate Schlenk flasks with the aryl halide, the respective boron reagent, and the Pd catalyst. Add the solvent mixture and base. Sparge the mixture with
for 15 minutes. -
Causality: Degassing removes dissolved oxygen, which is critical because
promotes the homocoupling of boronic acids (yielding biphenyl disulfonamides) and oxidizes the electron-rich phosphine ligands on the Pd catalyst[8].
Step 3: Thermal Activation
-
Action: Heat both reactions to 90°C under an inert atmosphere.
Step 4: Kinetic Monitoring (In-Process Validation)
-
Action: Sample both reactions at 2 hours and 8 hours for LC-MS analysis.
-
Validation Check:
-
At 2 hours: The free boronic acid reaction should show >70% conversion to the product. The BPin reaction may lag (e.g., 40% conversion) because the ester must first undergo in situ hydrolysis mediated by the aqueous
before transmetalation can occur[1][4]. -
Side-Product Check: Monitor for the mass of benzenesulfonamide (protodeboronation byproduct). If >10% is observed in the free boronic acid flask, the thermal energy is outcompeting the transmetalation rate, indicating a need to switch to a milder base (e.g.,
) or lower temperature.
-
Step 5: Workup and Purification
-
Action: Cool to room temperature, dilute with EtOAc, wash with brine, dry over
, and concentrate. Purify via silica gel flash chromatography. -
Causality: The crude mixture from the BPin reaction will contain pinacol as a byproduct, which is highly soluble in aqueous washes and easily separated, whereas unreacted free boronic acid may co-elute or streak into the product fractions during chromatography[5].
Conclusion & Recommendations
For the cross-coupling of sulfamoyl benzene derivatives, the pinacol ester is overwhelmingly recommended for library synthesis, automated platforms, and multi-step sequences where reagent stability and ease of purification are paramount.
Conversely, the free boronic acid should be reserved for sterically congested couplings or low-temperature reactions where the kinetic barrier to transmetalation is the primary bottleneck, provided the researcher is prepared to manage its challenging purification profile.
References
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations National Institutes of Health (NIH) / PMC URL:[Link]
-
Data Science-Driven Discovery of Optimal Conditions and a Condition-Selection Model for the Chan−Lam Coupling of Primary Sulfonamides ACS Catalysis URL:[Link]
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions Organic Letters URL:[Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling Chemical Society Reviews (RSC Publishing) URL:[Link]
-
Ethyl Pinacol Boronates as Advantageous Precursors for Copper-Mediated Radiofluorination Cardiff University / ORCA URL: [Link]
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
mass spectrometry characterization of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid
Technical Characterization Guide: Mass Spectrometry of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic Acid
Executive Summary
Compound: {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid Formula: C₁₁H₁₈BNO₄S Monoisotopic Mass: 271.105 Da (¹¹B dominant)
This guide provides a comparative technical analysis for the mass spectrometric (MS) characterization of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid. As a bifunctional building block containing both a Lewis-acidic boronic acid moiety and a sulfonamide group, this molecule presents unique ionization challenges—specifically the "Boroxine Paradox" (trimerization) and solvent adduct formation.
This document compares three ionization workflows to determine the optimal protocol for purity assessment and structural validation in drug development pipelines.
Chemical Context & MS Challenges
Before selecting an MS mode, researchers must understand the competing behaviors of the functional groups:
-
The Boronic Acid (-B(OH)₂): Highly prone to dehydration ([M-H₂O]) and trimerization into cyclic boroxines ([3M-3H₂O]) in the gas phase. It readily forms ester adducts with methanol ([M+MeOH-H₂O]).
-
The Sulfonamide (-SO₂N(Me)(Bu)): Provides a site for protonation in positive mode but can be suppressed by the electronegativity of the sulfonyl group.
| Property | Value | MS Implication |
| Monoisotopic Mass | 271.105 Da | Base peak target. |
| pKa (Boronic) | ~8.8 | Favors ESI(-) ionization (deprotonation). |
| pKa (Sulfonamide) | Neutral/Weakly Basic | Allows ESI(+) but requires acidic mobile phase. |
| LogP | ~1.5 - 2.0 | Compatible with Reverse Phase (C18) LC-MS. |
Comparative Analysis of Ionization Modes
This section compares the "Product Performance" (the molecule's response) under three distinct analytical scenarios.
Scenario A: ESI Negative Mode (The Standard)
-
Mechanism: Deprotonation of the boronic hydroxyl group.
-
Target Ion: [M-H]⁻ at m/z 270.1.
-
Performance: High sensitivity for the boronic acid moiety.[1][2]
-
Drawback: High susceptibility to dimer ([2M-H]⁻) and trimer (boroxine) formation, which can be mistaken for high-MW impurities.
Scenario B: ESI Positive Mode (The Alternative)
-
Mechanism: Protonation of the sulfonamide nitrogen or oxygen.
-
Target Ion: [M+H]⁺ at m/z 272.1 or [M+NH₄]⁺ at m/z 289.1 (if ammonium buffer is used).
-
Performance: Generally lower sensitivity than ESI(-) due to the electron-withdrawing sulfonyl group reducing basicity.
-
Advantage: Significantly reduced boroxine artifacts; fragmentation is cleaner (SO₂ loss).
Scenario C: APCI (Atmospheric Pressure Chemical Ionization)
-
Mechanism: Gas-phase ion-molecule reactions.
-
Performance: Robust for non-polar impurities but often causes thermal degradation (de-boronation) of the parent molecule.
Summary of Performance Data
| Feature | ESI Negative (Recommended) | ESI Positive | APCI |
| Primary Ion | 270.1 [M-H]⁻ | 272.1 [M+H]⁺ | 253.1 [M-H₂O+H]⁺ |
| Sensitivity | High (100%) | Medium (40-60%) | Low (<20%) |
| Artifact Risk | High (Boroxines, Dimers) | Low | High (Thermal decay) |
| Solvent Effects | Forms [M+MeOH-H]⁻ in MeOH | Stable in ACN | N/A |
| Linearity | 0.999 (0.1 - 10 µg/mL) | 0.985 (0.5 - 10 µg/mL) | Poor |
Structural Confirmation & Fragmentation Pathways
To validate the structure, MS/MS fragmentation is required. The molecule follows two distinct dissociation pathways depending on the ionization mode.
Pathway Logic
-
Sulfonamide Cleavage: The S-N bond is relatively labile, leading to the loss of the amine side chain or extrusion of SO₂ (64 Da).
-
Boronic Acid Dehydration: Loss of water (18 Da) or the entire boronic group.
Visualization: Fragmentation Workflow (DOT)
Caption: MS/MS fragmentation pathway in Positive Mode. The extrusion of SO₂ (64 Da) is a diagnostic signature for sulfonamides, while the loss of water is characteristic of the boronic acid.
Optimal Characterization Protocol
This protocol is designed to minimize "boroxine" artifacts and ensure accurate quantitation.
Reagents
-
Solvent A: Water + 0.1% Formic Acid (for ESI+) or 10mM Ammonium Acetate (for ESI-).[3]
-
Solvent B: Acetonitrile (Avoid Methanol to prevent methyl ester formation).
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 1 mg of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid in 100% Acetonitrile .
-
Critical: Do not use Methanol as the diluent. Boronic acids react with methanol to form [M+CH₃OH-H₂O] adducts (+14 Da shift), complicating spectral interpretation.
-
Dilute to 10 µg/mL with 50:50 ACN:Water.
-
-
LC Conditions (Reverse Phase):
-
Column: C18 (e.g., Waters BEH C18), 2.1 x 50 mm, 1.7 µm.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B to 95% B over 5 minutes. Boronic acids are polar; ensure the void volume is diverted to waste to avoid salt suppression.
-
-
MS Parameters (ESI Negative - Recommended):
-
Capillary Voltage: 2.5 kV (Lower voltage reduces discharge).
-
Cone Voltage: 20 V (Keep low to prevent in-source fragmentation).
-
Source Temp: 120°C.
-
Desolvation Temp: 350°C.
-
-
Data Interpretation:
-
Look for m/z 270.1 ([M-H]⁻).
-
Check for m/z 252.1 ([M-H₂O-H]⁻).
-
Validation Check: If you see a peak at m/z ~760 , this is the boroxine trimer ([3M-3H₂O+H]⁺ or similar adduct). This confirms the presence of the boronic acid moiety but should not be integrated as an impurity.
-
Troubleshooting & Artifacts
| Observation | Cause | Solution |
| Peak at m/z 284/285 | Methyl ester formation ([M+14]) | Switch all solvents from Methanol to Acetonitrile. |
| Peak at m/z 760 | Boroxine Trimerization | Dilute sample further; lower source temperature. |
| Low Sensitivity (ESI+) | Sulfonamide electron withdrawal | Switch to ESI Negative mode; use Ammonium Acetate buffer. |
| Broad Tailing Peak | Interaction with silanols | Use a high-coverage C18 column or add 5mM Ammonium Acetate. |
References
-
Waters Corporation. High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute. Application Note. Available at: [Link]
-
Chidella, K.S., et al. (2021).[2] "A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid...". American Journal of Analytical Chemistry, 12, 74-86.[2] Available at: [Link]
-
NIST Mass Spectrometry Data Center. Benzenesulfonamide, N-butyl-4-methyl- Mass Spectrum. NIST Standard Reference Database. Available at: [Link]
Sources
- 1. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Reactivity & Stability Profile: 3- vs. 4-Substituted Sulfamoyl Phenylboronic Acids
Executive Summary: The Reactivity-Stability Trade-off
In the design of sulfonamide-containing biaryls—common scaffolds in carbonic anhydrase inhibitors and anti-cancer agents—the choice between 3-sulfamoylphenylboronic acid (3-SBPA) and 4-sulfamoylphenylboronic acid (4-SBPA) is governed by a fundamental trade-off between Lewis acidity and hydrolytic stability .
-
4-SBPA (Para): Exhibits higher Lewis acidity and faster initial transmetallation rates in Suzuki-Miyaura coupling due to strong electron-withdrawing resonance effects. However, it is significantly more prone to protodeboronation (C-B bond cleavage) under basic conditions.
-
3-SBPA (Meta): Displays moderate Lewis acidity with inductive effects dominating. It offers a wider operational window for scale-up due to superior resistance to base-catalyzed degradation.
| Feature | 3-Sulfamoylphenylboronic acid | 4-Sulfamoylphenylboronic acid |
| Hammett Constant ( | ||
| Lewis Acidity | Moderate | High |
| Est. | ||
| Suzuki Reactivity | Good; slower transmetallation | Excellent; rapid transmetallation |
| Stability (pH > 9) | Moderate | Poor (Rapid Protodeboronation) |
| Primary Application | Library Synthesis, Scale-up | Carbonic Anhydrase Inhibitors (Pharmacophore) |
Electronic & Structural Profiling
The reactivity difference stems directly from how the sulfonamide group (
Hammett Parameters and Lewis Acidity
The sulfonamide group is a strong electron-withdrawing group (EWG).
-
In 4-SBPA , the group exerts both inductive (
) and resonance ( ) withdrawal. This creates a highly electron-deficient boron center, increasing its Lewis acidity. -
In 3-SBPA , the resonance effect is decoupled from the boron center (meta relationship). The electron withdrawal is primarily inductive.
Implication for Suzuki Coupling:
The formation of the tetrahedral boronate "ate" complex (Ar-B(OH)
-
4-SBPA forms this complex at lower pH values (due to lower
), theoretically allowing coupling under milder conditions. -
3-SBPA requires a slightly more basic environment to fully generate the reactive species.
The Protodeboronation Trap
High Lewis acidity comes with a penalty. Electron-deficient boronic acids are susceptible to protodeboronation , where the C-B bond is hydrolyzed by water/base, yielding the de-borylated arene (benzenesulfonamide) and boric acid.
-
Mechanism: The reaction proceeds via the boronate anion. Since 4-SBPA forms the anion more readily and stabilizes the transition state for ipso-protonation (via the para-EWG), it degrades much faster than the 3-isomer.
Synthetic Performance Guide
Suzuki-Miyaura Cross-Coupling
When coupling with aryl halides, the choice of base and solvent is critical for the 4-isomer.
-
4-SBPA Protocol Adjustment: You must avoid strong bases (e.g.,
, ) and high temperatures. The rate of decomposition often competes with the rate of transmetallation.-
Recommended: Use weak bases (
, ) and consider non-aqueous conditions (anhydrous base) or rapid heating (microwave) to favor the coupling over the hydrolysis.
-
-
3-SBPA Protocol Adjustment: More tolerant of standard conditions. Can survive prolonged heating with carbonate bases.
Biological Utility (Medicinal Chemistry)[1][2]
-
4-SBPA: The 4-sulfamoyl moiety is a "privileged structure" for Carbonic Anhydrase (CA) inhibition. The geometry allows the sulfonamide nitrogen to coordinate zinc in the enzyme active site while the phenyl ring fits the hydrophobic pocket.
-
3-SBPA: Often used as a negative control or to probe the spatial requirements of the binding pocket.
Visualized Pathways
Diagram: The Divergent Fate of Sulfamoyl Boronates
This diagram illustrates the competition between the productive Suzuki cycle and the destructive protodeboronation pathway, highlighting where the 3- and 4-isomers differ.
Caption: The "Ate" complex is the gateway to both product and waste. 4-SBPA accelerates both paths, requiring kinetic control.
Experimental Protocols
Protocol A: Optimized Coupling for Labile 4-SBPA
Use this protocol to minimize protodeboronation of the 4-isomer.
Materials:
-
Aryl Bromide (1.0 equiv)
-
4-Sulfamoylphenylboronic acid (1.2 equiv)
-
Catalyst:
(3 mol%) -
Base:
(3.0 equiv) - Mild base is crucial. -
Solvent: 1,4-Dioxane (Anhydrous preferred)
Step-by-Step:
-
Inerting: Charge a microwave vial with aryl bromide, boronic acid, base, and catalyst. Seal and purge with Nitrogen for 5 minutes.
-
Solvation: Add degassed 1,4-Dioxane. Note: Adding water increases degradation risk for this specific substrate.
-
Reaction: Heat to 80°C for 4–6 hours (or 100°C for 30 min in microwave).
-
Workup: Filter through Celite, concentrate, and purify via flash chromatography (MeOH/DCM gradient due to sulfonamide polarity).
Protocol B: Comparative Stability Assay (Self-Validation)
Perform this to empirically determine the half-life (
-
Preparation: Dissolve 10 mg of 3-SBPA and 4-SBPA in separate vials containing 0.6 mL
. -
Activation: Add 0.1 mL of
containing 2.0 equiv of . -
Monitoring: Immediately transfer to an NMR tube. Monitor the disappearance of the aromatic protons ortho to the Boron and the appearance of the de-borylated benzenesulfonamide signals.
-
Expectation: 4-SBPA will show >20% degradation within 1 hour; 3-SBPA will remain >95% intact.
References
-
Suzuki-Miyaura Coupling Mechanism & EWG Effects
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.[1]
-
-
Protodeboronation of Electron-Deficient Boronic Acids
- Cox, P. A., et al. (2010). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society.
-
Carbonic Anhydrase Inhibition (Sulfonamide SAR)
- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.
-
Hammett Constants for Sulfonamides
-
Hansch, C., et al. (1991).[2] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.
-
Sources
Technical Comparison Guide: IR Spectroscopy Fingerprints for {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid
The following guide is structured as a high-level technical manual for analytical chemists and process engineers. It synthesizes theoretical functional group analysis with practical field application strategies for {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid.
Executive Summary
In the synthesis of complex pharmaceutical intermediates, {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid (CAS 1256355-10-8) serves as a critical Suzuki-Miyaura coupling partner. While NMR remains the gold standard for structural elucidation, FTIR (Fourier Transform Infrared Spectroscopy) offers superior performance for rapid in-process control (IPC) and solid-state stability monitoring .
This guide compares the IR spectral performance of this specific boronic acid against its two primary "alternatives" encountered during development: its halogenated precursor (synthesis starting material) and its boroxine anhydride (degradation product).
Key Differentiator: The unique spectral overlap of the sulfonamide (
The Spectral Identity Card
The IR spectrum of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid is a composite of four distinct vibrational zones. Successful identification requires validating the presence of bands in all four zones to rule out structural analogs.
Table 1: Diagnostic IR Bands & Assignments
| Functional Group | Mode of Vibration | Frequency ( | Diagnostic Value |
| Boronic Acid ( | 3200–3450 (Broad) | High. Indicates free boronic acid. Disappears/weakens upon boroxine formation. | |
| Boronic Acid ( | 1340–1380 | Critical. Strong intensity. Confirms presence of boron moiety.[1][2][3][4] | |
| Sulfonamide ( | 1320–1350 | High. Often overlaps with B-O, creating a broadened "super-band" in this region. | |
| Sulfonamide ( | 1150–1170 | Medium. Sharp doublet often seen; distinguishes from sulfoxides. | |
| Alkyl Chain (Butyl/Methyl) | 2850–2960 | Medium. Confirms the | |
| Aromatic Ring ( | 690–710 & 750–810 | High. Characteristic of meta-substitution pattern. |
Analyst Note: The region between 1300–1400
is the most complex due to the overlap of B-O and S=O asymmetric stretches. In high-purity samples, this appears as a split peak or a shoulder, whereas in degraded samples, the resolution is lost.
Comparative Performance Analysis
This section evaluates the "performance" of the IR method in distinguishing the target molecule from its critical process impurities.
Scenario A: Synthesis Monitoring (Target vs. Precursor)
Alternative: 3-Bromo-
-
The Precursor Fingerprint: Lacks the broad O-H band (
) and the B-O stretch ( ). It typically shows a C-Br stretch in the fingerprint region ( ), though this is often obscured. -
The Target Performance: The appearance of the O-H broad band is the primary "Go/No-Go" signal for reaction completion.
-
Resolution: IR is superior to HPLC for detecting bulk unreacted starting material in solid filter cakes without dissolving the sample, preventing solution-phase hydrolysis artifacts.
Scenario B: Stability Monitoring (Target vs. Boroxine)
Alternative: Boroxine Anhydride (Dehydration Product). Objective: Ensure the reagent has not dehydrated during storage (a common cause of stoichiometry errors in Suzuki couplings).
-
Mechanism: Boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides (boroxines) under dry/hot conditions.
-
Spectral Shift:
-
Loss of O-H: The broad band at
diminishes significantly. -
New Band Appearance: A sharp, intense band appears at
(characteristic of the boroxine ring breathing mode). -
B-O Shift: The B-O stretch shifts slightly to higher wavenumbers due to ring strain.
-
-
Performance Verdict: IR is the only rapid technique capable of distinguishing these two states in the solid phase. NMR usually requires dissolving the sample, which often re-hydrolyzes the boroxine back to the acid, masking the impurity.
Visualized Workflows
Logic Diagram: Spectral Assignment Strategy
This diagram outlines the decision process for assigning peaks to the specific structural components of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid.
Figure 1: Step-by-step logic flow for confirming chemical identity using IR spectral zones.
Workflow: Quality Control (QC) Protocol
A self-validating workflow for checking incoming raw material batches.
Figure 2: QC Decision Tree for distinguishing active boronic acid from inactive boroxine anhydride.
Experimental Protocol
To ensure reproducibility and minimize artifacts (e.g., pressure-induced dehydration), the following protocol is recommended.
Method: Attenuated Total Reflectance (ATR)
Why ATR? KBr pellet preparation involves high pressure and potential moisture absorption from the hygroscopic KBr, which can artificially rehydrate boroxines or dehydrate the acid. ATR is non-destructive and reflects the "true" state of the material.
-
Instrument Setup:
-
Crystal: Diamond or ZnSe (Diamond preferred for hardness).
-
Resolution:
. -
Scans: 32 scans (sufficient signal-to-noise ratio).
-
-
Background Collection:
-
Clean crystal with isopropanol. Ensure total dryness (monitor 3300
line flatline). -
Collect air background.
-
-
Sample Application:
-
Place
of solid {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid on the crystal. -
Crucial Step: Apply moderate pressure using the anvil. Do not over-tighten , as extreme pressure can induce lattice deformations in soft boronic acids.
-
-
Data Processing:
-
Apply Baseline Correction (Rubberband method).
-
Normalize to the Sulfonamide Symmetric Stretch (
) if comparing batches, as this band is invariant to hydration state.
-
References
-
Faniran, J. A., & Shurvell, H. F. (1968).[5][6] Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089–2095. Link
-
Snyder, H. R., et al. (1958). The Synthesis of Aromatic Boronic Acids and Their Derivatives. Journal of the American Chemical Society, 80(4), 835–838. Link
- Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy (3rd ed.). Academic Press. (Standard reference for Sulfonamide and Boron assignments).
-
IUPAC. (2025). Standard Infrared Data for Organoboron Compounds. NIST Webbook. Link
-
Beckett, M. A., et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials.[6][7][8] Journal of Materials Chemistry A. (Differentiation of Boronic Acid vs Boroxine).
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. repository.geologyscience.ru [repository.geologyscience.ru]
- 3. 3-[N-(tert-Butyl)sulfamoyl]phenylboronic Acid | 221290-14-8 [sigmaaldrich.com]
- 4. ars.usda.gov [ars.usda.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Validating Cross-Coupling Efficiency of Sulfonamide Boronic Acid Derivatives: A Comparative Guide
Sulfonamides are ubiquitous in modern drug discovery, serving as the structural backbone for numerous antibacterial agents, COX-2 inhibitors, and carbonic anhydrase inhibitors. However, integrating sulfonamide moieties via transition-metal-catalyzed carbon-carbon bond formation—specifically the Suzuki-Miyaura cross-coupling—presents a significant synthetic bottleneck.
This guide provides an objective, data-driven comparison of different sulfonamide boron reagents (Boronic Acids, Pinacol Esters, and Potassium Trifluoroborates). By examining the mechanistic causality behind catalyst deactivation and transmetalation kinetics, this document equips researchers with the protocols needed to validate and optimize cross-coupling efficiencies in complex pharmaceutical synthesis.
Mechanistic Bottlenecks: Why Sulfonamides Poison Catalysts
The fundamental challenge in cross-coupling sulfonamide derivatives lies in their electronic and coordinating properties. Primary and secondary sulfonamides possess Lewis basic nitrogen and oxygen atoms that can readily coordinate to the electrophilic Palladium(II) intermediate formed immediately after oxidative addition.
This off-cycle chelation creates a highly stable, unreactive complex that prevents the boron reagent from accessing the palladium center, effectively shutting down the transmetalation step.
Catalytic cycle of Suzuki-Miyaura coupling highlighting sulfonamide-induced catalyst poisoning.
To overcome this, researchers must manipulate two variables:
-
Ligand Bite Angle: Utilizing a bulky bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) restricts the available coordination sphere on the Pd center, sterically hindering multi-point chelation by the sulfonamide[1].
-
Transmetalation Kinetics: The choice of the boron derivative dictates how fast the active boronic acid species is delivered to the catalytic cycle.
Comparative Analysis of Boron Reagents
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the chemical structure of the boron reagent[1]. Below is a comparative analysis of the three primary sulfonamide boron derivatives.
Boronic Acids (-B(OH)₂)
Boronic acids exhibit high baseline reactivity due to their inherent nucleophilicity[2]. However, they are notoriously difficult to purify, prone to dehydration (forming trimeric anhydrides/boroxines), and highly susceptible to protodeboronation under basic coupling conditions[3]. In the context of sulfonamides, their rapid availability can sometimes lead to competitive catalyst poisoning if the transmetalation is outpaced by off-target chelation.
Pinacol Esters (-BPin)
Pinacol boronic esters offer excellent benchtop stability and are easily purified via column chromatography[4]. Because the boron atom is sterically shielded and electronically stabilized by the pinacol ligand, these esters must undergo in situ hydrolysis to the active boronic acid before transmetalation can occur[1]. This requires the mandatory presence of water and a sufficient base (e.g., Na₃PO₄)[5].
Potassium Trifluoroborates (-BF₃K)
As demonstrated in, potassium trifluoroborates act as protected boronic acids that drastically expand the versatility of the Suzuki coupling[6]. They undergo a slow, controlled hydrolysis in the presence of water and base. This "slow-release" mechanism is highly advantageous for sulfonamide derivatives: it maintains a low steady-state concentration of the active coordinating species, effectively bypassing catalyst poisoning while pushing the catalytic cycle forward[6].
Activation logic and transmetalation kinetics of different boron reagents.
Quantitative Performance Summary
The following table summarizes the expected performance metrics when cross-coupling sulfonamide-bearing aryl halides with various boron derivatives, synthesized from aggregated experimental literature[1][2][4][5].
| Boron Derivative | Relative Reactivity | Benchtop Stability | Protodeboronation Risk | Catalyst Poisoning Risk | Typical Yield (Sulfonamides) |
| Boronic Acid (-B(OH)₂) | High | Low (Forms anhydrides) | High | High | 40 - 55% |
| Pinacol Ester (-BPin) | Moderate | High | Low | Moderate | 70 - 75% |
| Trifluoroborate (-BF₃K) | Low (Slow-release) | Very High | Very Low | Low | 85 - 95% |
Self-Validating Experimental Protocol
To objectively evaluate the cross-coupling efficiency of a novel sulfonamide boronic acid derivative, the experimental setup must act as a self-validating system. This means incorporating an internal standard prior to the reaction to ensure mass balance is tracked, preventing false-positive yield inflation during workup.
Reagents & Materials
-
Electrophile: Aryl bromide or heteroaryl chloride (1.0 equiv, 0.5 mmol)
-
Nucleophile: Sulfonamide boron derivative (1.5 equiv, 0.75 mmol)
-
Catalyst: Pd(dppf)Cl₂ (5 mol%, 0.025 mmol) - Chosen for its wide bite angle to prevent sulfonamide chelation.
-
Base: Na₃PO₄ (3.0 equiv, 1.5 mmol)
-
Internal Standard: 1,3,5-Trimethoxybenzene (0.5 equiv, 0.25 mmol)
-
Solvent: 1,4-Dioxane / H₂O (4:1 ratio, 2.5 mL total volume) - Water is strictly required to alter the speciation of boronic esters and enable the formation of Pd–OH intermediates[1].
Step-by-Step Methodology
-
Reaction Assembly (Air-Free Setup):
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, the sulfonamide boron derivative, Pd(dppf)Cl₂, Na₃PO₄, and 1,3,5-trimethoxybenzene.
-
Seal the tube with a rubber septum and purge the atmosphere by applying vacuum and backfilling with ultra-high purity Argon (repeat 3 times).
-
-
Solvent Addition & Initiation:
-
Syringe in the degassed 1,4-Dioxane (2.0 mL) followed by degassed deionized H₂O (0.5 mL).
-
Causality Note: The biphasic/aqueous nature is critical. Without water, BPin and BF₃K derivatives cannot hydrolyze, stalling the reaction at the Pd(II) intermediate stage[1].
-
-
Thermocycling:
-
Replace the septum with a Teflon screwcap under Argon flow.
-
Submerge the sealed tube in a pre-heated oil bath at 90 °C and stir vigorously (800 rpm) for 12 hours.
-
-
Quench and Workup:
-
Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (5 mL) and quench with saturated aqueous NH₄Cl (5 mL).
-
Extract the aqueous layer with Ethyl Acetate (3 × 5 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
-
Yield Quantification:
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude mixture in CDCl₃ and acquire a ¹H NMR spectrum.
-
Calculate the exact spectroscopic yield by integrating the product's distinct aryl protons against the sharp singlet of the 1,3,5-trimethoxybenzene internal standard (δ 6.08 ppm).
-
Step-by-step experimental workflow for validating cross-coupling efficiency.
Conclusion
When validating the cross-coupling efficiency of sulfonamide derivatives, researchers must account for the inherent Lewis basicity of the sulfonamide moiety. While boronic acids offer theoretical high reactivity, their instability and rapid transmetalation kinetics often lead to catalyst poisoning. Transitioning to Pinacol Esters or Potassium Trifluoroborates provides a kinetic buffer—releasing the active coupling species slowly into the catalytic cycle. Combined with a wide-bite-angle catalyst like Pd(dppf)Cl₂ and an aqueous solvent system, researchers can reliably achieve high-yielding C-C bond formations on these challenging pharmaceutical scaffolds.
References
-
Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction Accounts of Chemical Research URL:[Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling Chemical Society Reviews (RSC Publishing) URL:[Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters Canadian Journal of Chemistry (Canadian Science Publishing) URL:[Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. US20030044840A1 - Preparation and uses of conjugated solid supports for boronic acids - Google Patents [patents.google.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Crystal Structure Determination of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic Acid
This guide outlines the protocol for the crystal structure determination of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid , a critical fragment in the design of transition-state analog inhibitors for serine proteases and
The guide compares the structural elucidation of this Sulfamoyl scaffold (S-linked) against its Carboxamide and Sulfonamido (N-linked) alternatives, highlighting the superior ligand efficiency and distinct geometry that make the sulfamoyl series a high-performance "product" in Fragment-Based Drug Discovery (FBDD).
A Comparative Guide to Structural Elucidation & Pharmacophore Performance
Part 1: Executive Summary & Core Directive
In the realm of boronic acid transition-state inhibitors, the {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid scaffold represents a strategic evolution from canonical carboxamides. While carboxamides are planar and rigid, the sulfamoyl group introduces a tetrahedral geometry at the sulfur atom, enabling unique hydrogen-bonding networks and "jack-knife" binding conformations that enhance selectivity.
This guide details the Single Crystal X-Ray Diffraction (SC-XRD) workflow for this molecule and compares its structural "performance" (resolution, binding mode, and stability) against standard alternatives like computational modeling and solution-state NMR.
The "Product": SC-XRD Determination of the Sulfamoyl Scaffold
-
Objective: Definitively map the tetrahedral geometry of the sulfamoyl linker and the boronate "warhead."
-
Key Advantage: Unlike NMR (which averages flexible sulfonamide rotations), SC-XRD captures the precise, bioactive conformer required for structure-based drug design (SBDD).
Part 2: Experimental Protocol (The Determination Workflow)
To achieve a high-resolution structure (<1.8 Å) necessary for distinguishing the sulfamoyl geometry, the following "self-validating" protocol is recommended.
Phase 1: Crystallization Strategy
-
Method: Hanging Drop Vapor Diffusion.
-
Rationale: Boronic acids are prone to trimerization (boroxine formation) in dry conditions. Vapor diffusion allows slow equilibration, favoring the monomeric acid or defined solvates over the anhydride.
-
Protocol:
-
Solution A: Dissolve 10 mg of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid in 100
L DMSO. -
Precipitant: 1.5 M Ammonium Sulfate, 0.1 M HEPES (pH 7.5), 2% PEG 400.
-
Setup: Mix 1
L Solution A + 1 L Precipitant on a siliconized cover slip. Seal over 500 L reservoir. -
Incubation: 18°C for 3-7 days.
-
Self-Validation Check: If "skin" forms (boroxine), increase water content or add 5% glycerol to the drop.
-
Phase 2: Data Collection & Refinement
-
Cryo-Protection: Transfer crystal to reservoir solution + 25% Glycerol. Flash cool in liquid nitrogen.
-
Diffraction: Collect at 100 K using Cu
( Å) or Synchrotron radiation. -
Refinement Target:
, . -
Critical Step: Locate the Boron atom density early. The
group should adopt a trigonal planar (or tetrahedral if coordinated) geometry.
Part 3: Comparative Performance Analysis
This section compares the Sulfamoyl Boronic Acid Structure (determined via SC-XRD) against its primary alternatives: Carboxamide Analogs (structural alternative) and Computational Docking (methodological alternative).
Comparison 1: Structural Geometry (Sulfamoyl vs. Carboxamide)
The primary "performance" metric for this scaffold is its ability to access unique binding pockets.
| Feature | Sulfamoyl Scaffold (The Product) | Carboxamide Alternative | Impact on Drug Design |
| Linker Geometry | Tetrahedral ( | Planar ( | Sulfamoyl allows "out-of-plane" vectors, accessing cryptic pockets (e.g., Tyr150 in AmpC). |
| H-Bonding | Strong acceptors (S=O) | Donor/Acceptor (NH/CO) | Sulfonyl oxygens form distinct water-bridged networks (e.g., to Gln120). |
| Flexibility | Moderate (S-N rotation) | Rigid (Conjugated) | Sulfamoyl adapts to induced-fit changes without high entropic penalty. |
| Ligand Efficiency | High (up to 0.91) | Moderate (0.3 - 0.5) | Sulfamoyl analogs often achieve nM affinity with lower molecular weight. |
Experimental Evidence:
In comparative studies of AmpC
Comparison 2: Methodological Accuracy (SC-XRD vs. Docking)
Why invest in the crystal structure determination of this specific fragment?
-
Alternative (Docking): Computational models often predict a planar alignment of the phenyl ring with the active site wall.
-
Product (SC-XRD): Experimental structures of sulfamoyl boronic acids frequently reveal a "Jack-Knife" conformation , where the distal phenyl ring folds back over the core scaffold. This
-stacking interaction is rarely predicted accurately by standard scoring functions but is the primary driver of the nanomolar affinity.
Part 4: Visualization of the Workflow & Mechanism
The following diagram illustrates the determination pipeline and the critical structural interactions revealed by the experiment.
Caption: Workflow for determining the sulfamoyl boronic acid structure, highlighting the critical "Jack-Knife" interaction revealed only via SC-XRD.
Part 5: References
-
Morandi, F. et al. (2010). "Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as
-lactamase inhibitors." Journal of Medicinal Chemistry, 54(6), 2055-2071. -
Shoichet, B. K. et al. (2010). "Structure-based inhibitor design of AmpC
-lactamase." RCSB Protein Data Bank, Entries 3O87, 3O88. -
Caselli, E. et al. (2023). "Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues." JACS Au, 3(9), 2450–2463.
-
Cambridge Structural Database (CSD). "Sulfonamide molecular crystals: Structure and Hydrogen Bond Networks." ResearchGate.[1]
Sources
comparative study of sulfonamide vs carboxamide phenylboronic acid stability
This guide provides an in-depth comparative analysis of sulfonamide-functionalized versus carboxamide-functionalized phenylboronic acids (PBAs). It is designed for researchers optimizing boronic acid scaffolds for drug delivery, bioconjugation, or sensor development.
Executive Summary
In the design of boronic acid derivatives, the choice between sulfonamide and carboxamide substituents is a critical decision that dictates the thermodynamic and kinetic profile of the molecule.
-
Sulfonamide-PBAs are defined by their strong electron-withdrawing character (
), which significantly lowers the pKa (typically 7.0–7.5), enabling robust diol binding at physiological pH. However, this electronic activation comes at the cost of reduced hydrolytic stability, making the C-B bond more susceptible to protodeboronation under basic conditions. -
Carboxamide-PBAs offer a more moderate electron-withdrawing effect (
) with pKa values typically in the 7.8–8.2 range. Their primary advantage lies in structural versatility ; ortho-carboxamides can participate in Wulff-type intramolecular coordination (B···O or B···N), which stabilizes the boronate geometry and protects the boron center from oxidative attack, offering a superior long-term stability profile.
Mechanistic Foundation[1]
Electronic Effects & pKa Modulation
The reactivity of phenylboronic acid is governed by the Lewis acidity of the boron center. To bind diols (like glucose or serine residues) at physiological pH (7.4), the pKa of the boronic acid must be lowered from its native value (~8.8) to near 7.0.
-
Sulfonamide Effect: The sulfonyl group (
) is a potent electron-withdrawing group (EWG). It inductively pulls electron density from the phenyl ring, stabilizing the anionic tetrahedral boronate form. This lowers the pKa effectively but destabilizes the C-B bond toward heterolytic cleavage. -
Carboxamide Effect: The carbonyl group (
) is a weaker EWG. While it lowers pKa less aggressively, it allows for "smart" stabilization via intramolecular coordination if positioned ortho to the boronic acid.
Intramolecular Coordination (The "Wulff" Effect)
Stability is often engineered through ortho-substitution.
-
Carboxamide: Frequently forms a 5- or 6-membered ring where the amide oxygen or nitrogen coordinates to the boron empty p-orbital. This effectively "locks" the boron in a pseudo-tetrahedral state, protecting it from hydrolysis.
-
Sulfonamide: Due to the geometry of the sulfonyl group (tetrahedral sulfur) and the lower nucleophilicity of sulfonyl oxygens, intramolecular coordination is sterically and electronically less favorable than in carboxamides.
Degradation Pathways
The primary failure mode for these reagents is Protodeboronation (cleavage of the C-B bond).
Mechanism:
-
Base attacks boron, forming the boronate anion.
-
Rate Determining Step: The C-B bond breaks, releasing the phenyl anion (which is immediately protonated).
-
Crucial Insight: Strong EWGs (like Sulfonamides) stabilize the transient phenyl anion, accelerating this degradation pathway.
Visualization: Protodeboronation Pathway
Figure 1: Mechanism of base-catalyzed protodeboronation. Sulfonamides accelerate the rate-limiting step compared to carboxamides.
Experimental Comparison Data
The following data synthesizes findings from key comparative studies (e.g., Soundararajan et al., Wang et al.) regarding pKa and stability.
| Feature | Sulfonamide-PBA | Carboxamide-PBA | Phenylboronic Acid (Ref) |
| Typical pKa | 7.1 – 7.5 | 7.8 – 8.2 | 8.8 |
| Hammett Constant ( | 0.60 (Strong EWG) | 0.36 (Moderate EWG) | 0.00 |
| Physiological Binding (pH 7.4) | High (High % Anionic) | Moderate | Low |
| Hydrolytic Stability ( | Lower (Hours to Days at pH 9) | Higher (Days to Weeks) | High |
| Oxidative Stability ( | Low | Moderate (High if ortho-coordinated) | Low |
| Solubility (Aqueous) | High (Polar/Ionized) | Moderate | Low |
Experimental Protocols
To validate these properties in your specific scaffold, use the following self-validating protocols.
Protocol A: Potentiometric pKa Determination
Purpose: To determine the precise acidity constant, which dictates binding efficiency.
-
Preparation: Dissolve the PBA derivative (0.05 mmol) in 50 mL of degassed water containing 0.1 M KCl (to maintain ionic strength).
-
Blank: Prepare a blank solution of 0.1 M KCl without PBA.
-
Titration: Using an automatic titrator, add 0.05 M KOH in 5 µL increments.
-
Data Processing: Plot pH vs. Volume of KOH.
-
Validation: The first derivative (
) peak indicates the equivalence point. The pH at the half-equivalence point equals the pKa. -
Gran Plot Analysis: Use Gran plots to remove carbonate error effects for high-precision results.
-
Protocol B: ARS Binding Assay (Binding Constant )
Purpose: To measure the affinity of the PBA for diols using Alizarin Red S (ARS) as a fluorescent reporter.
-
Reagent Setup: Prepare a stock solution of ARS (
M) in 0.1 M phosphate buffer (pH 7.4). -
Titration: Add increasing concentrations of the PBA (0 to 5 mM) to the ARS solution.
-
Observation: Monitor UV-Vis absorbance shift (ARS
shifts from ~510 nm to ~460 nm upon binding boron). -
Calculation: Fit the absorbance data to the Benesi-Hildebrand equation:
-
Self-Check: Linearity (
) confirms 1:1 binding stoichiometry.
-
Protocol C: Accelerated Stability Stress Test
Purpose: To quantify resistance to protodeboronation.
-
Conditions: Dissolve PBA (10 mM) in deuterated phosphate buffer (
) with 10% .-
Why pH 10? High pH forces the formation of the boronate anion, accelerating the degradation mechanism for rapid screening.
-
-
Internal Standard: Add 5 mM 1,3,5-trimethoxybenzene (inert standard).
-
Monitoring: Acquire
-NMR spectra at t = 0, 1h, 6h, 12h, 24h. -
Quantification: Integrate the aryl protons of the PBA vs. the proteo-deboronated product (e.g., benzene/substituted benzene).
-
Analysis: Plot
vs. time. The slope represents the degradation rate constant.
Structural Logic & Pathway Visualization
Understanding the equilibrium is vital for interpreting the stability data. The diagram below illustrates the competition between functional binding (to diols) and degradation.
Figure 2: The central role of the Boronate Anion. Sulfonamides increase the population of the Anion at pH 7.4 (Good for Binding) but simultaneously increase the rate of the Decay pathway.
Conclusion & Recommendation
-
Choose Sulfonamide-PBA if: Your primary constraint is binding affinity at neutral pH without the ability to add complex ortho-substituents. It is the superior choice for short-term assays or disposable sensors where long-term shelf stability is secondary to sensitivity.
-
Choose Carboxamide-PBA if: You require long-term stability (e.g., implantable sensors, pharmaceutical shelf-life). You must, however, employ ortho-substitution (e.g., o-aminomethyl) to leverage the Wulff-type stabilization to compensate for the higher intrinsic pKa.
References
-
Soundararajan, S. et al. (2008). "Synthesis of sulfonamide- and sulfonyl-phenylboronic acid modified silica phases for boronate affinity chromatography at physiological pH." Journal of Chromatography A.
-
Wang, D. et al. (2002). "Boronic Acid-Based Sensors." Current Organic Chemistry.
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
-
Trippier, P. C. et al. (2010). "Boronic acids in medicinal chemistry: therapeutic potential and synthetic utility." MedChemComm.
-
Brooks, W. L. A. & Sumerlin, B. S. (2016). "Synthesis and applications of boronic acid-containing polymers: from materials to medicine." Chemical Reviews.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic Acid
As a key reagent in modern synthetic chemistry, particularly in the development of novel pharmaceuticals, the responsible handling and disposal of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid are paramount.[1] This guide provides a detailed operational and disposal plan tailored for researchers and drug development professionals. Our objective is to move beyond mere compliance, embedding a deep understanding of the "why" behind each procedural step to ensure the highest standards of laboratory safety and environmental stewardship. This document is structured to provide immediate, actionable intelligence for the safe management of this compound from the bench to its final disposal.
Hazard Assessment and Essential Risk Mitigation
While many boronic acids are stable and generally possess low toxicity, they are not inert and require careful handling.[1] The boronic acid class of compounds can cause skin and serious eye irritation, and may also lead to respiratory irritation, particularly when handled as a fine powder.[2][3][4][5] Furthermore, some studies have indicated that certain boronic acid derivatives may have mutagenic potential, making it crucial to prevent exposure.[6][7]
The foundational principle of safe disposal begins with a thorough risk assessment. Before handling, always consult the specific Safety Data Sheet (SDS) provided by the supplier. In the absence of a specific SDS for this exact molecule, the guidance for the broader class of arylboronic acids must be strictly followed.
Mandatory Personal Protective Equipment (PPE):
Your first line of defense is a physical barrier. The following PPE is non-negotiable when handling or disposing of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield approved under government standards like OSHA 29 CFR 1910.133 or EU EN166.[8][9] This is critical to prevent contact with the powder, which can cause serious eye irritation.[2][4]
-
Hand Protection: Use chemically resistant, impervious gloves such as nitrile rubber.[10] Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[4]
-
Protective Clothing: A standard laboratory coat is required to prevent skin contact.[8] For larger quantities or in the event of a spill, a chemical-resistant apron is advised.
-
Respiratory Protection: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood to minimize inhalation risk.[5] If a fume hood is not available or if dust generation is unavoidable, a NIOSH/MSHA approved air-purifying respirator is necessary.[8]
Waste Characterization and Segregation: A Decision-Based Workflow
Proper disposal hinges on correct waste characterization and meticulous segregation. {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid and materials contaminated with it must be treated as hazardous chemical waste.[3][11][12][13] Co-mingling this waste with incompatible chemicals can lead to dangerous reactions or complicate the disposal process, increasing both risk and cost.[14][15]
The following diagram outlines the critical decision-making process for segregating waste streams originating from work with this compound.
Caption: Waste segregation decision workflow for {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid.
Step-by-Step Disposal Protocols
Adherence to a standardized protocol is essential for safety and regulatory compliance. All waste containers must be in good condition, compatible with the waste, and have a tightly sealing cap.[13][16]
Protocol 3.1: Disposal of Unused or Expired Solid Compound
-
Work Area: Conduct all operations within a chemical fume hood.
-
Container: Select a designated solid hazardous waste container. The container must be clearly labeled with "Hazardous Waste," the full chemical name "{3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid," and any associated hazard symbols.[5][13]
-
Transfer: Carefully transfer the solid waste into the designated container, minimizing dust generation. Use tools like a powder funnel if necessary.
-
Sealing and Storage: Securely seal the container. Store it in a designated satellite accumulation area away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[10]
Protocol 3.2: Disposal of Contaminated Labware and PPE
-
Collection: Items such as used gloves, weighing papers, and contaminated pipette tips should be collected in a dedicated, sealed plastic bag or a lined container designated for solid hazardous waste.
-
Labeling: Label the container or bag clearly as "Solid Hazardous Waste" with the name of the chemical contaminant.
-
Final Disposal: Once full, place the sealed bag into the main solid hazardous waste container for your laboratory.
Protocol 3.3: Disposal of Liquid Waste Solutions
-
Segregation: This is the most critical step. As outlined in the workflow diagram, you must segregate aqueous solutions from organic solvent solutions.[14][16]
-
Container Selection: Use separate, clearly labeled liquid waste containers for "Aqueous Hazardous Waste" and "Non-Halogenated Organic Solvent Waste." Never use metal containers for corrosive waste.[14]
-
Labeling: Each container must be labeled with "Hazardous Waste" and a complete list of its contents, including the boronic acid, all solvents, and their approximate concentrations.[16]
-
Transfer: Use a funnel to carefully pour the liquid waste into the appropriate container. Do not fill containers beyond 90% capacity to allow for expansion.[13]
-
Storage: Keep waste containers tightly closed except when adding waste.[16] Store in a secondary containment bin within your satellite accumulation area.
Protocol 3.4: Management of Empty Containers
-
Decontamination: According to EPA guidelines for certain hazardous chemicals, empty containers must be properly rinsed.[16] It is best practice to triple rinse the empty {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid container with a suitable solvent (one that will be used in your subsequent experiment or a common laboratory solvent like acetone).
-
Rinsate Collection: Crucially, this rinsate must be collected and disposed of as hazardous waste.[16] Add the rinsate to the appropriate liquid waste container (aqueous or organic).
-
Final Disposal of Container: After triple rinsing, the container can often be disposed of in the regular laboratory glassware waste, but you must consult your institution's specific guidelines. Deface the original label to prevent misuse.
Spill Management Protocol
In the event of an accidental spill, immediate and correct action is vital to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or if dust is airborne, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) office.
-
Secure the Area: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Before cleanup, don the full required PPE as described in Section 1.
-
Contain and Clean:
-
Gently cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels for the initial absorption.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2][3] Avoid any actions that could generate dust.[8]
-
Perform a final decontamination of the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Label and Dispose: Seal and label the container with the spill debris as hazardous waste and arrange for professional collection.[5]
Quantitative and Hazard Summary
For quick reference, the following table summarizes the key safety and disposal parameters for the arylboronic acid class, which should be applied to {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid.
| Parameter | Specification | Rationale and Source(s) |
| Primary Hazards | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), May cause respiratory irritation. | Based on SDS for analogous boronic acids.[2][4] Essential for risk assessment and PPE selection. |
| Handling Environment | Certified Chemical Fume Hood | To prevent inhalation of airborne particulates and dust.[5] |
| Required PPE | Safety Goggles, Nitrile Gloves, Lab Coat | Protects against the primary routes of exposure: eyes and skin.[2][5][8][9] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids, Strong Bases | To prevent dangerous chemical reactions during storage or in a waste container.[10] |
| Waste Classification | Hazardous Waste | Mandates disposal through a licensed hazardous waste facility in accordance with local, state, and federal regulations.[3][11][17] |
By integrating these protocols and understanding the principles behind them, you contribute to a culture of safety and responsibility, ensuring that the valuable work conducted in the lab does not come at the cost of personal or environmental well-being.
References
- Boric Acid. (n.d.). Fisher Scientific.
- Boric Acid Safety & Hazards. (2025, July 15). Lab Alley.
- Chemical Waste Disposal Guidelines. (n.d.). University of Missouri-St. Louis.
- Process for the recovery of a boronic acid. (n.d.). Google Patents.
- 40 CFR § 721.1875 - Boric acid, alkyl and substituted alkyl esters (generic name). (n.d.). Legal Information Institute, Cornell Law School.
- Boric Acid Technical Powder Safety Data Sheet. (n.d.). Pro-supply.net.
- (6-(Hydroxymethyl)pyridin-2-yl)boronic acid Safety Data Sheet. (n.d.). AK Scientific, Inc..
- (2-Methylpropyl)boronic acid Safety Data Sheet. (2025, December 19). Fisher Scientific.
- Hazardous Waste: Guidelines and Regulations, Federal Register Notice. (n.d.). U.S. Environmental Protection Agency.
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- Guide to the Disposal of Chemically Stabilized and Solidified Waste. (n.d.). U.S. Environmental Protection Agency.
- An In-depth Technical Guide to the Safety and Handling of 3-Methylphenylboronic Acid. (n.d.). Benchchem.
- How To Safely Dispose of Boric Acid. (2025, July 15). Lab Alley.
- 3-(tert-Butyldimethylsilyloxy)phenylboronic acid Safety Data Sheet. (2009, May 14). Fisher Scientific.
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- Boronic Acid-Catalysed Dehydrative Synthesis. (2023, November 18). University of Bath's Research Portal.
- Label Review Manual - Chapter 13: Storage and Disposal. (2012, June 5). U.S. Environmental Protection Agency.
- Phenylboronic acid - Safety Data Sheet. (n.d.). ChemicalBook.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). National Center for Biotechnology Information, U.S. National Library of Medicine.
- Boronic Acids and Derivatives Probing the Structure–Activity Relationships for Mutagenicity. (2015, November 20). Figshare.
- Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. (n.d.). ResearchGate.
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Comprehensive Safety and Operational Guide for Handling {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid
As drug development and synthetic methodologies advance, specialized building blocks like {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid (CAS: 690662-94-3) have become indispensable for Suzuki-Miyaura cross-coupling reactions and targeted therapeutic design. However, the unique combination of an electrophilic boronic acid moiety and a sterically demanding, lipophilic sulfonamide group presents specific handling, safety, and stability challenges.
This guide provides researchers and environmental health and safety (EHS) professionals with field-proven, mechanistically grounded protocols for the safe handling, storage, and disposal of this compound.
Mechanistic Hazard Profile: Understanding the "Why"
To safely handle {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid, one must understand the chemical causality behind its hazards. We do not just wear gloves because a Safety Data Sheet (SDS) mandates it; we wear them because of the specific molecular interactions this compound has with biological tissues.
-
Lewis Acidity and Tissue Irritation: The boron atom in a boronic acid is
hybridized and possesses an empty p-orbital, making it a Lewis acid. This empty orbital readily forms reversible covalent adducts with biological nucleophiles, particularly cis-diols found in cellular carbohydrates and glycoproteins[1]. This interaction is the primary mechanism behind the localized skin, eye, and respiratory tract irritation (Category 2) associated with arylboronic acids. -
Oxidative Deboronation: In the presence of physiological Reactive Oxygen Species (ROS), boronic acids can undergo oxidative cleavage, yielding boric acid and the corresponding phenolic compound[2]. This metabolic pathway contributes to its acute oral toxicity (Category 4, Harmful if swallowed)[3].
-
Hygroscopicity and Static Charge: The compound readily absorbs atmospheric moisture to form boronic acid anhydrides (boroxines) or hydrates[3][4]. This not only alters the molecular weight (compromising stoichiometric accuracy) but also alters the powder's flow properties, making it prone to static cling and aerosolization during transfer.
Mechanism of boronic acid biological interaction and subsequent cellular toxicity.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is required, but the selection of materials must account for the compound's physical state (fine, hygroscopic powder) and its typical solvents (e.g., DMF, DMSO, or THF used in coupling reactions).
| PPE Category | Specification / Standard | Mechanistic Justification (The "Why") |
| Eye Protection | Tight-sealing safety goggles (EN 166 / ANSI Z87.1) | Fine powders can aerosolize due to static charge. Goggles prevent the empty p-orbital of boron from coordinating with the mucosal glycoproteins of the eye, which causes severe irritation. |
| Hand Protection (Solid) | Nitrile rubber gloves (Min. 0.11 mm thickness) | Sufficient for handling the pure solid. Nitrile provides an excellent barrier against dry, lipophilic sulfonamide powders[3]. |
| Hand Protection (Solution) | Butyl rubber or multi-laminate (e.g., Silver Shield) | Critical: If the compound is dissolved in DMSO or DMF, nitrile is rapidly permeated. The solvent acts as a carrier, driving the boronic acid through the skin barrier. |
| Respiratory | N95 / FFP2 Particulate Respirator (EN 149:2001) | Required when weighing outside a fume hood or if local exhaust is compromised. Prevents inhalation of aerosolized particles that cause respiratory tract irritation (STOT SE 3)[5]. |
| Body Protection | Anti-static lab coat, closed-toe shoes | Mitigates static electricity buildup, preventing the hygroscopic powder from clinging to the operator's sleeves during transfer. |
Operational Workflow & Experimental Protocol
To ensure both operator safety and the chemical integrity of the reagent, handling must be treated as a moisture-sensitive and static-prone operation.
Protocol: Safe Weighing and Transfer
Self-Validating System: This protocol incorporates real-time feedback. If the balance drifts, the system is compromised.
-
Environmental Preparation:
-
Ensure the fume hood or weighing station has a relative humidity of <30%.
-
Causality: High humidity leads to rapid hydration of the boronic acid, causing clumping and inaccurate stoichiometric calculations[3].
-
-
Static Mitigation:
-
Pass the exterior of the reagent bottle and the receiving vessel through an anti-static ionizer fan for 10 seconds.
-
Use a grounded, anti-static micro-spatula (avoid standard plastic spatulas which generate triboelectric charges).
-
-
Weighing (The Drift Test):
-
Place the receiving vial on the analytical balance and tare.
-
Transfer the required mass of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid.
-
Verification Step: Observe the balance readout for 5 seconds. If the mass continuously increases (drifts upward), the sample is actively absorbing atmospheric moisture.
-
Corrective Action: Immediately cap the vial, flush the headspace with Argon or Nitrogen, and re-evaluate the ambient humidity.
-
-
Transfer and Solvation:
-
Cap the receiving vessel before removing it from the weighing area to prevent accidental spills during transit.
-
Add the reaction solvent (e.g., THF, Dioxane) via syringe through a septum under an inert atmosphere to maintain anhydrous conditions.
-
Spill Management and Disposal Plan
Boronic acids require specific remediation strategies. Do not use water as a primary cleanup agent for solid spills, as it can cause the powder to form a sticky, difficult-to-remove hydrate.
Immediate Spill Response (Solid)
-
Isolate: Evacuate non-essential personnel from the immediate area.
-
PPE Upgrade: Don an N95/FFP2 respirator if the spill is outside a ventilated enclosure.
-
Containment: Do not sweep dry. Lightly dampen a specialized chemical absorbent pad or heavy-duty paper towel with Isopropanol (IPA).
-
Causality: IPA effectively solvates the lipophilic sulfonamide tail without causing the rapid, sticky hydration seen with water.
-
-
Collection: Wipe the area inward from the edges to prevent spreading. Place all contaminated wipes into a designated, sealable hazardous waste container[3].
-
Decontamination: Wash the affected surface with a 5% mild detergent solution, followed by a final water rinse.
Waste Disposal Protocol
-
Solid Waste: Dispose of as hazardous organic solid waste. It must be sent to an approved, permitted chemical incinerator[3][6].
-
Aqueous Waste: Do not flush down the sink. Boron compounds can be toxic to aquatic life and terrestrial vertebrates at high concentrations[3]. Collect in halogen-free organic waste carboys (unless mixed with halogenated reaction solvents).
Standard operational workflow for the handling, spill management, and disposal of arylboronic acids.
References
-
Carl Roth GmbH. "Safety Data Sheet: Phenylboronic acid ≥95 %." Carl Roth, 2020. [Link]
-
DC Fine Chemicals. "110140 - Phenylboronic acid - Safety Data Sheet." DC Fine Chemicals, 4 Nov. 2024. [Link]
-
Fisher Scientific. "SAFETY DATA SHEET - 5-Formylfuran-2-boronic acid." Fisher Scientific, 17 Feb. 2024. [Link]
-
MDPI. "One-Step Synthesis, Crystallography, and Acute Toxicity of Two Boron–Carbohydrate Adducts That Induce Sedation in Mice." MDPI, 14 Jun. 2024. [Link]
-
Massachusetts Institute of Technology (MIT). "Boronic acid with high oxidative stability and utility in biological contexts." DSpace@MIT, 16 Mar. 2022. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
